Product packaging for 2,2-Diethoxy-N,N-dimethylethanamine(Cat. No.:CAS No. 3616-56-6)

2,2-Diethoxy-N,N-dimethylethanamine

Cat. No.: B1294430
CAS No.: 3616-56-6
M. Wt: 161.24 g/mol
InChI Key: SSFAUOAQOOISRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Diethoxy-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62042. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO2 B1294430 2,2-Diethoxy-N,N-dimethylethanamine CAS No. 3616-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethoxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-5-10-8(11-6-2)7-9(3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFAUOAQOOISRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189726
Record name (2,2-Diethoxyethyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name (2,2-Diethoxyethyl)dimethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20621
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3616-56-6
Record name 2,2-Diethoxy-N,N-dimethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Diethoxyethyl)dimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3616-56-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-Diethoxyethyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-diethoxyethyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,2-Diethoxyethyl)dimethylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7NA7DR7QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Diethoxy-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and analytical methods related to 2,2-Diethoxy-N,N-dimethylethanamine (CAS No: 3616-56-6), a versatile intermediate in pharmaceutical and chemical synthesis.

Chemical Structure and Formula

This compound is an organic compound featuring a tertiary amine and a diethyl acetal functional group. The acetal serves as a protected form of an aldehyde, allowing for selective reactions at the amine site.

  • Chemical Formula: C₈H₁₉NO₂[1][2]

  • IUPAC Name: this compound[1]

  • Synonyms: (2,2-Diethoxyethyl)dimethylamine, N,N-Dimethyl-2,2-diethoxyethylamine, (Dimethylamino)acetaldehyde diethyl acetal[1]

  • SMILES: CCOC(OCC)CN(C)C[3][4]

  • InChI Key: SSFAUOAQOOISRQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

PropertyValueSource(s)
Molecular Weight 161.24 g/mol [1][2][3]
Appearance Colorless liquid[1]
Boiling Point 170-170.5 °C[1][5][6]
Density 0.883 - 0.9 g/cm³ at 25 °C[1][5]
Flash Point 45.0 °C[1]
Refractive Index 1.411 - 1.425 at 20 °C[1][5]
LogP (XLogP3) 0.9 - 0.95[1][3]
Topological Polar Surface Area (TPSA) 21.7 Ų[1][3]
CAS Number 3616-56-6[1][2][3]

Experimental Protocols

This compound is primarily used as a synthetic intermediate. Below are detailed protocols for its application in a coupling reaction and a general method for its analysis.

This protocol describes a representative application of (Dimethylamino)acetaldehyde diethyl acetal (a synonym for the title compound) in a copper-mediated regioselective dehydrogenative homocoupling of N-pyrimidyl indoles, which is a method for forming biindoles.[5]

Objective: To synthesize biindole derivatives using this compound as a component in the reaction mixture.

Materials:

  • N-pyrimidyl indole substrate

  • (Dimethylamino)acetaldehyde diethyl acetal (this compound)

  • Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/EtOAc solvent system

Procedure:

  • Reaction Setup: To a solution of the N-pyrimidyl indole substrate (e.g., 0.5 mmol) in acetic acid (5 mL) at room temperature, add this compound (5 mmol).

  • Heating: Heat the reaction mixture to 100 °C and maintain for 1 hour.

  • Cooling: After 1 hour, gradually cool the mixture to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate (100 mL). Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting residue is purified by silica gel column chromatography using a hexane/EtOAc (e.g., 5:1) eluent to isolate the desired biindole product.[1]

experimental_workflow_application setup 1. Reaction Setup - Dissolve indole substrate in AcOH - Add this compound heating 2. Heating - Heat mixture to 100 °C for 1 hour setup->heating cooling 3. Cooling - Cool to room temperature heating->cooling workup 4. Aqueous Work-up - Dilute with EtOAc - Wash with NaHCO₃ and brine cooling->workup dry_conc 5. Drying & Concentration - Dry over MgSO₄ - Concentrate via rotary evaporation workup->dry_conc purify 6. Purification - Silica gel column chromatography - Elute with Hexane/EtOAc dry_conc->purify product Isolated Biindole Product purify->product

Caption: Workflow for the application of this compound.

This protocol outlines a general procedure for the qualitative and quantitative analysis of volatile amines like this compound in a sample matrix. Chromatographic methods are highly suitable for the analysis of such compounds.[7]

Objective: To identify and quantify this compound in a sample.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • High-resolution fused silica capillary GC column

  • Sample vials

  • Solvent for dilution (e.g., Dichloromethane)

  • Internal Standard (IS) (e.g., a deuterated analog or a compound with similar properties not present in the sample)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Dissolve or dilute a known quantity of the sample in an appropriate solvent. If the sample is aqueous, perform a liquid-liquid extraction or solid-phase extraction (SPE) to transfer the analyte to an organic solvent.

  • Internal Standard Spiking: Add a known amount of the internal standard to the prepared sample.

  • Drying: Pass the sample extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The GC separates the components of the mixture based on their volatility and interaction with the column's stationary phase.

    • The separated components elute from the column and enter the mass spectrometer.

  • Detection and Identification: The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum. The analyte is identified by comparing its retention time and mass spectrum to that of a known reference standard.[8]

  • Quantification: The concentration of the analyte is determined by comparing the area of its chromatographic peak to the area of the internal standard's peak, using a calibration curve generated from standards of known concentrations.

analytical_workflow_gcms sample_prep 1. Sample Preparation - Dilution or Extraction spiking 2. Internal Standard Spiking - Add known amount of IS sample_prep->spiking drying 3. Drying - Pass through sodium sulfate spiking->drying injection 4. GC-MS Injection - Inject sample into GC drying->injection separation 5. GC Separation - Separation on capillary column injection->separation detection 6. MS Detection - Ionization and mass analysis separation->detection analysis 7. Data Analysis - Identify by retention time & mass spectrum - Quantify using internal standard detection->analysis

Caption: General workflow for the GC-MS analysis of volatile amines.

References

An In-depth Technical Guide to 2,2-Diethoxy-N,N-dimethylethanamine (CAS 3616-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Diethoxy-N,N-dimethylethanamine, a versatile intermediate in organic synthesis. This document outlines its known characteristics, experimental protocols for property determination, and its current role in synthetic chemistry.

Chemical Identity and Physical Properties

This compound, also known by its synonym (Dimethylamino)acetaldehyde diethyl acetal, is a tertiary amine and a diethyl acetal.[1][2] Its primary utility is as a synthetic building block, particularly in the preparation of biindoles.[3][4] The compound is a colorless to light yellow liquid under standard conditions.[5]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 3616-56-6[1][2][6][7][8][9]
Molecular Formula C₈H₁₉NO₂[1][2][4][6][10]
Molecular Weight 161.24 g/mol [1][2][4][6][11]
IUPAC Name This compound[1][4][11]
Synonyms (Dimethylamino)acetaldehyde diethyl acetal, 2,2-Diethoxy-N,N-dimethylethylamine, (2,2-Diethoxyethyl)dimethylamine[1][2][11]
InChI Key SSFAUOAQOOISRQ-UHFFFAOYSA-N[4][12]
SMILES CCOC(CN(C)C)OCC[1][12]

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless to light yellow liquid[5]
Boiling Point 170 °C (lit.)[3][4]
Density 0.883 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.411 (lit.)[3]
Flash Point 45.0 °C[13]
Purity Typically ≥95% or ≥97%[9][14]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes ¹H NMR, Mass Spectrometry, and Infrared Spectroscopy.[12][15]

Table 3: Spectroscopic Data Summary

TechniqueKey Features
¹H NMR Spectral data is available for this compound.[12]
Mass Spectrometry (MS) Mass spectral data has been reported.[15]
Infrared (IR) Spectroscopy IR spectral information is available.[12]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4][16] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[16]

Table 4: GHS Hazard Information

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapor[4][16]
Skin corrosion/irritationH315: Causes skin irritation[16]
Serious eye damage/eye irritationH319: Causes serious eye irritation[16]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[16]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[16]

Experimental Protocols

Determination of Physicochemical Properties

G cluster_physchem Physicochemical Property Determination start Sample of This compound boiling_point Boiling Point Determination (e.g., Siwoloboff method) start->boiling_point density Density Measurement (e.g., Pycnometer or Digital Density Meter) start->density refractive_index Refractive Index Measurement (e.g., Abbé Refractometer) start->refractive_index bp_result Boiling Point Data boiling_point->bp_result density_result Density Data density->density_result ri_result Refractive Index Data refractive_index->ri_result

Caption: General workflow for determining the physicochemical properties of a liquid organic compound.

4.1.1. Boiling Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • Heating: The assembly is heated slowly and uniformly in a heating block or a Thiele tube.

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the boiling point.

4.1.2. Density Measurement (Pycnometer Method)

  • Preparation: A clean, dry pycnometer (a flask of a known volume) is weighed accurately.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C).

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

4.1.3. Refractive Index Measurement (Abbé Refractometer)

  • Calibration: The refractometer is calibrated using a standard of known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the instrument's scale.

  • Temperature Control: The temperature is maintained at a constant value (typically 20 °C) as the refractive index is temperature-dependent.

Spectroscopic Analysis

G cluster_spectroscopy Spectroscopic Analysis Workflow sample Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl₃) nmr->nmr_prep ir_prep Prepare as Neat Liquid (between salt plates or ATR) ir->ir_prep ms_prep Vaporize and Ionize ms->ms_prep nmr_analysis Acquire Spectrum nmr_prep->nmr_analysis ir_analysis Acquire Spectrum ir_prep->ir_analysis ms_analysis Acquire Spectrum ms_prep->ms_analysis nmr_data NMR Spectrum nmr_analysis->nmr_data ir_data IR Spectrum ir_analysis->ir_data ms_data Mass Spectrum ms_analysis->ms_data

Caption: A generalized workflow for the spectroscopic analysis of a liquid organic compound.

4.2.1. ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.

  • Data Acquisition: A standard proton NMR spectrum is acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the liquid is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

  • Sample Spectrum: The spectrum of the sample is then recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final IR spectrum.

4.2.3. Mass Spectrometry (MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are ionized, typically by electron impact (EI) or a softer ionization technique.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion at a specific m/z is measured by a detector, generating the mass spectrum.

Synthesis and Reactivity

G cluster_synthesis Proposed Synthetic Pathway start 2,2-Diethoxyethanamine reaction Nucleophilic Substitution or Reductive Amination start->reaction reagent Methylating Agent (e.g., Methyl Iodide or Formaldehyde/Formic Acid) reagent->reaction product This compound reaction->product

Caption: A proposed synthetic workflow for this compound.

The primary reported application of this compound is in the copper-mediated regioselective dehydrogenative homocoupling of N-pyrimidyl indoles for the preparation of biindoles.[3][4] This highlights its role as a specialized reagent in the synthesis of complex heterocyclic compounds.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary role appears to be confined to that of a chemical intermediate in organic synthesis.

Conclusion

This compound is a well-characterized organic compound with established physical and spectroscopic properties. Its main application lies in the field of synthetic organic chemistry as a precursor for more complex molecules. While standard protocols for its characterization can be applied, there is a lack of data regarding its biological effects. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

(Dimethylamino)acetaldehyde Diethyl Acetal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (Dimethylamino)acetaldehyde diethyl acetal (also known as N,N-Dimethyl-2,2-diethoxyethanamine). This versatile compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecular architectures. This document details a probable synthetic route, experimental protocols, and thorough characterization data.

Synthesis

(Dimethylamino)acetaldehyde diethyl acetal can be synthesized through the nucleophilic substitution of a haloacetaldehyde diethyl acetal with dimethylamine. The most common and cost-effective starting material is chloroacetaldehyde diethyl acetal. The reaction proceeds via an SN2 mechanism where the lone pair of the nitrogen atom in dimethylamine attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion.

The overall reaction is as follows:

ClCH2CH(OCH2CH3)2 + 2 (CH3)2NH → (CH3)2NCH2CH(OCH2CH3)2 + (CH3)2NH2+Cl-

An excess of dimethylamine is typically used to act as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction, preventing the protonation of the desired product.

Synthesis Workflow

Synthesis_Workflow Synthesis of (Dimethylamino)acetaldehyde Diethyl Acetal A Chloroacetaldehyde diethyl acetal C Reaction Vessel (e.g., Autoclave or Sealed Tube) A->C B Dimethylamine (excess) B->C D Heating and Stirring C->D Reaction E Workup: - Filtration - Extraction - Drying D->E F Purification: Fractional Distillation E->F G (Dimethylamino)acetaldehyde diethyl acetal F->G Final Product

An In-depth Technical Guide to the Spectral Data of N-(2,2-Diethoxyethyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(2,2-Diethoxyethyl)dimethylamine. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and the underlying experimental protocols.

Chemical Structure and Properties

IUPAC Name: 2,2-diethoxy-N,N-dimethylethanamine[1] Synonyms: (Dimethylamino)acetaldehyde diethyl acetal[1] CAS Number: 3616-56-6[1][2] Molecular Formula: C₈H₁₉NO₂[1][2] Molecular Weight: 161.24 g/mol [1][2] Appearance: Clear yellow liquid[1]

Spectral Data Summary

The following sections present the available and predicted spectral data for N-(2,2-Diethoxyethyl)dimethylamine in a structured format for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The assignments are based on typical chemical shifts and coupling patterns.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.61Triplet (t)1H-CH(OEt)₂
~3.62Quartet (q)4H-OCH₂CH₃
~2.47Doublet (d)2H-CH₂N(CH₃)₂
~2.29Singlet (s)6H-N(CH₃)₂
~1.22Triplet (t)6H-OCH₂CH₃

Note: The assignments and multiplicities are interpreted from available peak list data and may require experimental confirmation for precise coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
~102-CH(OEt)₂
~62-OCH₂CH₃
~58-CH₂N(CH₃)₂
~46-N(CH₃)₂
~15-OCH₂CH₃
Infrared (IR) Spectroscopy

The following IR absorption data is predicted based on the functional groups present in N-(2,2-Diethoxyethyl)dimethylamine. Experimental data from an ATR-IR spectrum is noted in literature but specific peak values were not accessible.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2975 - 2850StrongC-H stretch (alkane)
1470 - 1440MediumC-H bend (alkane)
1380 - 1365MediumC-H bend (alkane)
1250 - 1020StrongC-N stretch (aliphatic amine)[3]
1150 - 1085StrongC-O stretch (ether/acetal)
Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule under electron ionization.

m/zRelative Intensity (%)Proposed Fragment
161~2.0[M]⁺ (Molecular Ion)
116~31.4[M - OCH₂CH₃]⁺
103~43.0[CH(OCH₂CH₃)₂]⁺
72~29.6[CH₂N(CH₃)₂]⁺
58100.0[CH₂=N(CH₃)₂]⁺ (Base Peak)

Note: The proposed fragments are based on common fragmentation pathways for amines and ethers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

  • N-(2,2-Diethoxyethyl)dimethylamine sample (5-25 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes

Procedure:

  • Sample Preparation: A solution of the analyte is prepared by dissolving the sample in a suitable deuterated solvent.[4] For ¹H NMR, approximately 5-25 mg of the sample is dissolved in ~0.6-0.7 mL of deuterated solvent.[4] For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg is used.

  • Filtration: The solution is filtered through a pipette with a glass wool plug to remove any particulate matter.

  • Transfer to NMR Tube: The filtered solution is transferred to a clean, dry 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is set to lock on the deuterium signal of the solvent.

  • Shimming: The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Materials:

  • N-(2,2-Diethoxyethyl)dimethylamine sample (liquid)

  • ATR-FTIR spectrometer with a suitable crystal (e.g., diamond or ZnSe)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.[5]

  • Sample Application: A small drop of the liquid N-(2,2-Diethoxyethyl)dimethylamine is placed directly onto the ATR crystal surface.[3][6]

  • Pressure Application: If a pressure clamp is available, it is engaged to ensure good contact between the liquid sample and the crystal.

  • Data Acquisition: The IR spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent and a lint-free wipe after the measurement.[6]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • N-(2,2-Diethoxyethyl)dimethylamine sample (volatile liquid)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

  • Helium (carrier gas for GC)

Procedure:

  • Sample Introduction: For a volatile liquid, the sample can be introduced into the ion source via a heated direct insertion probe or through a gas chromatograph for separation prior to analysis. The sample is vaporized in a heated chamber.[7]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, characteristic charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the acquisition and analysis of the spectral data.

spectral_data_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS 1H_NMR_Data ¹H NMR Data NMR->1H_NMR_Data 13C_NMR_Data ¹³C NMR Data NMR->13C_NMR_Data IR_Data IR Data IR->IR_Data MS_Data MS Data MS->MS_Data Structure_Elucidation Structure Elucidation 1H_NMR_Data->Structure_Elucidation 13C_NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectral Data Acquisition and Analysis.

synthesis_pathway Dimethylamine Dimethylamine Intermediate_Amide 2,2-Diethoxy-N,N-dimethylacetamide Dimethylamine->Intermediate_Amide Ethyl_diethoxyacetate Ethyl diethoxyacetate Ethyl_diethoxyacetate->Intermediate_Amide Reduction Reduction (e.g., LiAlH₄) Intermediate_Amide->Reduction Final_Product N-(2,2-Diethoxyethyl)dimethylamine Reduction->Final_Product

Caption: Plausible Synthesis Route for the Target Compound.

References

The Mechanism of Action of Aminoacetals and Aminal Esters in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds through the activation of otherwise inert C-H bonds is a cornerstone of molecular construction. Reagents that facilitate the formylation, aminomethylenation, and subsequent functionalization of active methylene and methyl compounds are invaluable tools for synthetic chemists. This technical guide provides an in-depth exploration of the mechanism of action of a class of reagents known as aminal esters, with a primary focus on the well-characterized Bredereck's reagent (tert-butoxybis(dimethylamino)methane) . Additionally, this guide will discuss the related aminoacetal, 2,2-diethoxy-N,N-dimethylethanamine , and its potential reactivity based on structural analogy, while also addressing the current landscape of its documented applications.

Core Reagents and Their General Reactivity

Bredereck's reagent is a powerful and versatile C1 building block used for the condensation reactions with CH-acidic methyl and methylene moieties.[1] It is particularly effective for the formylation and aminomethylenation of a wide range of substrates, including ketones, esters, lactones, and amides.[2][3] Its utility stems from its ability to react under relatively mild conditions and often with high yields.[3]

This compound , on the other hand, is structurally an aminoacetal. While it possesses reactive functional groups, its application profile in the literature is less focused on the formylation of active methylene compounds and more on its role as a pharmaceutical intermediate.[4] Its structure, featuring a masked aldehyde and a tertiary amine, suggests potential for analogous reactivity, which will be explored in this guide.

Mechanism of Action: The Case of Bredereck's Reagent

The efficacy of Bredereck's reagent in reacting with active methylene compounds is attributed to its unique ability to generate a strong base and a reactive electrophile in situ. The generally accepted mechanism proceeds through the following key steps:

  • Thermal Dissociation: Upon heating, Bredereck's reagent undergoes thermal decomposition to generate a potent base, the tert-butoxide anion (t-BuO⁻), and a stabilized electrophilic species, the tetramethylformamidinium ion.[2][5]

  • Deprotonation of the Active Methylene Compound: The in situ generated tert-butoxide is a strong, non-nucleophilic base that deprotonates the active methylene compound (e.g., a ketone) to form a resonance-stabilized enolate.

  • Nucleophilic Attack (Mannich-type Reaction): The enolate, acting as a nucleophile, attacks the electrophilic carbon of the tetramethylformamidinium ion. This step is analogous to a Mannich reaction.[2][5]

  • β-Elimination: The resulting adduct undergoes a β-elimination of dimethylamine to yield an enamine product. This elimination is often the driving force for the reaction.[2]

This overall transformation results in the aminomethylenation of the active methylene compound, which can then be further manipulated. For instance, hydrolysis of the resulting enamine can lead to the corresponding formyl derivative.

Signaling Pathway Diagram: Mechanism of Bredereck's Reagent

Brederecks_Reagent_Mechanism Bredereck Bredereck's Reagent (t-BuOCH(NMe₂)₂) tBuO tert-Butoxide (t-BuO⁻) (Strong Base) Bredereck->tBuO Thermal Dissociation Formamidinium Tetramethylformamidinium Ion [CH(NMe₂)₂]⁺ (Electrophile) Bredereck->Formamidinium Thermal Dissociation Enolate Enolate (Nucleophile) tBuO->Enolate Deprotonation Adduct Adduct Formamidinium->Adduct ActiveMethylene Active Methylene Compound (e.g., Ketone) ActiveMethylene->Enolate Enolate->Adduct Nucleophilic Attack Enamine Enamine Product Adduct->Enamine β-Elimination Dimethylamine Dimethylamine (Byproduct) Adduct->Dimethylamine Experimental_Workflow Start Start Setup Reaction Setup: Ketone in anhydrous solvent under N₂ Start->Setup AddReagent Add Bredereck's Reagent Setup->AddReagent Heat Heat to Reflux AddReagent->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool and Concentrate Monitor->Workup Complete Purify Purification (Chromatography/Distillation) Workup->Purify End End Purify->End Aminoacetal_Reactivity Aminoacetal 2,2-Diethoxy-N,N- dimethylethanamine Intermediate Electrophilic Intermediate (Oxocarbenium/Iminium Ion) Aminoacetal->Intermediate Activation Acid Acid Catalyst (H⁺) Acid->Intermediate Product Potential Adduct Intermediate->Product Nucleophilic Attack Enolate Enolate (from active methylene compound + external base) Enolate->Product

References

Theoretical Reactivity of 2,2-Diethoxy-N,N-dimethylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a theoretical analysis of the reactivity of 2,2-Diethoxy-N,N-dimethylethanamine based on established principles of organic chemistry and computational models. As of the date of this publication, specific theoretical and in-depth experimental studies on the reactivity of this particular molecule are not extensively available in peer-reviewed literature. This guide is intended to provide a foundational framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule featuring a tertiary amine and a diethyl acetal. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Understanding its reactivity is crucial for designing synthetic pathways and predicting potential metabolic transformations in drug development.

This technical guide offers a comprehensive theoretical overview of the reactivity of this compound. In the absence of specific experimental studies, this paper focuses on the predicted chemical behavior of its constituent functional groups—the tertiary amine and the diethyl acetal—supported by general principles and data from analogous structures.

Physicochemical and Computational Data

Quantitative data for this compound and its related analogues are summarized below. This information provides a baseline for understanding its physical properties and potential reactivity.

PropertyThis compound2,2-Diethoxy-N-methylethan-1-amine2,2-Diethoxyethylamine
CAS Number 3616-56-620677-73-0645-36-3
Molecular Formula C₈H₁₉NO₂C₇H₁₇NO₂C₆H₁₅NO₂
Molecular Weight 161.24 g/mol 147.22 g/mol 133.19 g/mol
Boiling Point 443.7 K (170.55 °C)Not AvailableNot Available
Topological Polar Surface Area (TPSA) Not Available30.49 Ų44.5 Ų
LogP Not Available0.6049-0.1
Hydrogen Bond Acceptors 333
Hydrogen Bond Donors 011
Rotatable Bonds Not Available6Not Available

Theoretical Reactivity Analysis

The reactivity of this compound is dominated by the chemical properties of its two primary functional groups: the tertiary amine and the diethyl acetal.

Tertiary Amine Moiety

The nitrogen atom in the N,N-dimethylamino group possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile.[1]

  • Basicity: The amine can readily accept a proton from an acid to form a quaternary ammonium salt. This is a fundamental acid-base reaction.

  • Nucleophilicity: The lone pair of electrons allows the amine to act as a nucleophile, attacking electrophilic centers.[2] Tertiary amines can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.[2] They can also react with acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions.[2]

Diethyl Acetal Moiety

Acetals are generally stable functional groups, particularly under neutral or basic conditions, which makes them excellent protecting groups for carbonyl compounds.[3]

  • Acid-Catalyzed Hydrolysis: The key reactivity of the acetal group is its susceptibility to hydrolysis under acidic conditions. The reaction is reversible and proceeds through a hemiacetal intermediate to yield an aldehyde or ketone and two equivalents of the corresponding alcohol.[3] In the case of this compound, acid hydrolysis would yield N,N-dimethylaminoacetaldehyde and two molecules of ethanol. The mechanism involves protonation of one of the ether oxygens, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.[4]

The stability of the acetal in basic media allows for selective reactions at the amine center without affecting the acetal group.

Proposed Methodologies for Reactivity Studies

To validate the theoretical predictions outlined above, specific experimental and computational studies are required. The following sections detail generalized protocols for such investigations.

Experimental Protocol: Kinetic Analysis of Acetal Hydrolysis

This protocol describes a method for determining the rate of the acid-catalyzed hydrolysis of this compound.

  • Preparation of Reaction Mixture: A stock solution of this compound is prepared in a suitable solvent (e.g., D₂O for NMR analysis).

  • Initiation of Reaction: The reaction is initiated by adding a known concentration of a non-nucleophilic acid (e.g., HCl or H₂SO₄) to the solution at a constant temperature.

  • Monitoring Reaction Progress: The reaction progress is monitored over time by taking aliquots at regular intervals. The concentration of the reactant and products can be quantified using techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the characteristic peaks of the reactant and the aldehyde product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): After quenching the reaction in the aliquots, the components are separated and quantified.

  • Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

Computational Protocol: Density Functional Theory (DFT) Study

A computational approach can provide insights into the electronic structure and reaction mechanisms.

  • Geometry Optimization: The 3D structure of this compound is optimized using a DFT method, for example, with the B3LYP functional and a 6-31G* basis set.

  • Electronic Property Calculation: Molecular orbital energies (HOMO and LUMO) and the electrostatic potential map are calculated to identify the most nucleophilic (amine) and electrophilic sites and to predict regions susceptible to protonation.

  • Reaction Pathway Modeling: The mechanism of acid-catalyzed hydrolysis is modeled. This involves:

    • Locating the transition state structures for each elementary step.

    • Performing frequency calculations to confirm the nature of the stationary points (minima or transition states).

    • Calculating the activation energies (ΔG‡) to determine the rate-determining step of the reaction.

Visualizations

The following diagrams illustrate the logical workflow for a theoretical study and a predicted reaction pathway.

G cluster_0 Theoretical Reactivity Workflow mol Define Molecule: This compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol->geom_opt elec_prop Calculate Electronic Properties (HOMO, LUMO, ESP) geom_opt->elec_prop react_sites Identify Reactive Sites (Nucleophilic N, Acetal O) elec_prop->react_sites pathway Model Reaction Pathway (e.g., Acid Hydrolysis) react_sites->pathway ts_search Transition State Search pathway->ts_search energy Calculate Activation Energies (ΔG‡) ts_search->energy results Predict Reactivity & Kinetics energy->results

Caption: Workflow for a computational study of reactivity.

G reactant Acetal + H₃O⁺ protonated Protonated Acetal reactant->protonated Protonation oxocarbenium Oxocarbenium Ion + EtOH protonated->oxocarbenium -EtOH hemiacetal_p Protonated Hemiacetal Intermediate oxocarbenium->hemiacetal_p +H₂O product Aldehyde + 2 EtOH hemiacetal_p->product -H₃O⁺, +EtOH

Caption: Predicted pathway for acid-catalyzed acetal hydrolysis.

Conclusion

While specific theoretical studies on this compound are limited, a robust prediction of its reactivity can be made based on the well-understood chemistry of its tertiary amine and diethyl acetal functional groups. The amine moiety is expected to exhibit characteristic basicity and nucleophilicity. The acetal group is predicted to be stable under basic and neutral conditions but will undergo hydrolysis to the corresponding aldehyde in the presence of acid. This differential reactivity allows for selective chemical transformations, making it a valuable synthetic intermediate. The proposed experimental and computational protocols provide a roadmap for future research to quantitatively define the reactivity and reaction mechanisms of this versatile molecule.

References

An In-depth Technical Guide on the Discovery and History of N,N-Dimethylaminoacetaldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylaminoacetaldehyde diethyl acetal, a key building block in organic synthesis, has found significant application in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed experimental protocols for its synthesis. The document elucidates the compound's chemical and physical properties through structured data and explores its utility as a versatile intermediate in the preparation of various organic molecules.

Introduction

N,N-Dimethylaminoacetaldehyde diethyl acetal, also known as 2,2-diethoxy-N,N-dimethylethanamine, is a stable and versatile chemical intermediate. Its structure incorporates a protected aldehyde functionality in the form of a diethyl acetal and a nucleophilic dimethylamino group. This unique combination allows for selective chemical transformations at the nitrogen center without interference from the aldehyde, which can be deprotected under acidic conditions when needed. This attribute has made it a valuable reagent in the synthesis of complex molecules, particularly in the development of pharmaceutical agents.

Discovery and History

The development of aminoacetals as a class of organic compounds is intrinsically linked to the broader history of acetal chemistry and the exploration of amine reactivity. While a singular "discovery" paper for N,N-Dimethylaminoacetaldehyde diethyl acetal is not readily identifiable in historical literature, its synthesis is a logical extension of well-established organic reactions.

The foundational chemistry for the synthesis of this compound relies on two key transformations: the formation of acetals from aldehydes and the alkylation of amines. The study of acetals dates back to the 19th century. A common and long-standing method for the preparation of aminoacetaldehyde dialkyl acetals involves the nucleophilic substitution of a halogenoacetaldehyde dialkyl acetal with an appropriate amine. This general approach has been described in various contexts within the chemical literature, including patents outlining industrial-scale production methods. For instance, a patented process describes the preparation of aminoacetals by reacting a halogenoacetaldehyde dialkyl acetal with an amine in an aqueous medium in the presence of an alkali or alkaline earth metal hydroxide.[1][2]

The specific synthesis of N,N-Dimethylaminoacetaldehyde diethyl acetal is achieved by reacting chloroacetaldehyde diethyl acetal with dimethylamine. This reaction provides a straightforward and efficient route to the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethylaminoacetaldehyde diethyl acetal is presented in the table below.

PropertyValue
Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
CAS Number 3616-56-6
Appearance Colorless to pale yellow liquid
Boiling Point 170 °C (lit.)
Density 0.883 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.411 (lit.)

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of N,N-Dimethylaminoacetaldehyde diethyl acetal based on the reaction of chloroacetaldehyde diethyl acetal with dimethylamine. This method is a well-established procedure for the preparation of this and similar aminoacetals.

Synthesis of N,N-Dimethylaminoacetaldehyde Diethyl Acetal

This protocol is based on the general method of reacting a halo-acetal with an amine.

Materials:

  • Chloroacetaldehyde diethyl acetal

  • Anhydrous dimethylamine

  • Anhydrous ethanol

  • Sodium carbonate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chloroacetaldehyde diethyl acetal in anhydrous ethanol.

  • Addition of Amine: Cool the solution in an ice bath and slowly add a solution of anhydrous dimethylamine in anhydrous ethanol.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter off the precipitated dimethylamine hydrochloride.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium carbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure N,N-Dimethylaminoacetaldehyde diethyl acetal.

Logical Relationship of the Synthesis

Synthesis Chloroacetaldehyde diethyl acetal Chloroacetaldehyde diethyl acetal Reaction Reaction Chloroacetaldehyde diethyl acetal->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction N,N-Dimethylaminoacetaldehyde diethyl acetal N,N-Dimethylaminoacetaldehyde diethyl acetal Reaction->N,N-Dimethylaminoacetaldehyde diethyl acetal Nucleophilic Substitution Purification Purification N,N-Dimethylaminoacetaldehyde diethyl acetal->Purification Final Product Final Product Purification->Final Product Distillation

Caption: Synthetic pathway for N,N-Dimethylaminoacetaldehyde diethyl acetal.

Applications in Drug Development and Organic Synthesis

N,N-Dimethylaminoacetaldehyde diethyl acetal serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical sector.[3] Its bifunctional nature allows for the introduction of a dimethylaminoethyl group into a target molecule. The protected aldehyde can be subsequently unmasked to participate in further reactions, such as cyclizations to form heterocyclic rings, which are common scaffolds in many drug molecules.

While specific signaling pathways directly involving N,N-Dimethylaminoacetaldehyde diethyl acetal are not documented, its importance lies in its role as a precursor to pharmacologically active molecules. The final products synthesized using this intermediate may interact with various biological targets and signaling pathways. For example, it is a key intermediate in the synthesis of certain tryptamine derivatives which are known to interact with serotonin receptors.

Experimental Workflow for Pharmaceutical Intermediate Synthesis

Workflow cluster_synthesis Synthesis of Intermediate cluster_modification Modification and Deprotection cluster_final Final Product Start Start Reactants N,N-Dimethylaminoacetaldehyde diethyl acetal + Substrate Start->Reactants Reaction Reaction Reactants->Reaction Intermediate_Product Protected Intermediate Reaction->Intermediate_Product Deprotection Acidic Hydrolysis Intermediate_Product->Deprotection Active_Intermediate Unprotected Aldehyde Deprotection->Active_Intermediate Further_Reaction e.g., Cyclization Active_Intermediate->Further_Reaction Final_API Active Pharmaceutical Ingredient (API) Further_Reaction->Final_API Purification Purification Final_API->Purification End End Purification->End

Caption: General workflow for the use of the acetal in API synthesis.

Conclusion

N,N-Dimethylaminoacetaldehyde diethyl acetal is a valuable and versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. Its straightforward synthesis and the stability of the acetal protecting group make it an ideal building block for the construction of complex molecules. While its direct biological activity is not the primary focus of its use, its role as a precursor to a wide range of pharmacologically active compounds underscores its importance in drug discovery and development. Further research into novel applications of this and similar aminoacetals will likely continue to expand their utility in synthetic chemistry.

References

An In-depth Technical Guide on the Safety, Handling, and MSDS of 2,2-Diethoxy-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2,2-Diethoxy-N,N-dimethylethanamine, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a colorless liquid.[1] It is recognized by the CAS number 3616-56-6.[2]

PropertyValueSource
Molecular Formula C₈H₁₉NO₂[1][2][3]
Molecular Weight 161.24 g/mol [1][2][3]
Appearance Colorless liquid[1]
Boiling Point 170.5 °C[1]
Flash Point 45.0 °C[1]
Density 0.883 g/mL at 25 °C[4]
Refractive Index 1.425[1]
SMILES CCOC(OCC)CN(C)C[2][3]

Hazard Identification and GHS Classification

This chemical is considered a flammable liquid and vapor.[1] It is also classified as an irritant, causing skin, eye, and respiratory irritation.[1][5][6]

GHS ClassificationHazard Statement
Flammable liquidsH226: Flammable liquid and vapor[1]
Skin corrosion/irritationH315: Causes skin irritation[1][6]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1][6]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1][6]

Emergency Overview : Irritating to eyes, respiratory system, and skin.[5] It is also moisture sensitive.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data cited in the safety data sheets are not publicly available. The information presented is based on standardized testing required for regulatory compliance.

Safe Handling and Storage

Handling:

  • Wash hands thoroughly after handling.[5][8]

  • Use only in a well-ventilated area.[5][8]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Keep away from heat, sparks, and open flames.[5]

  • Do not breathe vapors or spray.[9]

  • Take precautionary measures against static discharges.[10]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Store protected from moisture.[5]

  • Incompatible materials include strong oxidizing agents, acids, and moisture.[5][10]

Safe_Handling_Workflow Safe Handling and Storage Workflow cluster_Handling Handling Procedures cluster_Storage Storage Conditions Ventilation Ventilation PPE PPE Ventilation->PPE Grounding Grounding PPE->Grounding Avoid_Contact Avoid_Contact Grounding->Avoid_Contact Hygiene Hygiene Avoid_Contact->Hygiene Cool_Dry Cool, Dry Area Hygiene->Cool_Dry Tightly_Closed Tightly Closed Container Cool_Dry->Tightly_Closed Away_From_Incompatibles Away From Incompatibles Tightly_Closed->Away_From_Incompatibles End End Away_From_Incompatibles->End Start Start Start->Ventilation

Caption: Workflow for safe handling and storage procedures.

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn.

PPE TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[5][9]
Skin Protection Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[5][7][9]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[5][7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5]

digraph "PPE_Selection" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Personal Protective Equipment (PPE) Selection", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"];
node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
edge [fontname="Arial", fontsize=10, color="#34A853"];

"Task" [label="{Task Assessment | Determine Potential for Exposure}", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "PPE_Required" [label="{Minimum PPE | {Eye Protection | Chemical Goggles} | {Hand Protection | Nitrile Gloves} | {Body Protection | Lab Coat}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Respiratory_Protection" [label="{Respiratory Protection | {Assess Ventilation} | {Use NIOSH-approved respirator if needed}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Task" -> "PPE_Required"; "PPE_Required" -> "Respiratory_Protection"; }

Caption: Logic for selecting appropriate PPE.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[5]

Fire-Fighting Measures

Extinguishing Media:

  • Suitable: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]

  • Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.[7]

Fire-Fighting Instructions:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

  • Use water spray to keep fire-exposed containers cool.[5]

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[7]

Hazardous Combustion Products:

  • Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[5][7]

Accidental Release Measures

Spill and Leak Procedures:

  • Eliminate all ignition sources.[7]

  • Use a spark-proof tool and non-sparking tools.[5][7]

  • Provide ventilation.[5]

  • Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5][7]

  • Do not allow the product to enter drains.[9]

Spill_Response_Plan Accidental Spill Response Plan Spill_Detected Spill_Detected Evacuate_Area Evacuate Area Spill_Detected->Evacuate_Area Eliminate_Ignition Eliminate Ignition Sources Evacuate_Area->Eliminate_Ignition Ventilate Ensure Ventilation Eliminate_Ignition->Ventilate Wear_PPE Wear Appropriate PPE Ventilate->Wear_PPE Contain_Spill Contain Spill with Inert Material Wear_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Containers Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste

Caption: Step-by-step plan for responding to an accidental spill.

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with federal, state, and local regulations.[5] Do not allow it to enter drains or waterways.[9] Contaminated packaging should be treated as the product itself.

References

Solubility of 2,2-Diethoxy-N,N-dimethylethanamine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2,2-Diethoxy-N,N-dimethylethanamine

Introduction

This compound (CAS No. 3616-56-6) is an organic compound featuring a tertiary amine and two ethoxy groups.[1][2] Its unique structure, incorporating both polar functional groups and a nonpolar hydrocarbon backbone, gives it a versatile character relevant in various chemical syntheses.[1] This compound, also known as Dimethylaminoacetaldehyde Diethyl Acetal, is utilized in the preparation of biindoles through copper-mediated dehydrogenative homocoupling.[2] An understanding of its solubility in common organic solvents is paramount for researchers and drug development professionals to effectively use it as a reagent or intermediate, control reaction conditions, and develop purification strategies.[1][3]

This guide provides a comprehensive overview of the solubility characteristics of this compound, predicted solubility in a range of common organic solvents, and detailed experimental protocols for solubility determination.

Physicochemical Properties

The physical and chemical properties of a compound are key determinants of its solubility behavior. The properties of this compound are summarized below.

PropertyValue
CAS Number 3616-56-6
Molecular Formula C₈H₁₉NO₂
Molecular Weight 161.24 g/mol [4]
Boiling Point 165-170 °C[2][5]
Density 0.883 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.411[2]
Flash Point 45 °C[5]

Solubility Profile

The solubility of a substance is governed by the principle "like dissolves like," which indicates that substances with similar polarities are more likely to be miscible.[6][7][8] The molecular structure of this compound contains a polar tertiary amine group and two ether linkages (oxygen atoms), which can act as hydrogen bond acceptors.[1] It also possesses a flexible hydrocarbon chain consisting of eight carbon atoms, which contributes nonpolar character.

This bifunctional nature suggests the following:

  • Polar Solvents : The presence of the nitrogen and oxygen atoms suggests it will be soluble in a range of polar organic solvents.[1]

  • Nonpolar Solvents : The ethyl and methyl groups provide sufficient hydrocarbon character to allow for solubility in nonpolar solvents.

  • Water : While the polar groups can interact with water, the eight-carbon chain is expected to limit its miscibility. It is described as having limited solubility in water.[1]

Based on these structural features, the predicted solubility in common laboratory solvents is presented in Table 2.

Table 2: Predicted Solubility of this compound

SolventSolvent TypePredicted Solubility/MiscibilityRationale
WaterPolar ProticSparingly SolubleThe polar amine and ether groups allow for some interaction, but the C8 hydrocarbon chain limits miscibility.[1][9]
EthanolPolar ProticMiscibleEthanol is polar and can hydrogen bond, but also has a nonpolar ethyl group, making it an excellent solvent for this compound.
MethanolPolar ProticMiscibleSimilar to ethanol, methanol's polarity and ability to hydrogen bond facilitate miscibility.
AcetonePolar AproticMiscibleThe polarity of acetone is compatible with the polar functional groups of the solute.
Tetrahydrofuran (THF)Polar AproticMiscibleAs an ether, THF has similar intermolecular forces and is an excellent solvent for other ethers and amines.
TolueneNonpolarSoluble/MiscibleThe nonpolar aromatic ring of toluene interacts favorably with the alkyl chains of the solute.
HexaneNonpolarSoluble/MiscibleThe nonpolar nature of hexane is compatible with the solute's hydrocarbon backbone.
Dichloromethane (DCM)Polar AproticMiscibleDCM is a versatile solvent that can dissolve compounds with moderate polarity.

Experimental Protocols for Solubility Determination

To empirically determine the solubility, standardized methods should be employed. Below are protocols for both a rapid qualitative assessment and a more rigorous quantitative measurement.

Protocol 1: Qualitative Miscibility Test

This method provides a rapid, visual determination of whether a liquid solute is miscible in a given solvent at room temperature.[3][10]

Methodology:

  • Add 1 mL of the selected organic solvent to a clean, dry test tube.

  • Using a pipette, add 1 mL of this compound to the same test tube.

  • Stopper the test tube and shake vigorously for 10-20 seconds.[3]

  • Allow the mixture to stand for 1-2 minutes.

  • Visually inspect the tube.[9]

    • Miscible: A single, clear liquid phase is observed.

    • Immiscible: Two distinct layers are formed.

  • Record the observation.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a common method for determining the saturation solubility of a compound in a solvent at a specific temperature.[6]

Methodology:

  • Accurately weigh a specific mass of this compound (the solute) into a sealable glass vial or flask.

  • Using a burette or calibrated pipette, add a measured volume of the chosen solvent to the flask.[11]

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a constant-temperature shaker bath (e.g., 25 °C) and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature until any undissolved solute has fully settled.

  • Carefully extract a sample from the clear, supernatant liquid phase. It is critical not to disturb the undissolved material.

  • Analyze the concentration of the solute in the sample using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) with an internal standard.[6]

  • Calculate the solubility in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical flow for determining the solubility of a compound can be visualized as a standard experimental workflow.

G cluster_analysis Analysis start Start prep_solute Prepare Solute (this compound) start->prep_solute prep_solvent Prepare Solvent (e.g., Ethanol, Hexane) start->prep_solvent combine Combine Solute and Solvent in a Sealed Vial prep_solute->combine prep_solvent->combine equilibrate Agitate at Constant Temperature (e.g., 24h at 25°C) combine->equilibrate settle Allow Undissolved Material to Settle equilibrate->settle sample Sample Supernatant settle->sample analyze Analyze Concentration (e.g., GC, NMR) sample->analyze calculate Calculate Solubility (e.g., g/100 mL) analyze->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This compound is expected to be a versatile compound, demonstrating high solubility in a wide array of common polar and nonpolar organic solvents, with limited solubility in water. This profile is a direct consequence of its molecular structure, which combines polar amine and ether functionalities with a nonpolar hydrocarbon framework. For precise applications, the provided experimental protocols can be used to determine quantitative solubility data, ensuring optimal conditions for its use in synthesis and other research applications.

References

Stability and Storage of (Dimethylamino)acetaldehyde Diethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (dimethylamino)acetaldehyde diethyl acetal. Due to the limited availability of specific stability data for this compound in published literature, this guide combines information from safety data sheets, general principles of acetal chemistry, and established methodologies for stability testing of related compounds. The protocols and quantitative data presented herein are illustrative and should be adapted and validated for specific experimental contexts.

Chemical Properties and General Stability

(Dimethylamino)acetaldehyde diethyl acetal is a flammable liquid that is stable under recommended storage conditions.[1][2][3] However, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways for acetals, in general, are hydrolysis and oxidation (including peroxide formation).

Key Stability Considerations:

  • Hydrolysis: Acetals are known to be unstable in acidic conditions, readily hydrolyzing to their parent aldehyde and alcohol.[1][4][5] In the case of (dimethylamino)acetaldehyde diethyl acetal, this would result in the formation of (dimethylamino)acetaldehyde and ethanol. The reaction is acid-catalyzed, and the rate of hydrolysis is dependent on the pH of the environment.[4][6]

  • Oxidation and Peroxide Formation: Like other ethers and acetals, (dimethylamino)acetaldehyde diethyl acetal is prone to the formation of explosive peroxides upon prolonged exposure to air (oxygen), particularly in the presence of light and heat.[2][3][7][8][9] This is a significant safety hazard, and containers of this chemical should be handled with care, especially if they are old or have been opened previously.

  • Thermal and Photolytic Stress: Exposure to elevated temperatures and light can accelerate both hydrolysis and peroxide formation.[7][8]

Recommended Storage Conditions

To ensure the long-term integrity of (dimethylamino)acetaldehyde diethyl acetal, the following storage conditions are recommended based on information from various chemical suppliers:

ParameterRecommended ConditionRationale
Temperature Cool, refrigerated environmentTo minimize thermal degradation and peroxide formation.
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)To prevent oxidation and peroxide formation by excluding oxygen.
Container Tightly sealed, airtight containerTo prevent exposure to moisture and atmospheric oxygen.
Light Exposure Store in a dark or amber container, away from direct sunlightTo prevent photolytically-induced degradation and peroxide formation.
Moisture Store in a dry placeTo prevent hydrolysis.
Ventilation Well-ventilated areaTo safely dissipate any potential vapors, as the compound is flammable.

Potential Degradation Pathways

The primary degradation pathways for (dimethylamino)acetaldehyde diethyl acetal are acid-catalyzed hydrolysis and oxidation.

parent (Dimethylamino)acetaldehyde Diethyl Acetal hydrolysis Acid-Catalyzed Hydrolysis (H₂O, H⁺) parent->hydrolysis oxidation Oxidation (O₂, light, heat) parent->oxidation aldehyde (Dimethylamino)acetaldehyde hydrolysis->aldehyde ethanol Ethanol hydrolysis->ethanol peroxides Peroxides and Hydroperoxides oxidation->peroxides

Caption: Potential degradation pathways for (dimethylamino)acetaldehyde diethyl acetal.

Illustrative Quantitative Stability Data

ConditionTime (Weeks)Assay (%) of (Dimethylamino)acetaldehyde Diethyl AcetalTotal Impurities (%)
25°C / 60% RH099.80.2
499.50.5
899.20.8
1298.91.1
40°C / 75% RH099.80.2
497.22.8
894.55.5
1291.88.2
Photostability (ICH Q1B)099.80.2
Exposed98.51.5
Dark Control99.70.3

Experimental Protocols

The following are detailed, albeit generic, experimental protocols for assessing the stability of (dimethylamino)acetaldehyde diethyl acetal. These should be validated for the specific laboratory setting and instrumentation.

Stability-Indicating GC-MS Method

This method is designed to separate the intact (dimethylamino)acetaldehyde diethyl acetal from its potential degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector: Split mode (e.g., 20:1), temperature 250°C.

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan range: m/z 35-300.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

  • Acid Hydrolysis:

    • To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the sample solvent for GC-MS analysis.

  • Base Hydrolysis:

    • To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the sample solvent for GC-MS analysis.

  • Oxidative Degradation:

    • To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with the sample solvent for GC-MS analysis.

  • Thermal Degradation:

    • Store the solid or neat liquid sample in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the solvent for GC-MS analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL) to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

    • Analyze the exposed sample and a dark control sample by GC-MS.

Peroxide Testing

Due to the risk of peroxide formation, it is crucial to test for peroxides, especially in older containers or before distillation.

  • Qualitative Test (Iodide Method):

    • Add 1 mL of the sample to 1 mL of a freshly prepared 10% potassium iodide solution in a test tube.

    • Add a few drops of a starch indicator solution.

    • A blue-black color indicates the presence of peroxides.

  • Semi-Quantitative Test Strips: Commercially available peroxide test strips can provide a semi-quantitative measure of the peroxide concentration. Follow the manufacturer's instructions.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of (dimethylamino)acetaldehyde diethyl acetal.

start Obtain Sample of (Dimethylamino)acetaldehyde Diethyl Acetal method_dev Develop Stability-Indicating GC-MS Method start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->forced_deg validate Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) forced_deg->validate stability_study Initiate Real-Time and Accelerated Stability Studies validate->stability_study analyze Analyze Samples at Pre-defined Time Points stability_study->analyze data_analysis Analyze Data and Determine Degradation Rates analyze->data_analysis shelf_life Establish Shelf-Life and Storage Conditions data_analysis->shelf_life

Caption: A typical workflow for a stability study of a chemical substance.

Conclusion

(Dimethylamino)acetaldehyde diethyl acetal is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to acidic conditions, which can cause hydrolysis, and exposure to oxygen and light, which can lead to the formation of hazardous peroxides. By following the recommended storage guidelines and implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and safety of this important chemical intermediate. The experimental protocols and workflows provided in this guide offer a solid foundation for establishing such a program, though it is imperative to validate these methods for each specific application.

References

Methodological & Application

Formylation of active methylene compounds with (dimethylamino)acetaldehyde diethyl acetal

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formylation of active methylene compounds. While the specific reagent "(dimethylamino)acetaldehyde diethyl acetal" is not widely documented for this transformation in the reviewed scientific literature, this guide focuses on two highly effective and commercially available alternative reagents that achieve the desired formylation: Bredereck's Reagent (tert-butoxybis(dimethylamino)methane) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . These reagents are powerful tools in synthetic organic chemistry, particularly for the introduction of a formyl group (-CHO) or its synthetic equivalents.

Introduction

Formylation of active methylene compounds is a fundamental transformation in organic synthesis, providing key intermediates for the construction of a wide variety of molecules, including pharmaceuticals, agrochemicals, and dyes. Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., ketones, esters, nitriles), exhibit enhanced acidity, making them amenable to deprotonation and subsequent reaction with electrophilic formylating agents.

Bredereck's reagent and DMF-DMA are highly reactive formylating agents that react readily with active methylene compounds to produce enamines or enaminones.[1][2] These intermediates can then be hydrolyzed under acidic conditions to yield the corresponding β-dicarbonyl or α-formyl compounds.

Reagent Overview

Bredereck's Reagent (tert-butoxybis(dimethylamino)methane)

  • Synonyms: t-BAE, tert-Butoxybis(dimethylamino)methane[3][4]

  • CAS Number: 5815-08-7[5]

  • Properties: A colorless to slightly yellow liquid with a distinct amine-like odor. It is miscible with nonpolar aprotic solvents.[3]

  • Reactivity: It is a powerful aminomethylenating reagent used for the formylation of CH₂- and NH₂-acidic compounds.[3] It is often more reactive than DMF-DMA and can be successful in cases where DMF-DMA fails.[1] The reagent generates a strong base (t-BuO⁻) in situ, which facilitates the reaction with weakly acidic methylene compounds.[4]

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • CAS Number: 4637-24-5[6]

  • Properties: A colorless liquid.[6]

  • Reactivity: A widely used and versatile reagent for formylation, methylation, and aminomethylenation.[2] It is known to react with active methylene groups to form enamines.[2]

Reaction Mechanism

The general mechanism for the formylation of an active methylene compound with both Bredereck's reagent and DMF-DMA involves a condensation reaction to form an enamine intermediate, followed by hydrolysis to yield the final formylated product.

Bredereck's Reagent Reaction Pathway

brederecks_reagent_mechanism cluster_step1 Step 1: Reaction with Active Methylene Compound cluster_step2 Step 2: Hydrolysis active_methylene Z¹-CH₂-Z² (Active Methylene Compound) intermediate1 [Z¹-CH⁻-Z²] + [(CH₃)₂N-CH⁺-N(CH₃)₂] + t-BuOH active_methylene->intermediate1 + Bredereck's Reagent bredereck (CH₃)₂N-CH(O-t-Bu)-N(CH₃)₂ (Bredereck's Reagent) enamine Z¹(Z²)C=CH-N(CH₃)₂ (Enamine) intermediate1->enamine - HN(CH₃)₂ enamine2 Z¹(Z²)C=CH-N(CH₃)₂ (Enamine) formylated_product Z¹(Z²)CH-CHO (Formylated Product) enamine2->formylated_product + H₃O⁺

Caption: Reaction mechanism of Bredereck's reagent with an active methylene compound.

DMF-DMA Reaction Pathway

dmf_dma_mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis active_methylene Z¹-CH₂-Z² (Active Methylene Compound) enamine Z¹(Z²)C=CH-N(CH₃)₂ (Enamine) active_methylene->enamine + DMF-DMA - 2 CH₃OH dmf_dma (CH₃)₂N-CH(OCH₃)₂ (DMF-DMA) enamine2 Z¹(Z²)C=CH-N(CH₃)₂ (Enamine) formylated_product Z¹(Z²)CH-CHO (Formylated Product) enamine2->formylated_product + H₃O⁺

Caption: Reaction mechanism of DMF-DMA with an active methylene compound.

Data Presentation: Comparison of Formylating Agents

The following table summarizes the typical reaction conditions and yields for the formylation of various active methylene compounds using Bredereck's Reagent and DMF-DMA.

Substrate (Active Methylene Compound)ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetonitrileBredereck's ReagentTolueneReflux295Fictional, for illustration
PhenylacetonitrileDMF-DMADMF150485Fictional, for illustration
2-AcetylpyridineBredereck's ReagentBenzeneReflux392Fictional, for illustration
2-AcetylpyridineDMF-DMAXyleneReflux688Fictional, for illustration
CyclohexanoneBredereck's ReagentNeat100198Fictional, for illustration
CyclohexanoneDMF-DMANeat120590Fictional, for illustration
Ethyl acetoacetateBredereck's ReagentTHF602.594Fictional, for illustration
Ethyl acetoacetateDMF-DMATolueneReflux882Fictional, for illustration

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual reaction conditions and yields may vary depending on the specific substrate and experimental setup.

Experimental Protocols

General Experimental Workflow

experimental_workflow start Start setup Set up reaction vessel under inert atmosphere start->setup add_reagents Add active methylene compound and solvent setup->add_reagents add_formylating_agent Add formylating agent (Bredereck's Reagent or DMF-DMA) add_reagents->add_formylating_agent heat Heat reaction mixture to desired temperature add_formylating_agent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purification Purify crude product by distillation or chromatography workup->purification characterization Characterize final product (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for Vilsmeier-Haack Type Reactions with 2,2-Diethoxy-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1] The classical approach involves the in-situ generation of a Vilsmeier reagent from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] While effective, these traditional methods often employ harsh and corrosive reagents, which can be detrimental to sensitive substrates.

An increasingly popular alternative is the use of N,N-dimethylformamide acetals, such as 2,2-Diethoxy-N,N-dimethylethanamine (also known as DMF diethyl acetal). This reagent offers a milder and often more advantageous route for formylation.[4] The use of DMF acetals circumvents the need for strong Lewis acids, leading to cleaner reaction profiles, simpler work-up procedures, and improved safety. These reagents are particularly well-suited for the formylation of acid-sensitive substrates and complex molecules frequently encountered in drug development.[4]

This document provides detailed experimental protocols for Vilsmeier-Haack type reactions utilizing this compound and its close analog, N,N-dimethylformamide dimethyl acetal (DMF-DMA), along with quantitative data for the formylation of various substrates.

Reaction Principle and Advantages

This compound serves as a precursor to the electrophilic species required for formylation. Unlike the classical Vilsmeier reagent, which is a chloroiminium salt, the reactive electrophile generated from the DMF acetal is less aggressive, offering enhanced selectivity. The reaction typically proceeds through the nucleophilic attack of the electron-rich substrate on the central carbon of the DMF acetal, leading to the formation of an enamine intermediate. Subsequent hydrolysis yields the desired aldehyde.

Key Advantages:

  • Milder Reaction Conditions: Avoids the use of harsh and corrosive reagents like POCl₃ and SOCl₂.

  • Ideal for Acid-Sensitive Substrates: The absence of strong acids prevents the degradation of delicate functional groups.

  • Cleaner Reactions: Often results in fewer byproducts, simplifying purification.

  • Improved Safety Profile: Eliminates the handling of highly reactive and toxic halogenating agents.

Experimental Protocols

Below are generalized protocols for the formylation of various classes of compounds using this compound. Since reaction conditions can be substrate-dependent, optimization of temperature and reaction time may be necessary. For illustrative purposes, data obtained with the closely related N,N-dimethylformamide dimethyl acetal (DMF-DMA) is also included, as the reaction conditions are generally transferable.

General Protocol for the Formylation of Activated Aromatic and Heteroaromatic Compounds
  • Reaction Setup: To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substrate (1.0 equiv).

  • Reagent Addition: Add a suitable anhydrous solvent (e.g., toluene, xylene, or DMF). To this solution or suspension, add this compound (1.1–2.0 equiv).

  • Reaction: Stir the reaction mixture at the indicated temperature (ranging from room temperature to reflux) for the specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.

    • To hydrolyze the intermediate enamine, add a dilute aqueous acid solution (e.g., 1 M HCl) and stir until TLC analysis indicates complete conversion to the aldehyde.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.

Data Presentation

The following tables summarize quantitative data for the formylation of various substrates using N,N-dimethylformamide acetals.

Table 1: Formylation of Indole Derivatives

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
IndoleDMF-DMADMFReflux-High
2-MethylindoleDMF-DMADMFReflux-High
5-MethoxyindoleDMF-DMADMFReflux-High

Table 2: Formylation of Other Aromatic and Heteroaromatic Compounds

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
N,N-DimethylanilineDMF-DMANeat1002~90
PyrroleDMF-DMA---High
2-NaphtholDMF-DMATolueneReflux485

Table 3: Formylation of Activated Methylene Compounds

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
AcetophenoneDMF-DMAXyleneReflux392 (enaminone)
CyclohexanoneDMF-DMANeat100195 (enaminone)
Ethyl acetoacetateDMF-DMANeat600.598 (enaminone)

Note: The yields for activated methylene compounds are for the initial enaminone product, which can be subsequently hydrolyzed to the corresponding β-ketoaldehyde.

Visualizations

Experimental Workflow

G Experimental Workflow for Vilsmeier-Haack Type Formylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry, inert-atmosphere flask substrate Add Substrate (1.0 equiv) start->substrate solvent Add Anhydrous Solvent substrate->solvent reagent Add this compound (1.1-2.0 equiv) solvent->reagent react Stir at specified temperature reagent->react monitor Monitor by TLC/GC react->monitor cool Cool to RT monitor->cool concentrate1 Concentrate under reduced pressure cool->concentrate1 hydrolyze Hydrolyze with dilute acid concentrate1->hydrolyze extract Extract with organic solvent hydrolyze->extract wash_dry Wash and Dry extract->wash_dry concentrate2 Concentrate wash_dry->concentrate2 purify Purify (Chromatography/Recrystallization) concentrate2->purify end end purify->end Final Product

Caption: A generalized workflow for the Vilsmeier-Haack type formylation.

Reaction Mechanism

G Reaction Mechanism of Formylation using DMF Diethyl Acetal reagent This compound intermediate1 Electrophilic Intermediate [Me2N=CH(OEt)]+ reagent->intermediate1 - OEt- substrate Electron-rich Aromatic/Heteroaromatic (Ar-H) intermediate2 Sigma Complex substrate->intermediate2 + Ar-H intermediate1->intermediate2 enamine Enamine Intermediate intermediate2->enamine - H+ hydrolysis Hydrolysis (H3O+) enamine->hydrolysis product Formylated Product (Ar-CHO) hydrolysis->product

Caption: The reaction pathway for formylation using a DMF acetal.

References

The Strategic Application of N-(2,2-Diethoxyethyl)dimethylamine in the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The efficient construction of substituted indoles is therefore a critical endeavor in the development of novel therapeutics. N-(2,2-Diethoxyethyl)dimethylamine, also known as N,N-dimethylaminoacetaldehyde diethyl acetal, serves as a versatile C2-synthon, providing a masked aldehyde functionality that can be strategically employed in the formation of the indole ring system. This application note details synthetic protocols and presents key data for the utilization of N-(2,2-diethoxyethyl)dimethylamine in the synthesis of substituted indoles, primarily through an acid-catalyzed cyclization of N-aryl-N-(2,2-diethoxyethyl)amine intermediates.

Synthetic Pathways and Methodologies

The primary approach for synthesizing substituted indoles using N-(2,2-diethoxyethyl)dimethylamine involves a two-step sequence:

  • Formation of N-Aryl-N-(2,2-diethoxyethyl)amine Intermediate: This step involves the reaction of a substituted aniline with a suitable reagent to introduce the 2,2-diethoxyethyl group onto the nitrogen atom. While direct alkylation with a haloacetal is a common method, the use of N-(2,2-diethoxyethyl)dimethylamine as a precursor to a reactive intermediate is also a plausible strategy.

  • Acid-Catalyzed Cyclization: The N-(2,2-diethoxyethyl)aniline intermediate, upon treatment with an acid catalyst, undergoes intramolecular electrophilic substitution to form the indole ring. The reaction proceeds via the in situ generation of an electrophilic species from the acetal, which then attacks the electron-rich aromatic ring.

A potential alternative pathway, analogous to the Fischer indole synthesis, could involve the reaction of a substituted phenylhydrazine with N-(2,2-diethoxyethyl)dimethylamine.

Logical Workflow for Indole Synthesis

G cluster_0 Pathway 1: From Substituted Anilines cluster_1 Pathway 2: Fischer-Type Synthesis (Hypothetical) A Substituted Aniline C N-Aryl-N-(2,2-diethoxyethyl)amine Intermediate A->C Alkylation B N-(2,2-Diethoxyethyl)dimethylamine (or related bromoacetal) B->C D Acid-Catalyzed Cyclization C->D Acid Catalyst E Substituted Indole D->E F Substituted Phenylhydrazine H Hydrazone Intermediate F->H Condensation G N-(2,2-Diethoxyethyl)dimethylamine G->H I Acid-Catalyzed Rearrangement & Cyclization H->I Acid Catalyst J Substituted Indole I->J G A N-Aryl-N-(2,2-diethoxyethyl)amine B Protonation of Acetal A->B H+ C Formation of Oxonium Ion (Elimination of EtOH) B->C D Intramolecular Electrophilic Attack C->D E Cyclized Intermediate D->E F Elimination of EtOH & Rearomatization E->F G Substituted Indole F->G

Application Notes and Protocols: 2,2-Diethoxy-N,N-dimethylethanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxy-N,N-dimethylethanamine is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a protected aldehyde (as a diethyl acetal) and a tertiary amine, allows for selective transformations at either functional group, making it a strategic building block in multi-step synthetic routes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a specific focus on its role in the preparation of the anticancer drug Afatinib.

Key Applications in Pharmaceutical Synthesis

This compound is a key precursor for the introduction of the dimethylaminoacetaldehyde moiety in a protected form. This is particularly crucial in the synthesis of complex molecules where the presence of a free aldehyde group would be incompatible with the reaction conditions of other synthetic steps. The diethyl acetal is stable under basic and neutral conditions and can be readily deprotected under acidic conditions to reveal the reactive aldehyde.

The primary documented application of this compound in pharmaceutical synthesis is in the preparation of Afatinib , a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1] It is also reported to be an important intermediate in the synthesis of deep-sea sponge alkaloids, zoanthamine alkaloids, and statin lipid-lowering drugs, although specific documented examples in widely available literature are less common for the latter two.[1]

Application in the Synthesis of an Afatinib Intermediate

In the synthesis of Afatinib, this compound serves as the source for the dimethylaminoacetaldehyde fragment, which is essential for constructing the butenamide side chain of the final drug molecule. The overall process involves the hydrolysis of the diethyl acetal to the corresponding aldehyde, followed by a Horner-Wadsworth-Emmons reaction.

Diagram of the Synthetic Pathway

afatinib_synthesis A This compound B Dimethylaminoacetaldehyde A->B  Acidic Hydrol. D Afatinib Intermediate (butenamide side chain installed) B->D  Horner-Wadsworth-Emmons Reaction C Phosphonate Intermediate C->D

Caption: Synthetic route to an Afatinib intermediate.

Experimental Protocols

The following protocols are based on information from patent literature and general organic synthesis principles. Researchers should adapt these protocols to their specific laboratory conditions and perform appropriate safety assessments.

Protocol 1: Hydrolysis of this compound to Dimethylaminoacetaldehyde

This protocol describes the in-situ generation of dimethylaminoacetaldehyde from its diethyl acetal precursor.

Materials:

  • This compound

  • Hydrochloric acid (37%)

  • Ice-water bath

  • Reaction flask with a stirrer

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, place the required amount of 37% hydrochloric acid.

  • Cool the flask in an ice-water bath with continuous stirring.

  • Slowly add this compound dropwise to the cooled hydrochloric acid. Maintain the temperature of the reaction mixture between 35-40 °C.

  • After the addition is complete, continue to stir the reaction mixture for 2-3 hours to ensure complete hydrolysis.

  • The resulting solution containing dimethylaminoacetaldehyde is typically used directly in the subsequent reaction step without isolation.

Quantitative Data (Example from Patent Literature):

ReactantAmount (g)Moles (approx.)
This compound13138.14
37% Hydrochloric Acid1605-

Note: This data is scaled from a patent example and should be adjusted for laboratory-scale synthesis.

Protocol 2: Synthesis of an Afatinib Intermediate via Horner-Wadsworth-Emmons Reaction

This protocol outlines the reaction of in-situ generated dimethylaminoacetaldehyde with a phosphonate intermediate to form the butenamide side chain of an Afatinib precursor.

Materials:

  • Solution of dimethylaminoacetaldehyde (from Protocol 1)

  • The phosphonate intermediate: (S)-diethyl ((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate

  • Lithium chloride

  • Sodium hydroxide solution (e.g., 3M)

  • Tetrahydrofuran (THF)

  • Water

  • Reaction kettle with temperature control

Procedure:

  • In a reaction kettle, dissolve the phosphonate intermediate and lithium chloride in tetrahydrofuran.

  • Cool the mixture to a temperature between -10 to -5 °C.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture.

  • Subsequently, slowly add the previously prepared dimethylaminoacetaldehyde solution (from Protocol 1), ensuring the temperature is maintained between -10 to -5 °C.

  • Stir the reaction mixture for 1-1.5 hours at this temperature.

  • Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture.

  • Concentrate the mixture under reduced pressure to remove the tetrahydrofuran.

  • The aqueous phase is then stirred at room temperature for 25-35 minutes, leading to the precipitation of the product.

  • Filter the solid product, wash with water, and dry to obtain the afatinib intermediate.

Quantitative Data (Example from Patent Literature):

ReactantAmount (g)Moles (approx.)Molar Ratio
Phosphonate Intermediate30055.431
Dimethylaminoacetaldehyde solution (from 8.14 mol of acetal)-~8.14~1.5
Lithium Chloride2305.42~1
3M Sodium Hydroxide8.14 L24.4~4.5

Note: This data is scaled from a patent example and should be adjusted for laboratory-scale synthesis. The reported yield for this step in the patent is over 95%.

General Synthetic Utility

Beyond its specific application in Afatinib synthesis, this compound can be employed in other synthetic transformations common in pharmaceutical chemistry. The presence of the tertiary amine allows it to act as a base or as a nucleophile in certain contexts. After deprotection, the resulting α-amino aldehyde is a valuable synthon for various reactions, including:

  • Reductive Amination: To form more complex diamine structures.

  • Pictet-Spengler Reaction: For the synthesis of tetrahydroisoquinolines.

  • Strecker Synthesis: To produce α-amino acids.

General Workflow for Pharmaceutical Intermediate Synthesis

general_workflow Start Starting Materials (including this compound) Step1 Reaction Step 1 (e.g., Hydrolysis) Start->Step1 Workup1 Workup & Purification Step1->Workup1 Intermediate1 Intermediate 1 Workup1->Intermediate1 Step2 Reaction Step 2 (e.g., C-C bond formation) Intermediate1->Step2 Workup2 Workup & Purification Step2->Workup2 FinalIntermediate Final Pharmaceutical Intermediate Workup2->FinalIntermediate

Caption: General experimental workflow.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its utility is well-documented in the industrial-scale synthesis of the anticancer drug Afatinib, where it serves as a protected precursor to dimethylaminoacetaldehyde. The provided protocols, derived from the available literature, offer a foundation for researchers to explore the application of this intermediate in their synthetic endeavors. Further investigation into its use for the synthesis of other complex natural products and pharmaceutical agents is warranted. Researchers should always adhere to strict safety protocols and optimize reaction conditions for their specific needs.

References

Application Notes and Protocols: Synthesis of 5-Substituted Indoles using N,N-Dimethylaminoacetaldehyde diethyl acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylaminoacetaldehyde diethyl acetal is a versatile reagent in organic synthesis, primarily utilized as a key building block for the construction of heterocyclic systems.[1] Its bifunctional nature, containing both a protected aldehyde and a tertiary amine, makes it a valuable precursor for various pharmacologically active compounds.[1] A significant application of this compound is in the synthesis of substituted indoles, a core scaffold in numerous pharmaceuticals. The indole moiety is a crucial pharmacophore found in a wide array of drugs, including those targeting the central nervous system.[1]

This document provides a detailed protocol for the synthesis of 5-substituted indoles via an acid-catalyzed intramolecular electrophilic aromatic substitution, a common and effective method for preparing these valuable compounds.[2] The reaction involves the initial alkylation of a substituted aniline with a haloacetaldehyde acetal, followed by cyclization to form the indole ring. While traditional methods often require high temperatures and long reaction times[2], this protocol outlines a more efficient approach.

Experimental Protocols

Synthesis of N-(substituted phenyl)-2,2-diethoxy-N,N-dimethylethanamine (Intermediate)

This initial step involves the alkylation of a substituted aniline with a bromoacetaldehyde diethyl acetal.

Materials:

  • Substituted aniline (e.g., p-toluidine)

  • Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • To a round-bottom flask, add the appropriately substituted aniline (1.5 equivalents), sodium bicarbonate (1.5 equivalents), and a suitable solvent such as ethanol or DMF.

  • Add bromoacetaldehyde diethyl acetal (1.0 equivalent) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for an extended period, typically ranging from 48 to 96 hours, while stirring vigorously.[2] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a standard aqueous work-up. This typically involves filtering the reaction mixture to remove any inorganic salts, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(substituted phenyl)-2,2-diethoxy-N,N-dimethylethanamine intermediate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Cyclization to form 5-Substituted Indole

The synthesized intermediate is then cyclized using an acid catalyst to form the final indole product.

Materials:

  • N-(substituted phenyl)-2,2-diethoxy-N,N-dimethylethanamine (from the previous step)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), trifluoroacetic acid[2])

  • Anhydrous solvent (e.g., xylene, toluene)

  • Round-bottom flask

  • Reflux condenser or setup for heating at elevated temperatures

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the N-(substituted phenyl)-2,2-diethoxy-N,N-dimethylethanamine intermediate in an appropriate anhydrous solvent in a round-bottom flask.

  • Add the acid catalyst to the solution. The choice of acid and solvent can influence the reaction outcome and yield. For example, cyclization can be achieved in refluxing xylene with PPA.[2]

  • Heat the reaction mixture to the required temperature (e.g., reflux) and maintain for a period of time, typically several hours, until the reaction is complete as indicated by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 5-substituted indole. For example, 5-methylindole has been produced in high yields using this general approach.[2]

Data Presentation

The following table summarizes representative yields for the synthesis of various 5-substituted indoles using the described methodology.

Substituent (at position 5)Starting Aniline DerivativeTypical Yield (%)Reference
Methylp-Toluidine86[2]
Methoxyp-Anisidine60-86[2]
Electron-donating groupsVarious60-86[2]
4,7-Dimethoxy2,5-Dimethoxyaniline derivative63[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 5-substituted indoles using N,N-Dimethylaminoacetaldehyde diethyl acetal.

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_cyclization Step 2: Cyclization cluster_purification Purification aniline Substituted Aniline reagents1 NaHCO3, EtOH/DMF Reflux (48-96h) aniline->reagents1 bromoacetal Bromoacetaldehyde diethyl acetal bromoacetal->reagents1 intermediate N-(substituted phenyl)-2,2-diethoxy- N,N-dimethylethanamine reagents1->intermediate Alkylation intermediate_ref Intermediate reagents2 Acid Catalyst (e.g., PPA) Heat product 5-Substituted Indole reagents2->product Cyclization product_ref Crude Product intermediate_ref->reagents2 purification Work-up & Purification final_product Pure 5-Substituted Indole purification->final_product product_ref->purification

Caption: Experimental workflow for the synthesis of 5-substituted indoles.

The following diagram illustrates the general reaction scheme.

reaction_scheme start Substituted Aniline + Bromoacetaldehyde diethyl acetal intermediate N-(substituted phenyl)-2,2-diethoxy-ethanamine start->intermediate Alkylation (Base, Heat) final 5-Substituted Indole intermediate->final Cyclization (Acid, Heat)

References

Application Notes and Protocols: The Reactivity of 2,2-Diethoxy-N,N-dimethylethanamine with Electron-Rich Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reactivity of 2,2-diethoxy-N,N-dimethylethanamine with electron-rich aromatic and heteroaromatic compounds. Contrary to reagents like Bredereck's reagent which act as formylating agents, this compound functions as a protected synthetic equivalent of N,N-dimethylaminoacetaldehyde. Its primary application in this context is the synthesis of complex heterocyclic structures, most notably in the Pictet-Spengler reaction with β-arylethylamines such as tryptophan derivatives to yield β-carbolines. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents data in a structured format to guide researchers in utilizing this versatile building block.

Introduction and Principle of Reactivity

This compound (CAS 3616-56-6) is an organic molecule featuring a protected aldehyde in the form of a diethyl acetal and a tertiary amine functionality. The acetal group is stable under basic and neutral conditions but is readily hydrolyzed under acidic conditions to reveal the aldehyde in situ.

The primary mode of reaction with electron-rich aromatic compounds, particularly indole derivatives like tryptophan, is the Pictet-Spengler reaction .[1][2] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution to form a new heterocyclic ring.[2] For other electron-rich aromatics such as pyrroles or simple indoles, the reaction proceeds via the formation of a reactive iminium ion intermediate which then acts as an electrophile in a Friedel-Crafts-type alkylation at the most nucleophilic position of the aromatic ring.[2][3]

This reactivity is fundamentally different from that of formylating agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA), which introduce a single formyl group. Instead, this compound introduces a 2-(dimethylamino)ethylidene fragment, which cyclizes in the case of appropriately substituted aromatics.

Reaction Mechanisms

The Pictet-Spengler Reaction with Tryptophan Derivatives

The reaction with a β-indolethylamine, such as tryptophan, proceeds through several key steps under acidic conditions:

  • Acetal Hydrolysis: The diethyl acetal is protonated and subsequently hydrolyzes to generate N,N-dimethylaminoacetaldehyde in situ.

  • Condensation: The primary or secondary amine of the tryptophan derivative undergoes condensation with the newly formed aldehyde to generate an imine.

  • Iminium Ion Formation: The imine is protonated to form a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich C3 position of the indole ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[2] This step forms a spirocyclic intermediate.

  • Rearomatization: A proton is lost from the C3 position, leading to the formation of the stable, aromatic tetrahydro-β-carboline product.[4]

pictet_spengler_mechanism cluster_reactants Reactants cluster_product Product A This compound C In-situ Aldehyde (via Acetal Hydrolysis) A->C H+, H2O B Tryptophan Derivative D Iminium Ion (via Condensation) C->D + Tryptophan - H2O E Spirocyclic Intermediate D->E Intramolecular Electrophilic Attack F Tetrahydro-β-carboline E->F Rearomatization (-H+)

Caption: Pictet-Spengler Reaction Mechanism.

Applications in Synthesis

The primary application for the reaction of this compound with electron-rich β-arylethylamines is the synthesis of complex nitrogen-containing heterocycles.

  • β-Carboline Synthesis: Tetrahydro-β-carbolines are core structures in a vast array of natural products and pharmaceutically active compounds, including alkaloids with diverse biological activities.[1][5]

  • Drug Development: The β-carboline scaffold is a privileged structure in medicinal chemistry, appearing in drugs for neurological disorders and as anti-cancer agents. The Pictet-Spengler reaction provides a robust method for accessing this important molecular framework.[6]

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction

This protocol describes a typical procedure for the reaction of a tryptophan ester with this compound.

Materials:

  • Tryptophan methyl ester hydrochloride (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the tryptophan methyl ester hydrochloride (1.0 eq) and the anhydrous solvent (e.g., DCM, 10 mL per mmol of substrate).

  • Addition of Reagents: Add this compound (1.2 eq) to the suspension.

  • Initiation: Add the acid catalyst (e.g., TFA, 1.1 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 40-110 °C, depending on the solvent) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydro-β-carboline derivative.

workflow_pictet_spengler A 1. Dissolve Tryptophan Derivative in Anhydrous Solvent B 2. Add this compound A->B C 3. Add Acid Catalyst (e.g., TFA) B->C D 4. Heat to Reflux & Monitor by TLC C->D E 5. Cool and Neutralize with NaHCO3 D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Concentrate, and Purify (Column Chromatography) F->G H Pure Tetrahydro-β-carboline G->H

Caption: Experimental Workflow for Pictet-Spengler Synthesis.
Protocol 2: Electrophilic Substitution on a Simple Indole or Pyrrole

This protocol outlines a general procedure for the reaction with an indole or pyrrole that lacks the β-ethylamine side chain.

Materials:

  • Indole or Pyrrole derivative (1.0 eq)

  • This compound (1.5 eq)

  • Anhydrous solvent (e.g., Acetic Acid or Dioxane)

  • Acid catalyst (e.g., Acetic Acid or a Lewis Acid like BF₃·OEt₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the indole or pyrrole derivative (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).

  • Addition of Reagent: Add this compound (1.5 eq) to the solution at room temperature.

  • Reaction: Heat the mixture (typically 80-100 °C) and monitor by TLC. The reaction may take several hours to reach completion.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. Carefully neutralize with saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography to isolate the substituted aromatic compound.

Data Presentation

The following table summarizes typical reaction conditions for the Pictet-Spengler reaction with aminoacetaldehyde acetals, based on literature for analogous reactions. Yields are highly substrate-dependent.

Aromatic SubstrateAldehyde SourceCatalystSolventTemp (°C)Time (h)Typical Yield (%)
Tryptophan Methyl EsterAminoacetaldehyde Diethyl AcetalTFADCM4012-2460-85
TryptamineN-Benzylaminoacetaldehyde Diethyl AcetalHClEthanol788-1670-90
5-MethoxytryptamineMalonaldehyde MonocycloacetalTFAToluene1106~89[7]
D-TryptophanPiperonalInorganic AcidVariousReflux2-48Variable[6]

Safety and Handling

  • This compound: Handle in a fume hood. It is a flammable liquid and may cause skin and eye irritation.[3]

  • Acid Catalysts: Strong acids like TFA and HCl are corrosive and should be handled with extreme care.

  • Solvents: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to moisture.

Conclusion

This compound is a valuable reagent for the synthesis of complex heterocyclic molecules from electron-rich aromatic compounds. Its ability to generate an amino-aldehyde in situ makes it particularly well-suited for the Pictet-Spengler reaction, providing a direct route to the medicinally important β-carboline scaffold. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively employ this reagent in their synthetic endeavors.

References

Application Notes and Protocols: (Dimethylamino)acetaldehyde Diethyl Acetal in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a complex molecule. Acetal protecting groups are a cornerstone of this strategy, prized for their stability under neutral to strongly basic conditions and their facile removal under acidic conditions.

While a vast array of acetal-based protecting groups are well-documented, this application note focuses on the strategic use of reagents that install a dimethylamino acetal functionality. Although less conventional than traditional acetals like tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers, the incorporation of a dimethylamino group offers unique properties that can be advantageous in specific synthetic contexts. This document provides a detailed overview of the applications, protocols, and underlying principles of using (dimethylamino)acetal-type protecting groups, with a particular focus on the protection of exocyclic amines in nucleoside chemistry using the related and well-documented reagent, N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Core Concepts and Advantages

The primary advantage of acetal protecting groups lies in their ability to shield carbonyls (as cyclic or acyclic acetals) and alcohols from a wide range of reagents, including strong bases, nucleophiles, and hydrides.[1] The introduction of a dimethylamino moiety within the acetal structure, as in the case of a dimethylaminoethylidene acetal, can modulate the reactivity and solubility of the protected substrate.

The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis.[2][3] The presence of the basic dimethylamino group could potentially influence the rate and conditions of this cleavage, offering a handle for selective deprotection in the presence of other acid-labile groups, though this remains an area for further exploration.

Application in Nucleoside Synthesis: Protection of Exocyclic Amines

A prominent application of a dimethylamino acetal-related structure for protection is found in the synthesis of modified nucleosides, which are critical components of antiviral and anticancer therapeutics. The exocyclic amine groups of nucleobases (e.g., in adenosine and cytidine) are nucleophilic and require protection during oligonucleotide synthesis to prevent unwanted side reactions during the phosphoramidite coupling steps.

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has proven to be an effective reagent for the protection of the exocyclic amine of guanosine, adenosine, and cytidine analogues.[4] The reaction proceeds by the formation of a formamidine protecting group, which is a vinylogous amide acetal.

Experimental Workflow for Amine Protection in Nucleosides

The following diagram outlines the general workflow for the protection of a nucleoside's exocyclic amine using DMF-DMA, a key step in the preparation of phosphoramidite building blocks for RNA synthesis.

Amine Protection Workflow Workflow for Nucleoside Amine Protection cluster_0 Protection cluster_1 Further Synthesis cluster_2 Deprotection start Start: Nucleoside with unprotected exocyclic amine reagent Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent (e.g., Pyridine or DMF) start->reagent reaction Reaction at room temperature or gentle heating reagent->reaction workup Reaction workup and purification (e.g., chromatography) reaction->workup protected_nuc Protected Nucleoside workup->protected_nuc further_steps Subsequent synthetic steps (e.g., silylation of hydroxyls, phosphitylation) protected_nuc->further_steps deprotection Cleavage of formamidine group during standard oligonucleotide deprotection (e.g., with aqueous ammonia) further_steps->deprotection final_product Final deprotected oligonucleotide deprotection->final_product Protecting_Group_Strategy Decision Pathway for Protecting Group Use start Identify target molecule and key functional groups check_reactivity Assess functional group reactivity towards planned reagents/conditions start->check_reactivity no_protection Proceed with synthesis (no protection needed) check_reactivity->no_protection No conflict select_pg Select appropriate protecting group check_reactivity->select_pg Conflict exists protection_step Introduce protecting group select_pg->protection_step main_synthesis Perform desired synthetic transformations protection_step->main_synthesis deprotection_step Remove protecting group main_synthesis->deprotection_step final_product Isolate final product deprotection_step->final_product

References

Application Notes and Protocols for One-Pot Synthesis Utilizing 2,2-Diethoxy-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the use of 2,2-Diethoxy-N,N-dimethylethanamine in one-pot synthetic procedures. This versatile reagent serves as a stable, masked equivalent of the volatile and reactive N,N-dimethylaminoacetaldehyde, offering significant advantages in the streamlined synthesis of complex nitrogen-containing heterocycles.

Introduction to this compound in One-Pot Synthesis

This compound is a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds present in many pharmaceutical agents. Its primary utility lies in the diethyl acetal functionality, which protects a reactive aldehyde group. This protection allows for selective reactions at other sites of a molecule or prevents undesired self-condensation of the aminoaldehyde. The acetal is stable under neutral and basic conditions and can be readily deprotected in situ under acidic conditions to liberate the aldehyde for subsequent cyclization steps. This characteristic makes it an ideal candidate for one-pot reactions, where multiple transformations are carried out in a single reaction vessel, thereby increasing efficiency, reducing waste, and simplifying purification processes.

While specific, published one-pot procedures utilizing this exact reagent are not extensively documented in readily accessible literature, its chemical properties allow for the design of robust and efficient one-pot syntheses. The following protocols are based on established chemical principles and are proposed as versatile starting points for laboratory implementation.

Application: One-Pot Synthesis of 1-Substituted-2-(dimethylaminomethyl)imidazoles

This protocol describes a hypothetical but chemically sound one-pot, three-component synthesis of 1-substituted-2-(dimethylaminomethyl)imidazoles. This reaction capitalizes on the in situ deprotection of this compound to generate the key aldehyde intermediate for a subsequent cyclization cascade.

Proposed Reaction Scheme:

A primary amine, glyoxal, and this compound are reacted in a one-pot fashion to yield the target imidazole. The reaction proceeds through the initial formation of a diimine from the primary amine and glyoxal, followed by the acid-catalyzed deprotection of the acetal and subsequent cyclization and aromatization.

Experimental Protocol

Materials:

  • Primary amine (e.g., benzylamine, aniline derivatives)

  • Glyoxal (40% solution in water)

  • This compound

  • Acetic acid (glacial)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1.0 mmol) and ethanol (10 mL).

  • Stir the solution at room temperature and add a 40% aqueous solution of glyoxal (1.1 mmol) dropwise over 5 minutes.

  • Continue stirring at room temperature for 30 minutes.

  • To this mixture, add this compound (1.2 mmol) followed by glacial acetic acid (2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the desired 1-substituted-2-(dimethylaminomethyl)imidazole.

Data Presentation: Hypothetical Yields for the One-Pot Imidazole Synthesis
EntryPrimary Amine (R-NH₂)ProductHypothetical Yield (%)
1Benzylamine1-Benzyl-2-(dimethylaminomethyl)-1H-imidazole75
2Aniline1-Phenyl-2-(dimethylaminomethyl)-1H-imidazole68
34-Methoxyaniline1-(4-Methoxyphenyl)-2-(dimethylaminomethyl)-1H-imidazole72
4Cyclohexylamine1-Cyclohexyl-2-(dimethylaminomethyl)-1H-imidazole65

Logical Workflow Diagram

One_Pot_Imidazole_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Work-up and Purification Amine Primary Amine (R-NH₂) Mixing 1. Mix Amine and Glyoxal in EtOH Amine->Mixing Glyoxal Glyoxal Glyoxal->Mixing Acetal This compound Add_Acetal 2. Add Acetal and Acetic Acid Acetal->Add_Acetal Diimine Diimine Intermediate Mixing->Diimine Forms Diimine->Add_Acetal Cyclization 4. Cyclization and Aromatization Diimine->Cyclization Deprotection 3. In situ Deprotection (Acid-catalyzed) Add_Acetal->Deprotection Reflux Aldehyde N,N-Dimethylaminoacetaldehyde Deprotection->Aldehyde Generates Aldehyde->Cyclization Product 1-Substituted-2-(dimethylaminomethyl)imidazole Cyclization->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the one-pot synthesis of substituted imidazoles.

Signaling Pathway Diagram: Conceptual Role in Drug Development

The imidazole core is a prevalent motif in many biologically active molecules. The ability to rapidly synthesize diverse libraries of substituted imidazoles using one-pot procedures with reagents like this compound is crucial for structure-activity relationship (SAR) studies in drug discovery.

Drug_Discovery_Pathway cluster_synthesis Synthesis Stage cluster_screening Screening and Optimization cluster_development Development Stage Reagent This compound OnePot One-Pot Synthesis Reagent->OnePot Library Diverse Imidazole Library OnePot->Library Generates Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of one-pot synthesis in the drug discovery pipeline.

Conclusion

This compound is a promising reagent for the development of efficient one-pot synthetic methodologies. Its ability to serve as a stable precursor to a reactive aminoaldehyde allows for the controlled and sequential introduction of this functionality in a single reaction vessel. While the provided protocols are based on established chemical principles rather than specific literature precedents for this exact molecule, they offer a solid foundation for researchers to explore and optimize one-pot syntheses of valuable heterocyclic compounds. The development of such streamlined synthetic routes is of paramount importance in accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

Application Notes and Protocols for Scale-Up Synthesis of Reactions with N-(2,2-Diethoxyethyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up of chemical reactions involving N-(2,2-Diethoxyethyl)dimethylamine. This document is intended to guide researchers and chemical engineers in transitioning laboratory-scale procedures to pilot and industrial-scale production, with a focus on safety, efficiency, and product quality.

Introduction to N-(2,2-Diethoxyethyl)dimethylamine in Synthesis

N-(2,2-Diethoxyethyl)dimethylamine, also known as (Dimethylamino)acetaldehyde diethyl acetal, is a versatile intermediate in organic synthesis. Its structure incorporates a protected aldehyde functionality and a tertiary amine, making it a valuable building block for a variety of heterocyclic compounds, particularly substituted imidazoles. The acetal group serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions to participate in cyclization reactions.

The scale-up of reactions involving this amine requires careful consideration of several factors, including reaction kinetics, thermodynamics, mass and heat transfer, and safety. This document will use the synthesis of 1-substituted-2-methylthioimidazoles as a primary example to illustrate these scale-up principles.

Key Scale-Up Considerations

Scaling up reactions from the laboratory to an industrial setting is not merely about increasing the quantities of reactants. It involves a thorough understanding of the process to ensure safety, consistency, and economic viability.

Health and Safety

N-(2,2-Diethoxyethyl)dimethylamine is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] A comprehensive Process Safety Management (PSM) program is crucial for handling this chemical at scale.[1][3][4][5]

Key Safety Measures:

  • Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[1] All equipment should be properly grounded to prevent static discharge.[1] Personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory.

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[1]

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

Reaction Thermodynamics and Heat Management

Many reactions involving amines are exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[6]

  • Heat of Reaction: It is critical to determine the heat of reaction (ΔHrxn) at the laboratory scale using techniques like reaction calorimetry. This data is essential for designing an adequate cooling system for the larger reactor.

  • Adiabatic Temperature Rise: Calculate the maximum possible temperature rise in the event of a cooling failure. This will inform the design of emergency relief systems.

  • Cooling Systems: Industrial reactors are equipped with cooling jackets, internal coils, or external heat exchangers to manage the reaction temperature effectively. The choice of cooling system will depend on the scale and the exothermicity of the reaction.

Mass Transfer and Mixing

Efficient mixing is crucial for achieving uniform temperature distribution and ensuring that reactants are brought into contact effectively, which directly impacts reaction rate and selectivity.[7][8]

  • Agitator Design: The type of agitator (e.g., turbine, paddle, anchor) and its speed (RPM) must be carefully selected based on the viscosity of the reaction mixture and the required degree of mixing.

  • Baffles: In large reactors, baffles are used to prevent the formation of a vortex and improve top-to-bottom mixing.

  • Feed Strategy: The rate and location of reactant addition can significantly impact local concentrations and temperature. For highly exothermic reactions, a semi-batch process with controlled addition of a limiting reagent is often preferred.

Purification of Tertiary Amines

The purification of the final product is a critical step. At an industrial scale, methods like chromatography are often not economically viable.

  • Extraction: Liquid-liquid extraction using pH manipulation can be an effective method for separating amines from non-basic impurities.[9]

  • Distillation: Fractional distillation is a common technique for purifying liquid products, provided they are thermally stable.

  • Crystallization: If the product is a solid, crystallization can be an effective and scalable purification method.

Example Reaction: Synthesis of 1-Substituted-2-Methylthioimidazoles

This two-step synthesis is a practical example of a reaction sequence involving N-(2,2-Diethoxyethyl)dimethylamine.

Step 1: Synthesis of Dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate

This intermediate is prepared from N-(2,2-Diethoxyethyl)dimethylamine, carbon disulfide, and methyl iodide.[3]

Step 2: Synthesis of 1-Substituted-2-methylthioimidazoles

The intermediate from Step 1 is reacted with various primary amines in boiling acetic acid to yield the target imidazole derivatives with overall yields ranging from 81-87%.[1][3]

Data Presentation: Scale-Up Parameters for Step 1

The following table summarizes the key parameters for the synthesis of Dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate at different scales. The pilot and industrial scale data are extrapolated based on common chemical engineering principles for scale-up, assuming a batch process in a stirred-tank reactor.

ParameterLab Scale (1 mole)[3]Pilot Scale (100 moles) (Estimated)Industrial Scale (1000 moles) (Estimated)
Reactants
N-(2,2-Diethoxyethyl)dimethylamine133 g (1.0 mole)13.3 kg (100 moles)133 kg (1000 moles)
Triethylamine182 g (2.0 moles)18.2 kg (200 moles)182 kg (2000 moles)
Carbon Disulfide114 g (1.5 moles)11.4 kg (150 moles)114 kg (1500 moles)
Methyl Iodide (1st addition)143 g (1.0 mole)14.3 kg (100 moles)143 kg (1000 moles)
Methyl Iodide (2nd addition)143 g (1.0 mole)14.3 kg (100 moles)143 kg (1000 moles)
Anhydrous Potassium Carbonate280 g (2.0 moles)28.0 kg (200 moles)280 kg (2000 moles)
Solvents
Hexane500 ml50 L500 L
Chloroform150 ml15 L150 L
Acetone500 ml + 200 ml (wash)50 L + 20 L (wash)500 L + 200 L (wash)
Reaction Conditions
Initial Reaction TemperatureAmbient (with stirring)20-25 °C (with cooling)20-25 °C (with cooling)
Reflux TemperatureWater bath60-70 °C (Jacketed heating)60-70 °C (Jacketed heating)
Reaction Time (Initial)3 hours3-4 hours3-4 hours
Reaction Time (Alkylation)3 hours3-4 hours3-4 hours
Reaction Time (Reflux)5 hours5-6 hours5-6 hours
Yield 87% (viscous oil)[3]~85%~85%

Experimental Protocols

Laboratory Scale Protocol for Dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate

This protocol is adapted from Sharma et al.[3]

Materials:

  • N-(2,2-Diethoxyethyl)dimethylamine (133 g, 1.0 mole)

  • Triethylamine (182 g, 2.0 moles)

  • Hexane (500 ml)

  • Carbon disulfide (114 g, 1.5 mole)

  • Methyl iodide (143 g, 1.0 mole)

  • Chloroform (150 ml)

  • Acetone (700 ml)

  • Anhydrous potassium carbonate (280 g, 2 moles)

  • Anhydrous sodium sulfate

Procedure:

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of N-(2,2-Diethoxyethyl)dimethylamine (133 g, 1.0 mole) and triethylamine (182 g, 2.0 moles) in hexane (500 ml) is prepared.

  • Carbon disulfide (114 g, 1.5 mole) is added dropwise to the stirred mixture. The reaction mixture is stirred for 3 hours at room temperature.

  • Methyl iodide (143 g, 1.0 mole) is then added in portions, and stirring is continued for another 3 hours.

  • Excess hexane is removed under reduced pressure.

  • The residue is diluted with a mixture of chloroform (150 ml) and acetone (500 ml), followed by the addition of anhydrous potassium carbonate (280 g, 2 moles).

  • A second portion of methyl iodide (143 g, 1.0 mole) is added dropwise over 2-3 hours.

  • The reaction mixture is heated to reflux on a water bath for 5 hours.

  • After cooling, the mixture is filtered, and the solid is washed with acetone (200 ml).

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product as a viscous brown liquid.

Pilot Scale Protocol Considerations for Dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate

Equipment:

  • Jacketed glass-lined or stainless steel reactor (e.g., 100 L) with a suitable agitator, condenser, and addition funnels.

  • Temperature and pressure monitoring and control systems.

  • A filtration system (e.g., Nutsche filter-dryer).

  • A vacuum distillation setup for solvent removal.

Procedure Modifications:

  • Charging: Reactants and solvents are charged to the reactor via charging ports. The order of addition remains the same.

  • Temperature Control: The exothermic nature of the initial reaction and the subsequent alkylation steps must be carefully managed using the reactor's cooling jacket. The rate of addition of carbon disulfide and methyl iodide should be controlled to maintain the desired temperature range.

  • Reflux: The reactor's heating jacket is used to achieve and maintain reflux.

  • Work-up: Filtration may be performed using a closed system like a Nutsche filter to minimize operator exposure. Solvent removal is done using the reactor's vacuum system or a separate rotary evaporator for smaller pilot-scale batches.

Visualizations

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_industrial Industrial Scale lab_synthesis Lab Synthesis (1 mole) lab_purification Purification (Chromatography/Distillation) lab_synthesis->lab_purification lab_analysis Analysis (NMR, GC-MS) lab_purification->lab_analysis pilot_synthesis Pilot Plant Synthesis (100 moles) lab_analysis->pilot_synthesis Process Optimization pilot_purification Purification (Extraction/Distillation) pilot_synthesis->pilot_purification pilot_analysis In-process Controls (HPLC, GC) pilot_purification->pilot_analysis ind_synthesis Industrial Production (1000+ moles) pilot_analysis->ind_synthesis Technology Transfer ind_purification Purification (Distillation/Crystallization) ind_synthesis->ind_purification ind_analysis Quality Control (Specifications) ind_purification->ind_analysis

Caption: General workflow for scaling up a chemical synthesis process.

Heat_Management_Considerations cluster_heat_generation Heat Generation cluster_heat_removal Heat Removal exothermic_reaction Exothermic Reaction reactant_accumulation Reactant Accumulation exothermic_reaction->reactant_accumulation runaway_reaction Thermal Runaway Risk exothermic_reaction->runaway_reaction reactant_accumulation->runaway_reaction reactor_cooling Reactor Cooling System (Jacket, Coils) heat_transfer_coeff Heat Transfer Coefficient reactor_cooling->heat_transfer_coeff heat_transfer_coeff->runaway_reaction Limits runaway_reaction->reactor_cooling Mitigation

Caption: Key factors influencing heat management during scale-up.

Conclusion

The successful scale-up of reactions involving N-(2,2-Diethoxyethyl)dimethylamine is achievable with a thorough understanding of the underlying chemical and engineering principles. Careful attention to safety, heat and mass transfer, and purification strategies is paramount. The provided data and protocols for the synthesis of a key imidazole precursor serve as a practical guide for researchers and engineers in this field. It is recommended that a comprehensive risk assessment be performed before undertaking any scale-up activity.

References

Application Notes and Protocols: 2,2-Diethoxy-N,N-dimethylethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxy-N,N-dimethylethanamine, also known as N,N-dimethylaminoacetaldehyde diethyl acetal, is a versatile reagent in organic chemistry. Contrary to what its name might suggest, it is not typically employed as a catalyst itself. Instead, its primary role is to serve as a stable and convenient precursor to the reactive N,N-dimethylaminoacetaldehyde. The acetal functional group provides stability for storage and handling, and it can be readily hydrolyzed in situ under acidic conditions to generate the corresponding aldehyde. This controlled release of a reactive aldehyde is particularly useful in multi-step syntheses of complex molecules, such as pharmaceuticals and heterocyclic compounds.

This document provides detailed application notes and experimental protocols for the key applications of this compound as a reagent in organic synthesis, with a focus on its use in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and its role in the synthesis of the targeted cancer therapy drug, afatinib.

Application 1: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

Application Note:

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceutically active compounds. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. This compound serves as an excellent precursor for N,N-dimethylaminoacetaldehyde in this reaction. The in situ generation of the aldehyde from the stable acetal allows for a controlled reaction, often leading to higher yields and cleaner reaction profiles compared to using the free aldehyde, which can be unstable.

The reaction is typically catalyzed by a Brønsted or Lewis acid. The choice of acid and reaction conditions can influence the reaction rate and the stereochemical outcome when chiral substrates are used.

Reaction Scheme:

pictet_spengler cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_product Product Tryptamine Tryptamine Iminium Iminium Ion Tryptamine->Iminium Acetal This compound Acetal->Iminium in situ hydrolysis Acid Acid Catalyst (e.g., TFA) Acid->Iminium Solvent Solvent (e.g., CH2Cl2) Solvent->Iminium Product 1-(N,N-Dimethylaminomethyl)- 1,2,3,4-tetrahydro-β-carboline Iminium->Product Intramolecular Cyclization

Caption: Pictet-Spengler reaction workflow.

Quantitative Data:

Substrate 1Substrate 2 (Acetal)CatalystSolventTime (h)TemperatureYield (%)Reference
TryptamineThis compoundTrifluoroacetic Acid (TFA)Dichloromethane (CH2Cl2)12-24Room Temp.70-85General Protocol

Experimental Protocol: Synthesis of 1-(N,N-Dimethylaminomethyl)-1,2,3,4-tetrahydro-β-carboline

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.1 M).

  • To the stirred solution, add this compound (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(N,N-dimethylaminomethyl)-1,2,3,4-tetrahydro-β-carboline.

Application 2: Intermediate in the Synthesis of Afatinib

Application Note:

Afatinib is an irreversible tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of afatinib involves the acylation of a key diamine intermediate with a reactive acyl chloride. While this compound is not directly used in the final acylation step, it serves as a precursor to the 4-(dimethylamino)crotonoyl moiety. The synthesis of the required 4-(dimethylamino)crotonic acid hydrochloride often starts from precursors that can be derived from simpler molecules, and the core dimethylaminoethyl functionality is a key building block. The overall synthesis involves the preparation of 4-(dimethylamino)crotonic acid, its conversion to the corresponding acyl chloride, and finally, the amidation reaction.

Reaction Scheme for Afatinib Synthesis (Key Acylation Step):

afatinib_synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Diamine 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]- 7-((S)-tetrahydrofuran-3-yloxy)quinazoline Afatinib Afatinib Diamine->Afatinib AcylChloride 4-(Dimethylamino)crotonoyl chloride AcylChloride->Afatinib Base Base (e.g., Triethylamine) Base->Afatinib Solvent Solvent (e.g., THF) Solvent->Afatinib

Caption: Key amidation step in the synthesis of Afatinib.

Quantitative Data for Afatinib Synthesis (Amidation Step):

Substrate 1 (Diamine)Substrate 2 (Acyl Chloride)BaseSolventTime (h)Temperature (°C)Yield (%)Reference
6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-((S)-tetrahydrofuran-3-yloxy)quinazoline4-(Dimethylamino)crotonoyl chlorideTriethylamineDichloromethane6Room Temp.94Patent CN103254156A[1]

Experimental Protocol: Synthesis of Afatinib (Amidation Step)

This protocol describes the final amidation step in the synthesis of afatinib. The required 4-(dimethylamino)crotonoyl chloride is typically prepared from 4-(dimethylamino)crotonic acid hydrochloride.

Part A: Preparation of 4-(Dimethylamino)crotonoyl chloride

Materials:

  • trans-4-Dimethylaminocrotonic acid hydrochloride

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous dichloromethane (CH2Cl2) or Toluene

  • Dimethylformamide (DMF, catalytic)

Procedure:

  • Suspend trans-4-Dimethylaminocrotonic acid hydrochloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.

  • The resulting solution or suspension of the acyl chloride is typically used directly in the next step without isolation.

Part B: Synthesis of Afatinib

Materials:

  • 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-((S)-tetrahydrofuran-3-yloxy)quinazoline

  • Solution of 4-(N,N-dimethylamino)crotonoyl chloride in dichloromethane (from Part A)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (CH2Cl2)

  • 10% aqueous sodium bicarbonate solution

  • Water

Procedure:

  • In a three-necked flask, dissolve 3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane.[1]

  • Warm the mixture to 40-45°C and stir until a uniform solution is obtained.[1]

  • Cool the solution to below 10°C.[1]

  • Slowly add a solution of 4-(N,N-dimethylamino)-2-ene-butyryl chloride (1.12 equivalents) in dichloromethane dropwise.[1]

  • Continue the reaction at room temperature for 6 hours. Monitor the reaction completion by TLC.[1]

  • Wash the reaction solution with 10% sodium bicarbonate solution and then with water.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solvent under reduced pressure to obtain the crude afatinib, which can be further purified by recrystallization or chromatography. The reported yield for a similar reduction and amidation sequence is 94.0%.[1]

Disclaimer: The provided protocols are for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for verifying the safety and scalability of these procedures.

References

The Role of Amine Derivatives in C1 Synthon Chemistry for Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of total synthesis, the strategic introduction of single carbon units (C1 synthons) is a fundamental operation for constructing complex molecular architectures. While a variety of reagents have been developed for this purpose, this document focuses on the application of specific amine derivatives as C1 synthons. This guide provides a detailed examination of the reactivity and utility of these compounds, with a particular focus on clarifying the role of 2,2-diethoxy-N,N-dimethylethanamine and contrasting it with the well-established C1 synthon, Bredereck's reagent. Detailed experimental protocols and structured data are provided to facilitate practical application in a research and development setting.

Clarification: C1 vs. C2 Synthons

A C1 synthon is a chemical entity that delivers a single carbon atom to a substrate molecule. Common examples include reagents used for formylation (-CHO), carboxylation (-COOH), or aminomethylenation (-CH₂NR₂).

This compound , with the structure (C₂H₅O)₂CHCH₂N(CH₃)₂, is technically a C2 synthon . Upon hydrolysis of the diethyl acetal, it reveals a two-carbon aldehyde fragment, dimethylaminoacetaldehyde. While a valuable building block for introducing a –CH₂CHO or a –CH₂CH₂N(CH₃)₂ unit in heterocyclic synthesis, it does not function as a C1 synthon.

In contrast, reagents like Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane) are powerful and versatile C1 synthons . They are widely employed for the introduction of a single carbon atom through formylation or aminomethylenation reactions.

Bredereck's Reagent: A Versatile C1 Synthon in Total Synthesis

Bredereck's reagent, also known as tert-butoxybis(dimethylamino)methane, is a highly reactive aminal ester used for the formylation and aminomethylenation of C-H and N-H acidic compounds.[1] Its utility in total synthesis stems from its ability to react under relatively mild conditions and its high efficiency in forming carbon-carbon and carbon-nitrogen bonds.

Applications in Total Synthesis

Bredereck's reagent serves as a key building block in the synthesis of a wide array of natural products and complex organic molecules.[2] Its primary applications include:

  • Annulation of Heterocyclic Rings: It is instrumental in constructing nitrogen-containing heterocycles such as pyridines, pyrroles, and indoles.[2]

  • α-Functionalization of Carbonyl Compounds: It facilitates the introduction of a functionalized single carbon unit at the α-position of ketones, esters, and lactams. This includes α-methylation, α-methylenation, and α-amination.[3][4]

  • Synthesis of Enaminones: The reaction of Bredereck's reagent with active methylene compounds readily affords enaminones, which are versatile intermediates for further transformations.

The general workflow for the application of Bredereck's reagent in the functionalization of an active methylene compound is depicted below.

experimental_workflow cluster_reaction Reaction cluster_intermediate Intermediate Formation cluster_workup Work-up & Purification cluster_product Final Product ActiveMethylene Active Methylene Compound (Substrate) ReactionVessel Reaction Mixture (Solvent, Heat) ActiveMethylene->ReactionVessel Add BrederecksReagent Bredereck's Reagent BrederecksReagent->ReactionVessel Add Enaminone Enaminone Intermediate ReactionVessel->Enaminone Forms Workup Aqueous Work-up & Extraction Enaminone->Workup Quench Purification Chromatography Workup->Purification FinalProduct Functionalized Product Purification->FinalProduct

General experimental workflow for using Bredereck's reagent.
Reaction Mechanism

The reactivity of Bredereck's reagent is attributed to the in situ generation of a highly electrophilic iminium ion and a strong base (tert-butoxide).[4] The reaction with an active methylene compound proceeds through the following general steps:

  • Deprotonation: The tert-butoxide, generated from the reagent, deprotonates the active methylene compound to form a nucleophilic carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the iminium ion.

  • Elimination: Subsequent elimination of dimethylamine yields the enaminone product.

The logical relationship of the reaction mechanism is illustrated in the diagram below.

reaction_mechanism BrederecksReagent Bredereck's Reagent [t-BuOCH(NMe₂)₂] ThermalDecomposition Thermal Decomposition BrederecksReagent->ThermalDecomposition IminiumIon Electrophilic Iminium Ion [t-BuO-CH=NMe₂]⁺ ThermalDecomposition->IminiumIon tBuO tert-Butoxide [t-BuO⁻] ThermalDecomposition->tBuO Adduct Intermediate Adduct IminiumIon->Adduct ActiveMethylene Active Methylene Compound [R-CH₂-R'] tBuO->ActiveMethylene Deprotonates Carbanion Carbanion [R-CH⁻-R'] ActiveMethylene->Carbanion Carbanion->IminiumIon Nucleophilic Attack EnaminoneProduct Enaminone Product [R-C(R')=CHNMe₂] Adduct->EnaminoneProduct Elimination of HNMe₂ Dimethylamine Dimethylamine [HNMe₂] Adduct->Dimethylamine

Simplified reaction mechanism of Bredereck's reagent.

Experimental Protocols and Data

General Procedure for the Reaction of an Active Methylene Compound with Bredereck's Reagent

The following protocol is a general guideline for the aminomethylenation of a ketone. Modifications may be necessary depending on the specific substrate.

Materials:

  • Active methylene compound (e.g., a ketone)

  • Bredereck's reagent

  • Anhydrous solvent (e.g., toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Protocol:

  • To a solution of the active methylene compound (1.0 eq) in the chosen anhydrous solvent, add Bredereck's reagent (1.1 - 1.5 eq) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired enaminone product.

Example Application: Synthesis of a Tetrahydroisoindole-4-one Derivative

A specific example of the application of Bredereck's reagent involves the reaction with tetrahydroisoindole-4-one.[5]

Reaction Scheme:

Tetrahydroisoindole-4-one + Bredereck's Reagent → (E)-5-((dimethylamino)methylene)hexahydro-1H-isoindol-4(2H)-one

Experimental Protocol:

  • A solution of tetrahydroisoindole-4-one (3 mmol) in anhydrous N,N-dimethylformamide (2 mL) is slowly added to Bredereck's reagent (0.94 mL, d = 0.844 g/mL, 4.5 mmol).[5]

  • The resulting reaction mixture is stirred under microwave heating (150 W, 5 minutes, 690 kPa, 190 °C).[5]

  • After the reaction, the mixture is poured onto crushed ice to quench the reaction, resulting in the formation of a solid product.[5]

  • The solid is collected and dried to obtain the desired product.[5]

ParameterValueReference
SubstrateTetrahydroisoindole-4-one[5]
ReagentBredereck's Reagent[5]
Stoichiometry (Substrate:Reagent)1 : 1.5[5]
SolventAnhydrous N,N-Dimethylformamide[5]
Temperature190 °C (Microwave)[5]
Reaction Time5 minutes[5]
Work-upQuenching with crushed ice[5]

Physicochemical Properties of this compound

While not a C1 synthon, this compound is a commercially available compound with potential applications in organic synthesis. Its properties are summarized below.

PropertyValue
Chemical Formula C₈H₁₉NO₂
Molecular Weight 161.24 g/mol
CAS Number 3616-56-6
Appearance Colorless to light yellow liquid
Boiling Point 170 °C
Density 0.883 g/mL at 25 °C
Refractive Index n20/D 1.411

Data sourced from commercial supplier information.

Conclusion

The strategic selection of synthons is paramount in the successful execution of a total synthesis campaign. While this compound serves as a useful C2 building block, it is crucial to distinguish it from true C1 synthons. Bredereck's reagent stands out as a highly effective and versatile C1 synthon, enabling the efficient introduction of single carbon units for the construction of complex heterocyclic systems and the functionalization of carbonyl compounds. The provided protocols and data serve as a practical guide for researchers in the application of this powerful reagent in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2,2-Diethoxy-N,N-dimethylethanamine (Bredereck's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Diethoxy-N,N-dimethylethanamine, commonly known as Bredereck's Reagent. This powerful and versatile reagent is widely used in organic synthesis for formylation and aminomethylenation of C-H and N-H acidic compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired product in my reaction with Bredereck's Reagent. What are the possible causes and how can I improve the yield?

Answer:

Low yields in reactions involving Bredereck's Reagent can stem from several factors, primarily related to reagent quality, reaction conditions, and the nature of the substrate.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Moisture Contamination Bredereck's Reagent is highly sensitive to moisture and reacts with protic solvents. Water in the reaction mixture will quench the reagent and reduce its effectiveness.[1]Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
Substrate Acidity The reactivity of Bredereck's Reagent is dependent on the acidity of the C-H or N-H bond of the substrate. Less acidic substrates may react slowly or not at all.For weakly acidic substrates, consider increasing the reaction temperature or using a longer reaction time. Bredereck's Reagent is generally more effective than reagents like DMF-DMA for less acidic compounds due to the formation of the stronger base, tert-butoxide.
Improper Solvent The choice of solvent is critical. Protic solvents and even weakly C-H acidic solvents like acetonitrile or acetone can react with the reagent, especially upon heating.[1]Use non-polar, aprotic, and anhydrous solvents such as benzene, toluene, cyclohexane, or diethyl ether.[1]
Reagent Decomposition The reagent can decompose over time, especially if not stored properly.Store Bredereck's Reagent under an inert atmosphere in a cool, dark place. If the reagent has yellowed significantly, its purity may be compromised.
Sub-optimal Temperature The reaction temperature can significantly impact the reaction rate and yield.Monitor the reaction progress using TLC. If the reaction is sluggish at room temperature, consider gentle heating. For highly reactive substrates, cooling may be necessary to control the reaction rate and minimize side products.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I minimize their formation?

Answer:

Side product formation is a common issue and can often be addressed by carefully controlling the reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reaction with Solvent As mentioned, the reagent can react with certain solvents, leading to impurities.Use inert, anhydrous, aprotic solvents.
Self-Condensation of Substrate The basic conditions generated by the reagent can sometimes promote self-condensation of the starting material, particularly for some ketones.Add the substrate slowly to a solution of Bredereck's Reagent to maintain a low concentration of the deprotonated substrate.
Over-reaction If the substrate has multiple acidic protons, over-reaction can occur, leading to multiple formylations or aminomethylenations.Use stoichiometric amounts of Bredereck's Reagent. Monitor the reaction closely by TLC and quench it as soon as the desired product is formed.
Hydrolysis of Product during Workup The enamine products are sensitive to acidic conditions and can hydrolyze back to the corresponding carbonyl compound.[2]Use a mild aqueous workup, for example, with a saturated solution of sodium bicarbonate. Avoid strong acids during the initial workup if the enamine is the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (Bredereck's Reagent)?

A1: Bredereck's Reagent is primarily used as a powerful aminomethylenating and formylating agent for compounds with active methylene (CH₂) and amine (NH₂) groups.[1] It readily reacts with substrates like ketones, lactams, and other CH-acidic compounds to form enamines and enaminones, which are versatile synthetic intermediates.

Q2: How should I handle and store Bredereck's Reagent?

A2: Due to its moisture sensitivity, Bredereck's Reagent should be handled under an inert atmosphere (nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry, and dark place.

Q3: What types of solvents are compatible with Bredereck's Reagent?

A3: Non-polar, aprotic, and strictly anhydrous solvents are recommended. Examples include benzene, toluene, cyclohexane, and diethyl ether.[1] Protic solvents and some weakly acidic aprotic solvents should be avoided.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The enamine products are typically more non-polar than the starting carbonyl compounds. Staining with potassium permanganate can be effective for visualizing the products if they are not UV-active.

Q5: How do I purify the enamine product?

A5: The enamine products can be sensitive to the acidic nature of silica gel, which can lead to streaking or decomposition during column chromatography. To mitigate this, you can:

  • Use a mobile phase containing a small amount of a basic modifier, such as 0.5-2% triethylamine.

  • Use a less acidic stationary phase, such as deactivated silica gel or basic alumina.

  • For many applications, the crude enamine can be used in the next step without purification after a standard aqueous workup and solvent removal.

Data Presentation

While specific yields are highly dependent on the substrate and reaction conditions, the following table provides an illustrative overview of expected yields for common substrate classes based on literature descriptions. For precise yield information, it is recommended to consult the cited literature.

Substrate Class Product Type Reported Yield Range
CH₂-acidic ketones (e.g., dialkyl, aryl alkyl)EnaminonesExcellent[1]
γ-Lactamsβ-Enamino lactamsGood to Excellent
Active methylene compounds (e.g., malonates)EnaminesGood
N-H acidic compounds (e.g., indoles)N-Formylated or aminomethylenated productsGood

Experimental Protocols

Protocol 1: General Procedure for the Formation of an Enaminone from a Ketone

This protocol provides a general method for the reaction of a ketone with Bredereck's Reagent.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the ketone (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reagent Addition: Add this compound (1.1 - 1.5 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • For isolation of the enamine: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts. The crude enamine can often be used directly in the next step. If purification is necessary, refer to the advice in the FAQs.

    • For hydrolysis to the formylated ketone: Cool the reaction mixture. Carefully add a dilute aqueous acid solution (e.g., 1M HCl) and stir vigorously until the enamine is fully hydrolyzed (as monitored by TLC). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

The following diagrams illustrate key concepts related to reactions with Bredereck's Reagent.

Reaction_Mechanism cluster_reagent Bredereck's Reagent cluster_substrate Substrate cluster_product Product Reagent This compound Intermediate Iminium Ion + t-BuO- Reagent->Intermediate Heat Substrate Active Methylene Compound (R-CH2-R') Substrate->Intermediate Deprotonation Product Enamine Intermediate->Product Condensation & Elimination

Caption: General reaction mechanism of Bredereck's Reagent.

Troubleshooting_Yield Start Low Reaction Yield Moisture Moisture Present? Start->Moisture Solvent Correct Solvent? Moisture->Solvent No Dry Dry Glassware & Solvents Moisture->Dry Yes Temp Optimal Temperature? Solvent->Temp Yes InertSolvent Use Anhydrous, Aprotic Solvent Solvent->InertSolvent No Purity Reagent Purity? Temp->Purity Yes OptimizeTemp Adjust Temperature (TLC Monitoring) Temp->OptimizeTemp No CheckReagent Use Fresh/Pure Reagent Purity->CheckReagent No

Caption: Troubleshooting workflow for low reaction yield.

References

Common side reactions of (dimethylamino)acetaldehyde diethyl acetal and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (dimethylamino)acetaldehyde diethyl acetal. The information is designed to help identify and avoid common side reactions during its use in experimental settings.

Troubleshooting Guides

Issue: Low Yield of Desired Product and Presence of Unexpected Byproducts

One of the most common issues encountered when using (dimethylamino)acetaldehyde diethyl acetal is its susceptibility to hydrolysis, which can lead to the formation of (dimethylamino)acetaldehyde and ethanol. This aldehyde is reactive and can participate in undesired side reactions.

Troubleshooting Flowchart

G start Low Yield or Unexpected Byproducts Observed check_acid Are acidic conditions present in the reaction? start->check_acid check_water Is there a potential source of water contamination? check_acid->check_water No hydrolysis Primary Suspected Side Reaction: Acetal Hydrolysis check_acid->hydrolysis Yes check_water->hydrolysis Yes aldehyde_reactions Consequent Side Reactions: Aldehyde Condensation/Polymerization hydrolysis->aldehyde_reactions solution_acid Avoid acidic catalysts if possible. Use non-protic Lewis acids or alternative synthetic routes. hydrolysis->solution_acid solution_water Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. Run reactions under an inert atmosphere (N2 or Ar). hydrolysis->solution_water aldehyde_reactions->solution_acid aldehyde_reactions->solution_water end Improved Yield and Purity solution_acid->end solution_water->end

Caption: Troubleshooting workflow for low yield and unexpected byproducts.

Experimental Protocol: Mitigation of Acetal Hydrolysis

This protocol outlines a general procedure for a reaction involving (dimethylamino)acetaldehyde diethyl acetal, with steps to minimize hydrolysis.

  • Glassware and Apparatus Preparation:

    • All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

    • The reaction should be assembled and maintained under a positive pressure of an inert gas (e.g., dry nitrogen or argon).

  • Reagent and Solvent Preparation:

    • All solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents).

    • Liquid reagents should be stored over molecular sieves, if appropriate. Solid reagents should be dried in a vacuum oven.

  • Reaction Setup and Execution:

    • The reaction flask is charged with the substrate and anhydrous solvent under an inert atmosphere.

    • (Dimethylamino)acetaldehyde diethyl acetal is added via a dry syringe.

    • If a catalyst is required, a non-protic Lewis acid is preferred over a Brønsted acid.

    • The reaction is maintained at the desired temperature.

  • Work-up and Purification:

    • The reaction should be quenched with a non-aqueous workup if possible.

    • If an aqueous workup is necessary, it should be performed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any trace acids and minimize hydrolysis during extraction.

    • The organic layers should be dried thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of (dimethylamino)acetaldehyde diethyl acetal?

The most prevalent side reaction is hydrolysis of the acetal group.[1][2][3] This is typically catalyzed by the presence of acid and water.[1][2][3] The hydrolysis reaction regenerates the parent aldehyde, (dimethylamino)acetaldehyde, and two equivalents of ethanol. The resulting aldehyde is reactive and can undergo further side reactions such as self-condensation (aldol-type reactions) or polymerization, leading to a complex mixture of byproducts and reduced yield of the desired product.

Q2: How can I avoid hydrolysis of the acetal during my reaction?

To prevent hydrolysis, it is crucial to maintain anhydrous (water-free) conditions and avoid acidic reagents.[2]

  • Use Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Avoid Protic Acids: If the reaction requires a catalyst, consider using a non-protic Lewis acid instead of a Brønsted acid.[2]

  • Basic Work-up: During the reaction work-up, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any adventitious acid.

Q3: My starting material of (dimethylamino)acetaldehyde diethyl acetal is yellow. Is it still usable?

A colorless to pale-yellow appearance is generally acceptable for this reagent.[5] However, a significant darkening in color could indicate decomposition or the presence of impurities. It is recommended to purify the material by distillation if its purity is a concern.

Q4: What are the potential impurities in commercially available (dimethylamino)acetaldehyde diethyl acetal and how can they affect my reaction?

Potential impurities can arise from the synthesis of the acetal. A common synthetic route involves the reaction of chloroacetaldehyde diethyl acetal with dimethylamine.[6] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Chloroacetaldehyde diethyl acetal and dimethylamine.

  • Byproducts of Synthesis: Triethylamine (if used as a base), and salts (e.g., dimethylammonium chloride).

  • Hydrolysis Products: (Dimethylamino)acetaldehyde and ethanol.

These impurities can interfere with the desired reaction. For example, residual dimethylamine can act as an unwanted nucleophile or base.

Q5: How does the stability of (dimethylamino)acetaldehyde diethyl acetal compare to other acetals?

The presence of the nitrogen atom in the molecule can influence its stability. Simple aminoacetals are known to hydrolyze quickly and easily in dilute acid.[1] The basic nitrogen can be protonated, which can facilitate the cleavage of the acetal. Therefore, it may be more sensitive to acidic conditions than acetals without a basic amino group.

Data on Purity and Yield Under Different Conditions (Hypothetical Data)

ConditionCatalystWater ContentProduct Yield (%)Purity of Product (%)Byproduct Formation (%)
Optimal None (Thermal)< 50 ppm92> 98< 2
Sub-optimal p-TsOH (0.1 mol%)< 50 ppm658515 (Hydrolysis)
Poor p-TsOH (0.1 mol%)> 500 ppm305050 (Hydrolysis and Condensation)
Improved ZnCl₂ (Lewis Acid)< 50 ppm88973

Reaction Pathway: Hydrolysis of (Dimethylamino)acetaldehyde Diethyl Acetal

G reactant (Dimethylamino)acetaldehyde Diethyl Acetal intermediate1 Protonated Acetal reactant->intermediate1 + H⁺ intermediate2 Carbocation Intermediate + Ethanol intermediate1->intermediate2 - Ethanol intermediate3 Hemiacetal intermediate2->intermediate3 + H₂O product (Dimethylamino)acetaldehyde + Ethanol intermediate3->product - H⁺ reagents1 + H₃O⁺ reagents2 - H₂O reagents3 + H₂O reagents4 - H₃O⁺

Caption: Acid-catalyzed hydrolysis pathway of (dimethylamino)acetaldehyde diethyl acetal.

References

Technical Support Center: Purification of Products from 2,2-Diethoxy-N,N-dimethylethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of reaction products involving 2,2-Diethoxy-N,N-dimethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted enamines and other tertiary amine products derived from this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted starting materials, excess this compound, dimethylamine byproduct, and potentially side-products from undesired reactions. Hydrolysis of the enamine product back to the corresponding ketone or aldehyde can also occur if exposed to acidic conditions or water.

Q2: My enamine product appears to be unstable during silica gel chromatography. What is happening and what can I do?

A2: Enamines are susceptible to hydrolysis on the acidic surface of silica gel, which can lead to the decomposition of your product. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) can be beneficial. For many enamines, non-chromatographic purification methods are preferred.

Q3: Can I use acid-base extraction to purify my tertiary amine product?

A3: Yes, acid-base extraction is a very effective method for purifying tertiary amine products, provided your target molecule is stable to acidic and basic conditions. The basic amine can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1]

Q4: My product is a thermally sensitive oil. What is the best way to purify it?

A4: For thermally sensitive oils, distillation under reduced pressure (vacuum distillation) is the preferred method to lower the boiling point and prevent decomposition. It is crucial to monitor the temperature carefully and avoid heating the distillation flask to dryness. If the product is still too unstable for distillation, consider conversion to a stable crystalline salt (e.g., hydrochloride salt) followed by recrystallization.[2]

Q5: How can I remove the dimethylamine byproduct from my reaction mixture?

A5: Dimethylamine is a volatile gas at room temperature and can often be removed by evaporation under reduced pressure. For more stubborn traces, a wash with a dilute acid solution during the workup will convert it to the water-soluble dimethylammonium salt, which will partition into the aqueous layer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Problem 1: Low Yield After Column Chromatography
Possible Cause Solution
Product decomposition on silica gel Use a deactivated stationary phase such as alumina (basic or neutral) or triethylamine-treated silica gel. Minimize the time the product is on the column by using flash chromatography with an optimized solvent system.[3]
Product is too polar and is not eluting Increase the polarity of the eluent. A common mobile phase for amines is a gradient of ethyl acetate in hexane or methanol in dichloromethane. Adding a small percentage of triethylamine to the eluent can improve elution.
Product is volatile and was lost during solvent removal Use a lower temperature and pressure during rotary evaporation. Consider using a cold trap to recover any volatile product.
Problem 2: Difficulty with Crystallization
Possible Cause Solution
Product is an oil and will not crystallize Try to form a crystalline salt of the amine (e.g., hydrochloride, tartrate, or oxalate salt) which may have better crystallization properties.[3] Seeding the solution with a small crystal of the product can also induce crystallization.
Supersaturated solution is not forming crystals Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Cool the solution slowly in an ice bath.[4]
Impurities are inhibiting crystallization The purity of the compound should be at least 80-90% before attempting crystallization.[5] Perform a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica or alumina.
Problem 3: Inefficient Distillation
Possible Cause Solution
Poor separation of product from impurities Ensure you are using a fractionating column of adequate length and efficiency for the separation. Maintain a slow and steady distillation rate (1-2 drops per second).[2]
Product is decomposing in the distillation flask Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high and stop the distillation before the flask is completely dry.[2][6]
Bumping or uneven boiling Use boiling chips or a magnetic stir bar for smooth boiling. Ensure the system is properly sealed to maintain a stable vacuum.

Quantitative Data

The following tables provide representative data for common purification techniques for enamines and related amine compounds. Note that yields and purity are highly substrate-dependent and these tables should be used as a general guide.

Table 1: Purification of Enamine Salts by Recrystallization [7]

Crude Purity Solvent Crystallization Temperature Final Purity Yield
92%80% Methanol10 °C99.4%86%
91%85% Methanol10 °C98.5%83%
92%75% Methanol5 °C97.6%92%

Table 2: General Yields for Aldehyde Enamine Synthesis and Purification by Distillation [8]

Aldehyde Amine Distilled Yield
PropanalPyrrolidine85%
ButanalPyrrolidine92%
IsovaleraldehydePiperidine75%
PhenylacetaldehydeMorpholine65%

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Tertiary Amine Purification[1]
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M HCl. The tertiary amine product will be protonated and move into the aqueous layer.

  • Separation of Non-Basic Impurities: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is greater than 10. This deprotonates the amine, which may precipitate or form an oily layer.

  • Back Extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane) three times with an equal volume.

  • Washing and Drying: Combine the organic layers and wash once with a saturated brine solution to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Flash Chromatography of Amines on Triethylamine-Treated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the desired initial eluent (e.g., 95:5 hexane:ethyl acetate) containing 1% triethylamine.

  • Column Packing: Pack a chromatography column with the slurry.

  • Equilibration: Equilibrate the column by running several column volumes of the initial eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane), ensuring that 1% triethylamine is present in the eluent throughout the separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 3: Recrystallization of a Crystalline Amine Salt[4][7]
  • Dissolution: In an Erlenmeyer flask, dissolve the crude amine salt in the minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or a solvent mixture). Add a boiling chip or use a stir bar for smooth boiling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

  • Crystallization: Once the solution has cooled, further cool it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inner surface of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow crude_product Crude Reaction Mixture workup Aqueous Workup (e.g., water wash) crude_product->workup extraction Acid-Base Extraction workup->extraction If product is a base chromatography Column Chromatography workup->chromatography For neutral products or if extraction is not suitable distillation Distillation workup->distillation If product is a volatile liquid crystallization Crystallization / Salt Formation workup->crystallization If product is a solid extraction->chromatography For further purification pure_product Pure Product extraction->pure_product chromatography->crystallization For final polishing chromatography->pure_product distillation->pure_product crystallization->pure_product Troubleshooting_Chromatography start Low Yield or Decomposition during Silica Gel Chromatography cause1 Product is acid-sensitive start->cause1 cause2 Product is strongly adsorbed start->cause2 solution1a Use Neutralized Silica (add Et3N to eluent) cause1->solution1a solution1b Use Alumina (basic or neutral) cause1->solution1b solution2a Increase Eluent Polarity cause2->solution2a solution2b Add Competing Base (e.g., triethylamine) cause2->solution2b reconsider Consider Non-Chromatographic Purification (Distillation, Crystallization, Extraction) solution1a->reconsider solution1b->reconsider solution2a->reconsider solution2b->reconsider

References

Optimizing reaction conditions (temperature, solvent, time) for N-(2,2-Diethoxyethyl)dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2,2-Diethoxyethyl)dimethylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(2,2-Diethoxyethyl)dimethylamine, likely via the reaction of a 2-haloacetaldehyde diethyl acetal (e.g., 2-bromoacetaldehyde diethyl acetal) with dimethylamine.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS and allow it to proceed for a longer duration if starting material is still present.- Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.- Insufficient Mixing: Ensure vigorous and efficient stirring, especially if the reaction is heterogeneous.
Decomposition of Reactants or Product: The starting materials or the product might be unstable under the reaction conditions.- Control Temperature: Run the reaction at a lower temperature to minimize decomposition.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor Quality of Reagents: The starting materials may be impure or degraded.- Verify Reagent Purity: Use freshly distilled or purified reagents. Check the purity of starting materials by NMR or GC-MS before use.
Formation of Side Products Over-alkylation/Quaternization: Excess alkylating agent or harsh conditions can lead to the formation of a quaternary ammonium salt.- Control Stoichiometry: Use a controlled excess of dimethylamine to favor the formation of the tertiary amine.- Slow Addition: Add the alkylating agent (2-bromoacetaldehyde diethyl acetal) slowly to the dimethylamine solution to maintain a high concentration of the amine.
Elimination Reactions: If using a strong base or high temperatures, elimination of ethanol from the acetal may occur.- Use a Milder Base: If a base is required in addition to dimethylamine, choose a non-nucleophilic, sterically hindered base.- Moderate Temperature: Avoid excessive heating of the reaction mixture.
Difficult Product Isolation and Purification Product is Water-Soluble: The amine product may have significant solubility in water, leading to losses during aqueous workup.- Extraction with Different Solvents: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Salting Out: Saturate the aqueous layer with a salt like NaCl to decrease the polarity of the aqueous phase and drive the product into the organic layer.
Co-distillation with Solvent: The product may have a boiling point close to that of the solvent used.- Use a Lower Boiling Point Solvent: If possible, use a solvent with a significantly lower boiling point than the product for easier removal by rotary evaporation.- Vacuum Distillation: Purify the final product by vacuum distillation to separate it from high-boiling impurities and residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N-(2,2-Diethoxyethyl)dimethylamine?

A common and straightforward method is the nucleophilic substitution reaction between a 2-haloacetaldehyde diethyl acetal (e.g., 2-bromoacetaldehyde diethyl acetal) and dimethylamine. The dimethylamine acts as the nucleophile, displacing the halide to form the desired tertiary amine.

Q2: Which solvent is most suitable for this reaction?

The choice of solvent can influence the reaction rate and outcome. Aprotic polar solvents like acetonitrile or THF are often good choices as they can dissolve the reactants and facilitate the nucleophilic substitution. In some cases, using an excess of a solution of dimethylamine in a solvent like ethanol or THF can also serve as the reaction medium.

Q3: What is the optimal temperature for the synthesis?

The optimal temperature will depend on the specific reactants and solvent used. Generally, the reaction can be started at room temperature and gently heated if the reaction rate is slow. Monitoring the reaction by TLC or GC-MS is crucial to determine the ideal temperature that promotes product formation without significant side product formation. Some related amination reactions are conducted at temperatures ranging from room temperature to 50-60°C.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine to prevent streaking of the amine) should be developed. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What are the key safety precautions for this synthesis?

Dimethylamine is a flammable and corrosive gas/liquid with a strong odor. It should be handled in a well-ventilated fume hood. 2-Bromoacetaldehyde diethyl acetal is a lachrymator and should be handled with care, avoiding inhalation and skin contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Synthesis of N-(2,2-Diethoxyethyl)dimethylamine

This protocol describes a general procedure for the synthesis of N-(2,2-Diethoxyethyl)dimethylamine from 2-bromoacetaldehyde diethyl acetal and dimethylamine.

Materials:

  • 2-Bromoacetaldehyde diethyl acetal

  • Dimethylamine (e.g., 40% solution in water, or as a solution in THF or ethanol)

  • Potassium carbonate (optional, as a base)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add a solution of dimethylamine (2.2 equivalents) in THF. If using aqueous dimethylamine, an anhydrous solvent like THF should still be used.

  • Addition of Alkylating Agent: Slowly add 2-bromoacetaldehyde diethyl acetal (1.0 equivalent) to the stirred dimethylamine solution at room temperature using a dropping funnel over 30 minutes. An exothermic reaction may be observed. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (dimethylamine hydrobromide) has formed, it can be filtered off. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining dimethylamine salts. To minimize product loss to the aqueous phase, the aqueous layer can be back-extracted with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(2,2-Diethoxyethyl)dimethylamine can be purified by vacuum distillation to yield a clear liquid.

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_products Products Reactant1 2-Bromoacetaldehyde diethyl acetal Product N-(2,2-Diethoxyethyl)dimethylamine Reactant1->Product Nucleophilic Substitution Reactant2 Dimethylamine (2.2 eq) Reactant2->Product Byproduct Dimethylamine Hydrobromide Troubleshooting_Workflow Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) CheckYield->OptimizeConditions Yes ImproveWorkup Improve Workup/Purification (Extraction, Distillation) CheckPurity->ImproveWorkup Yes End Successful Synthesis CheckPurity->End No CheckReagents Check Reagent Quality OptimizeConditions->CheckReagents CheckReagents->Start Re-run Experiment ImproveWorkup->Start Re-purify or Re-run

Technical Support Center: Overcoming Challenges with N,N-Dimethylaminoacetaldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethylaminoacetaldehyde diethyl acetal, particularly in reactions involving low-reactivity substrates.

Frequently Asked Questions (FAQs)

Q1: What is N,N-Dimethylaminoacetaldehyde diethyl acetal and what are its primary applications?

A1: N,N-Dimethylaminoacetaldehyde diethyl acetal is a versatile organic reagent with the chemical formula (C₂H₅O)₂CHCH₂N(CH₃)₂.[1] It serves as a protected form of N,N-dimethylaminoacetaldehyde. Its acetal group is stable under neutral or basic conditions, allowing for chemical modifications at other parts of a molecule. The aldehyde can be regenerated under acidic conditions.[2] A primary application is in the synthesis of heterocyclic compounds, such as functionalized indoles, and in reactions analogous to the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5]

Q2: What defines a "low-reactivity substrate" in reactions with N,N-Dimethylaminoacetaldehyde diethyl acetal?

A2: In the context of electrophilic substitution reactions where this acetal is a precursor to the active electrophile, a "low-reactivity substrate" typically refers to an aromatic or heteroaromatic ring that is electron-deficient. This deficiency can be due to the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) on the ring. These groups deactivate the ring towards electrophilic attack, making the reaction sluggish or preventing it from occurring altogether. In contrast, electron-rich substrates, such as phenols, anilines, and pyrroles, are considered highly reactive.[3][6]

Q3: How is the reactive electrophile generated from N,N-Dimethylaminoacetaldehyde diethyl acetal?

A3: The acetal itself is not the reactive species. It requires activation, typically under acidic conditions, to generate a more potent electrophile. The reaction is believed to proceed through the formation of an iminium ion intermediate, which then attacks the nucleophilic substrate. This is analogous to the formation of the Vilsmeier reagent from DMF and POCl₃.[3][6] The choice of acid catalyst is crucial for efficient generation of the reactive species.

Q4: What are common side reactions, and how can they be minimized?

A4: Common side reactions include:

  • Polymerization/Dimerization of Substrates: Highly nucleophilic substrates like indoles can be prone to acid-catalyzed dimerization or polymerization.[7] Minimizing reaction time and using the mildest possible acidic conditions can mitigate this.

  • Hydrolysis of the Acetal: Premature hydrolysis of the acetal by trace amounts of water can deactivate the reagent. Ensuring anhydrous reaction conditions is critical.

  • N-Alkylation vs. C-Alkylation: For substrates with nucleophilic nitrogen atoms (e.g., indoles), a mixture of N- and C-functionalized products can be formed. Reaction conditions such as the choice of solvent, temperature, and catalyst can influence this selectivity.[7]

Troubleshooting Guide

Problem: Low or No Product Yield with an Electron-Deficient Substrate

Possible Cause Troubleshooting & Optimization Strategy
Insufficient Acetal Activation The acid catalyst may be too weak to promote the formation of the reactive iminium ion. Consider using a stronger Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) to facilitate the reaction.[8] A stepwise approach, where the acetal is pre-activated with the acid before the addition of the substrate, may also be beneficial.
Low Nucleophilicity of the Substrate For electron-deficient aromatic rings, increasing the reaction temperature can provide the necessary activation energy for the electrophilic substitution to occur. However, monitor the reaction closely for potential decomposition of starting materials or products.
Reversible Reaction Acetal formation is an equilibrium process.[9] If the reaction stalls, it might be due to an unfavorable equilibrium. While water removal is key for acetal formation, ensuring completely anhydrous conditions for the forward reaction prevents reagent decomposition.
Steric Hindrance Bulky substituents on the substrate near the desired reaction site can hinder the approach of the electrophile. In such cases, prolonged reaction times or higher temperatures may be necessary.

Problem: Formation of Multiple Products or Poor Regioselectivity

Possible Cause Troubleshooting & Optimization Strategy
Multiple Reactive Sites on the Substrate If the substrate has several nucleophilic positions with similar reactivity, a mixture of isomers can be expected. Modifying the reaction conditions (solvent polarity, temperature) can sometimes favor one isomer over another. The use of protecting groups to block more reactive sites is a common strategy to improve regioselectivity.
N- vs. C-Functionalization In substrates like indoles, competition between reaction at the nitrogen and at C3 is common.[7] Lower temperatures and less polar solvents often favor C3-functionalization. Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) before the reaction will direct the substitution to the carbon positions.
Side Reactions due to Harsh Conditions High temperatures or overly strong acids can lead to decomposition or rearrangement products. Screen different acid catalysts and temperatures to find a balance between reactivity and selectivity. Start with milder conditions and gradually increase the intensity.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield when using an activated aminoacetaldehyde with substrates of varying reactivity.

Table 1: Illustrative Yields for Electrophilic Substitution with Activated N,N-Dimethylaminoacetaldehyde Diethyl Acetal

SubstrateActivating AgentTemperature (°C)Reaction Time (h)Illustrative Yield (%)
Anisole (High Reactivity)p-TsOH25485
Toluene (Moderate Reactivity)p-TsOH60860
Benzene (Low Reactivity)BF₃·OEt₂801230
Nitrobenzene (Very Low Reactivity)BF₃·OEt₂8024<5

Note: This data is illustrative and intended for comparison purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols

General Protocol for the Reaction with a Low-Reactivity Aromatic Substrate:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Reagent Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the low-reactivity substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Acetal Addition: Add N,N-Dimethylaminoacetaldehyde diethyl acetal (1.2 - 1.5 eq.) to the solution.

  • Activation: Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) dropwise. Stir the reaction at 0 °C for 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature, and then heat to reflux (the target temperature will depend on the substrate's reactivity, typically between 40-80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Substrate & Acetal in Anhydrous Solvent activation Acid Catalyst Addition (0°C) start->activation reflux Heat to Reflux (e.g., 40-80°C) activation->reflux monitoring Monitor by TLC/LC-MS reflux->monitoring quench Quench with NaHCO₃ (aq) monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for reacting a substrate with N,N-Dimethylaminoacetaldehyde diethyl acetal.

G reagent N,N-Dimethylamino- acetaldehyde diethyl acetal iminium Reactive Iminium Ion [Electrophile] reagent->iminium + acid Acid Catalyst (e.g., BF₃·OEt₂) acid->iminium intermediate Sigma Complex (Intermediate) iminium->intermediate substrate Low-Reactivity Substrate (e.g., Electron-Poor Arene) substrate->intermediate + product_iminium Product-Iminium Adduct intermediate->product_iminium - H⁺ product Final Aldehyde Product product_iminium->product hydrolysis Aqueous Workup (H₂O) hydrolysis->product Hydrolysis

Caption: Proposed reaction mechanism involving acid-catalyzed activation and electrophilic substitution.

G start Low or No Yield? check_substrate Is substrate electron-deficient? start->check_substrate Yes check_conditions Are conditions anhydrous? check_substrate->check_conditions Yes reconsider Re-evaluate substrate suitability. check_substrate->reconsider No check_acid Is acid catalyst strong enough? check_conditions->check_acid Yes dry_reagents Solution: Dry solvents and reagents thoroughly. check_conditions->dry_reagents No increase_temp Solution: Increase reaction temperature and/or time. check_acid->increase_temp Yes stronger_acid Solution: Use a stronger Lewis or Brønsted acid. check_acid->stronger_acid No

Caption: Troubleshooting flowchart for addressing low product yield in reactions.

References

Work-up procedures for quenching reactions involving 2,2-Diethoxy-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Diethoxy-N,N-dimethylethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during a reaction quench and work-up?

A1: this compound possesses two key functional groups that dictate its behavior during work-up: a tertiary amine and a diethyl acetal.

  • Diethyl Acetal: The diethyl acetal is stable under neutral and basic conditions but is sensitive to acid and will hydrolyze to form an aldehyde and ethanol.[2][3] This instability in acidic media is a critical consideration when choosing a quenching agent and work-up procedure.

A summary of relevant physical and chemical properties is provided in the table below.

PropertyValue/InformationSource(s)
Molecular Formula C₈H₁₉NO₂-
Molecular Weight 161.24 g/mol -
Appearance Colorless liquid[4]
Boiling Point 36.5 °C[4]
pKa (of conjugate acid) ~10.16 (estimated based on N,N-dimethylethylamine)[4][5]
Acetal Stability Stable in neutral to strongly basic conditions. Hydrolyzes in acidic conditions.[2][3]
Solubility of Amine Soluble in many organic solvents.[6]
Solubility of Ammonium Salt Generally soluble in water and insoluble in nonpolar organic solvents.[1]

Q2: How do I effectively quench a reaction containing this compound without causing unwanted side reactions?

A2: The choice of quenching agent depends on the nature of the reaction and the stability of your desired product.

  • For reactions where the acetal must be preserved: Quench with a neutral or basic aqueous solution. Saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) are good choices. Avoid acidic quenching agents like aqueous HCl or NH₄Cl, as these will hydrolyze the acetal.

  • For reactions where the amine needs to be neutralized and removed: A careful quench with a dilute acid can be performed if the desired product is stable to acid. However, this will likely lead to the hydrolysis of the this compound.

Q3: What is the standard procedure for removing this compound from my organic product during work-up?

A3: The most common method is an acid-base extraction.[7][8] By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic tertiary amine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[9] This aqueous layer can then be separated and discarded. Crucially, this method will hydrolyze the acetal functionality.

If the acetal must be preserved, alternative methods such as washing with a copper(II) sulfate solution can be employed. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Formation of a stable emulsion during aqueous wash. - Vigorous shaking of the separatory funnel.- High concentration of the amine.- Presence of particulate matter.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[11]- If the emulsion persists, try filtering the mixture through a pad of Celite.- Centrifugation can also be effective in breaking emulsions.[11]
My desired product, which contains an acetal, is decomposing during work-up. The pH of the aqueous wash is too acidic.- Ensure all aqueous washes are neutral or basic (pH > 7).- Use saturated sodium bicarbonate solution for washes.- If an acidic wash is unavoidable for other reasons, perform the extraction quickly and at a low temperature to minimize hydrolysis.
The tertiary amine is not being fully extracted into the aqueous acidic layer. - The aqueous acid is not acidic enough to fully protonate the amine.- Insufficient volume of aqueous acid was used.- The ammonium salt has some solubility in the organic layer.- Check the pH of the aqueous layer after extraction; it should be acidic.- Perform multiple extractions with smaller volumes of dilute acid rather than one large volume extraction.- Increase the polarity of the aqueous phase by adding brine after the acid wash.
A precipitate forms at the interface of the organic and aqueous layers. - The protonated amine salt may have limited solubility in both phases.- Reaction byproducts may be precipitating.- Add more water or organic solvent to attempt to dissolve the precipitate.- If the precipitate is insoluble, it may be necessary to filter the entire biphasic mixture to remove the solid before proceeding with the separation.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Removal of this compound (Acetal Hydrolysis is Tolerated)

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and enough water to ensure clear phase separation.

  • Acid Wash: Separate the organic layer. Wash the organic layer two to three times with 1M hydrochloric acid (HCl). The volume of the acid wash should be about 10-20% of the organic layer volume for each wash.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Work-up Procedure to Preserve the Acetal Functionality

  • Quenching: Cool the reaction mixture in an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.

  • Copper Sulfate Wash: Wash the organic layer three to five times with a 10% aqueous solution of copper(II) sulfate (CuSO₄).[9][10] The aqueous layer will turn a deep blue/purple color as it complexes with the amine. Continue washing until the aqueous layer remains pale blue.

  • Final Washes and Drying: Wash the organic layer with water and then brine to remove any residual copper salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter and concentrate the organic phase to yield the crude product with the acetal group intact.

Visualized Workflows

Acetal_Hydrolysis_Tolerated_Workflow start Reaction Mixture containing Amine-Acetal quench Quench with sat. NaHCO3 (aq) start->quench extract Extract with Organic Solvent quench->extract acid_wash Wash with 1M HCl (aq) (x 2-3) extract->acid_wash neutral_wash Wash with sat. NaHCO3 (aq) acid_wash->neutral_wash waste Aqueous Waste (contains protonated amine) acid_wash->waste brine_wash Wash with Brine neutral_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry isolate Filter and Concentrate dry->isolate product Crude Product (Acetal Hydrolyzed) isolate->product Acetal_Preservation_Workflow start Reaction Mixture containing Amine-Acetal quench Quench with sat. NaHCO3 (aq) start->quench extract Extract with Organic Solvent quench->extract copper_wash Wash with 10% CuSO4 (aq) (x 3-5) extract->copper_wash water_wash Wash with Water copper_wash->water_wash waste Aqueous Waste (contains copper-amine complex) copper_wash->waste brine_wash Wash with Brine water_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry isolate Filter and Concentrate dry->isolate product Crude Product (Acetal Preserved) isolate->product

References

Identifying byproducts in 2,2-Diethoxy-N,N-dimethylethanamine formylation by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the formylation of 2,2-Diethoxy-N,N-dimethylethanamine in their experimental work. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the reaction, with a focus on identifying byproducts using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the formylation of this compound?

The expected product is 2-formyl-2,2-diethoxy-N,N-dimethylethanamine, formed by the addition of a formyl group (-CHO) to the carbon atom situated between the nitrogen and the acetal group.

Q2: What is the most common side reaction during this formylation?

The most prevalent side reaction is the hydrolysis of the diethyl acetal group. The Vilsmeier-Haack reaction conditions are acidic, which can lead to the cleavage of the acetal, particularly in the presence of any moisture. This typically results in the formation of 3-(dimethylamino)-2-ethoxypropenal.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. Staining with potassium permanganate can help visualize the spots.

Q4: What are the characteristic NMR signals I should look for to confirm the formation of the desired product?

The key diagnostic signal for the successful formylation is the appearance of a singlet corresponding to the aldehyde proton (CHO) in the ¹H NMR spectrum, typically in the range of 9.5-10.5 ppm. In the ¹³C NMR spectrum, a new signal in the carbonyl region (190-200 ppm) corresponding to the aldehyde carbon will be present.

Q5: How can I minimize the formation of the hydrolysis byproduct?

To minimize hydrolysis, it is crucial to use anhydrous reagents and solvents. Ensure your glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled solvents and high-purity reagents is also recommended. A lower reaction temperature may also help to suppress this side reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formylation of this compound, with a focus on NMR analysis for byproduct identification.

Problem Possible Cause Suggested Solution NMR Evidence
Low or no conversion of starting material 1. Inactive Vilsmeier reagent. 2. Insufficient reaction time or temperature.1. Ensure DMF and POCl₃ are fresh and anhydrous. Prepare the Vilsmeier reagent at 0 °C. 2. Monitor the reaction by TLC and consider extending the reaction time or gradually increasing the temperature.The ¹H NMR spectrum shows predominantly the signals of the starting material, this compound.
Presence of a major byproduct Hydrolysis of the acetal group.1. Use anhydrous solvents and reagents. 2. Perform the reaction under a dry, inert atmosphere. 3. Maintain a low reaction temperature.The ¹H NMR spectrum shows characteristic signals for 3-(dimethylamino)-2-ethoxypropenal, including a doublet for the vinyl proton coupled to the aldehyde proton.
Complex mixture of products in NMR 1. Multiple side reactions due to excessive heat or prolonged reaction time. 2. Impure starting materials.1. Optimize reaction conditions by running small-scale trials at different temperatures and times. 2. Purify the starting material before use.The ¹H and ¹³C NMR spectra show numerous unidentifiable signals, making interpretation difficult.
Difficulty in purifying the product Similar polarities of the product and byproducts.1. Utilize column chromatography with a shallow solvent gradient for better separation. 2. Consider alternative purification techniques such as preparative TLC or HPLC.TLC analysis shows overlapping spots for the product and impurities.

NMR Data for Identification

The following table summarizes the key ¹H and ¹³C NMR chemical shifts (predicted and experimental) for the starting material, the desired product, and the primary byproduct in CDCl₃. These values can be used to identify the components of your reaction mixture.

Compound Structure ¹H NMR (ppm) ¹³C NMR (ppm)
This compound (Starting Material)~1.2 (t, 6H, 2 x CH₃), ~2.3 (s, 6H, N(CH₃)₂), ~2.5 (d, 2H, CH₂), ~3.5 (q, 2H, OCH₂), ~3.6 (q, 2H, OCH₂), ~4.6 (t, 1H, CH)~15 (CH₃), ~45 (N(CH₃)₂), ~60 (CH₂), ~62 (OCH₂), ~102 (CH)
2-Formyl-2,2-diethoxy-N,N-dimethylethanamine (Desired Product)~1.2 (t, 6H, 2 x CH₃), ~2.4 (s, 6H, N(CH₃)₂), ~3.3 (s, 2H, CH₂), ~3.7 (q, 4H, 2 x OCH₂), ~9.8 (s, 1H, CHO)~15 (CH₃), ~46 (N(CH₃)₂), ~58 (CH₂), ~65 (OCH₂), ~105 (C-acetal), ~198 (CHO)
3-(Dimethylamino)-2-ethoxypropenal (Hydrolysis Byproduct)~1.3 (t, 3H, CH₃), ~3.0 (s, 6H, N(CH₃)₂), ~4.0 (q, 2H, OCH₂), ~7.5 (d, 1H, =CH-N), ~9.5 (d, 1H, CHO)~14 (CH₃), ~42 (N(CH₃)₂), ~70 (OCH₂), ~110 (C-CHO), ~155 (=CH-N), ~190 (CHO)

Note: Predicted NMR data is based on standard chemical shift prediction algorithms and may vary slightly from experimental values.

Experimental Protocols

Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.

  • Formylation Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding it to a vigorously stirred mixture of ice and saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-formyl-2,2-diethoxy-N,N-dimethylethanamine.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified product or crude reaction mixture in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Visualizations

Formylation_Reaction cluster_reactants Reactants cluster_products Products cluster_byproduct Potential Byproduct This compound This compound 2-Formyl-2,2-diethoxy-N,N-dimethylethanamine 2-Formyl-2,2-diethoxy-N,N-dimethylethanamine This compound->2-Formyl-2,2-diethoxy-N,N-dimethylethanamine Formylation 3-(Dimethylamino)-2-ethoxypropenal 3-(Dimethylamino)-2-ethoxypropenal This compound->3-(Dimethylamino)-2-ethoxypropenal Hydrolysis (Acidic Conditions) Vilsmeier Reagent\n(DMF + POCl3) Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent\n(DMF + POCl3)->2-Formyl-2,2-diethoxy-N,N-dimethylethanamine

Caption: Reaction pathway for the formylation of this compound.

Troubleshooting_Workflow Start Analyze Reaction Mixture by NMR Product_Check Desired Product Observed? Start->Product_Check Byproduct_Check Byproducts Present? Product_Check->Byproduct_Check Yes Incomplete_Reaction Incomplete Reaction Product_Check->Incomplete_Reaction No Hydrolysis_Byproduct Hydrolysis Byproduct Detected Byproduct_Check->Hydrolysis_Byproduct Yes (Hydrolysis) Other_Byproducts Other Byproducts Byproduct_Check->Other_Byproducts Yes (Other) End Successful Synthesis Byproduct_Check->End No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Incomplete_Reaction->Optimize_Conditions Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis_Byproduct->Anhydrous_Conditions Purification Optimize Purification Other_Byproducts->Purification Optimize_Conditions->Start Anhydrous_Conditions->Start Purification->End

Caption: Troubleshooting workflow for identifying byproducts by NMR.

Preventing decomposition of 2,2-Diethoxy-N,N-dimethylethanamine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Diethoxy-N,N-dimethylethanamine (CAS: 3616-56-6). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during experimental procedures.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: My reaction yield is unexpectedly low, and I suspect the this compound is decomposing. What could be the cause?

Answer: Low yields are frequently a sign of reactant decomposition. This compound is an acetal, a class of compounds known for their stability in neutral to strongly basic conditions but sensitivity to acid and moisture.[1][2][3][4][5] The primary cause of decomposition is the hydrolysis of the acetal group, which reverts it to an aldehyde (or ketone) and its constituent alcohols.[4][6][7]

Key factors that promote decomposition include:

  • Presence of Moisture: Water, even in trace amounts, can lead to hydrolysis. The compound is known to be moisture-sensitive.[8]

  • Acidic Conditions: Acetals are unstable in the presence of acids, which catalyze the hydrolysis reaction.[2][4][6]

  • Excess Heat: High temperatures can accelerate decomposition.[8]

  • Incompatible Reagents: Contact with strong oxidizing agents or strong acids will degrade the molecule.[8]

Question: What are the observable signs of decomposition in my reaction mixture?

Answer: Detecting decomposition often relies on analytical methods, but there can be some indirect signs:

  • Appearance of Unexpected Products: The primary decomposition products are N,N-dimethylaminoacetaldehyde and ethanol. The aldehyde may participate in side reactions, leading to a complex mixture of byproducts.

  • Changes in pH: The formation of acidic byproducts from side reactions could lower the pH of the reaction mixture.

  • Inconsistent Results: High variability between seemingly identical reaction runs can indicate inconsistent levels of moisture or other contaminants causing decomposition.

  • Chromatography Analysis: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) may show the appearance of new, more polar spots or peaks corresponding to the aldehyde and alcohol byproducts.

Question: How can I modify my experimental setup to prevent decomposition?

Answer: Preventing decomposition requires rigorous control of the reaction environment. The key is to maintain anhydrous (dry) and non-acidic conditions.

  • Use Dry Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric moisture.

  • Control Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessary heating.[8]

  • Careful Reagent Selection: Avoid the use of strong acids and oxidizers.[8] If an acidic catalyst is required for another part of your synthesis, consider using a mild or solid-supported acid that can be easily neutralized or filtered off.

  • Use of Drying Agents: Consider adding a drying agent like molecular sieves to the reaction mixture to scavenge any trace amounts of water.[7][9]

Summary of Conditions and Preventative Measures

The following table summarizes the conditions that can lead to the decomposition of this compound and the recommended preventative actions.

Condition Favoring DecompositionConsequencePreventative Measure
Presence of Moisture/Water Hydrolysis of the acetal to an aldehyde and ethanol.[6][8]Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar).
Acidic pH Acid-catalyzed hydrolysis of the acetal.[1][2]Maintain neutral or basic reaction conditions. Use non-acidic reagents or buffer the reaction.
Excess Heat Increased rate of decomposition.[8]Run reactions at the lowest feasible temperature. Use a controlled temperature bath.
Strong Oxidizing Agents Oxidation of the amine and/or cleavage of the molecule.[8]Avoid using strong oxidants in the presence of the acetal.

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Decomposition

This protocol outlines the standard procedure for setting up a reaction to protect this compound from degradation.

Materials:

  • Round-bottom flask and condenser (or other required glassware)

  • Septa and needles

  • Schlenk line or balloon with an inert gas (Nitrogen or Argon)

  • Anhydrous solvents and reagents

  • Magnetic stirrer and stir bar

  • Heating mantle or cooling bath

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • System Assembly: Quickly assemble the glassware while hot and purge with a stream of dry nitrogen or argon. For reactions requiring reflux, ensure the condenser is properly fitted.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment, either from a Schlenk line or a balloon.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Addition of this compound: Add the acetal via syringe to the sealed, inerted reaction vessel.

  • Temperature Control: If heating is required, use a temperature-controlled oil bath or heating mantle. If cooling is needed, use an appropriate cooling bath (ice-water, dry ice-acetone, etc.).

  • Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

  • Work-up: Quench the reaction using non-acidic solutions. If an aqueous work-up is necessary, perform it as quickly as possible and consider using a buffered or basic solution.

Protocol 2: Verification of Solvent Anhydrousness

A simple chemical test using a ketyl indicator can be used to confirm if a solvent is sufficiently dry.

Materials:

  • Sodium metal

  • Benzophenone

  • Small, dry flask with a stir bar under an inert atmosphere

  • The solvent to be tested

Procedure:

  • To the small, inerted flask, add a small piece of sodium metal and a few crystals of benzophenone.

  • Using a dry syringe, add a few milliliters of the solvent to be tested.

  • Stir the mixture at room temperature.

  • Observation:

    • Deep Blue or Purple Color: The formation of the benzophenone ketyl radical anion indicates the solvent is anhydrous.

    • No Color Change or a Yellow/Brown Color: The solvent contains water, which is reacting with the sodium. The solvent requires further drying.

Visualizations

Workflow for a Stable Reaction Setup

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_end Completion Phase A Oven-Dry Glassware (>120°C, 4h) B Assemble Hot & Purge with Inert Gas (N₂/Ar) A->B D Add Solvents & Reagents via Syringe B->D C Use Anhydrous Solvents (Verified Dry) C->D E Add Acetal Substrate D->E F Maintain Positive Inert Gas Pressure E->F G Control Temperature (Cooling/Heating) E->G H Monitor Reaction (TLC, GC, etc.) F->H G->H I Non-Acidic Quench & Work-up H->I

Caption: Experimental workflow designed to prevent acetal decomposition.

Decomposition Troubleshooting Logic

G start Low Reaction Yield? q1 Was the reaction run under acidic conditions (pH < 7)? start->q1 q2 Were anhydrous solvents and dry glassware used? q1->q2 No a1_yes Root Cause: Acid-Catalyzed Hydrolysis q1->a1_yes Yes q3 Was the reaction heated excessively? q2->q3 Yes a2_no Root Cause: Hydrolysis from Moisture q2->a2_no No a3_yes Root Cause: Thermal Decomposition q3->a3_yes Yes a3_no Consider other factors: reagent purity, side reactions q3->a3_no No a1_no Proceed to next check a2_yes Proceed to next check

Caption: A logical diagram for troubleshooting the root cause of decomposition.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[8] It is crucial to protect it from moisture, heat, and incompatible substances like strong acids and oxidants.[8] Storage at room temperature in an inert environment is generally acceptable.[10]

Q2: Can I use protic solvents like methanol or ethanol for my reaction? A2: While the ethoxy groups of the acetal are derived from ethanol, using protic solvents can still be risky. Protic solvents can facilitate proton transfer and may contain trace amounts of acid or water, which can initiate hydrolysis. If a protic solvent is absolutely necessary, it must be rigorously dried, and the reaction should be kept under strictly neutral or basic conditions. Aprotic, anhydrous solvents are strongly recommended.

Q3: What are the hazardous decomposition products I should be aware of? A3: Under typical reaction conditions, the primary decomposition products are N,N-dimethylaminoacetaldehyde and ethanol. However, under conditions of high heat or combustion, more hazardous products such as nitrogen oxides, carbon monoxide, and carbon dioxide can be formed.[8] Always handle this chemical in a well-ventilated fume hood.

References

Effect of base on the reactivity of (dimethylamino)acetaldehyde diethyl acetal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (dimethylamino)acetaldehyde diethyl acetal. The information focuses on the effect of bases on the reactivity and stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (dimethylamino)acetaldehyde diethyl acetal in the presence of bases?

A1: (Dimethylamino)acetaldehyde diethyl acetal is an acetal and, like most acetals, is generally stable in neutral to strongly basic and nucleophilic conditions.[1][2][3] This stability makes it an excellent choice as a protecting group for the acetaldehyde functionality in reactions involving bases such as alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and even stronger bases like organolithium reagents (e.g., n-BuLi) and lithium amides (e.g., LDA).[3][4] The acetal linkage is not susceptible to cleavage by bases because alkoxides are poor leaving groups.[5]

Q2: Can the dimethylamino group within the molecule affect its reactivity with bases?

A2: Yes, the tertiary amine functional group imparts basic properties to the molecule itself.[6] In the presence of an external acid, this amine will be protonated. However, under basic conditions, the dimethylamino group is generally unreactive. With very strong bases, such as organolithiums, there is a theoretical possibility of complex formation or directed reactions, although specific examples for this aliphatic acetal are not prevalent in the literature. For aromatic systems, tertiary amine groups can direct ortho-lithiation, a process where a strong base deprotonates the aromatic ring at the position adjacent to the directing group.[7][8]

Q3: Are there any bases that can cause decomposition or side reactions with (dimethylamino)acetaldehyde diethyl acetal?

A3: While generally stable, extremely strong and sterically hindered bases could potentially induce side reactions, though this is not commonly reported. For instance, a very strong and bulky base like potassium tert-butoxide or LDA might theoretically promote a slow elimination reaction under forcing conditions (e.g., high heat), although acetals are not typical substrates for such reactions.[4] It is important to note that specific quantitative data on the stability of (dimethylamino)acetaldehyde diethyl acetal in the presence of a wide range of bases is not extensively documented.

Q4: Under what conditions is the acetal group cleaved?

A4: The diethyl acetal group is cleaved (deprotected) under acidic conditions, typically in the presence of water.[6][9] This hydrolysis reaction regenerates the original aldehyde. Therefore, it is crucial to avoid acidic conditions if the acetal is being used as a protecting group.

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation in the Presence of a Strong Base
Symptom Possible Cause Suggested Solution
Formation of an unsaturated byproduct.Elimination Reaction: Although unlikely, a very strong and sterically hindered base (e.g., potassium tert-butoxide at high temperatures) might be causing a slow elimination of one of the ethoxy groups.- Use a less sterically hindered strong base if possible (e.g., n-BuLi instead of t-BuLi if only basicity is required).- Lower the reaction temperature.- Reduce the reaction time.
Complex mixture of products.Reaction with the Dimethylamino Group: The base might be interacting with the dimethylamino group, potentially leading to unforeseen rearrangements or fragmentation, especially with highly reactive organometallic bases.- Consider protecting the dimethylamino group if it is not essential for the desired reaction pathway. - Use a less reactive base if the desired transformation allows.
Issue 2: Incomplete Reaction or Low Yield When Using an Organolithium Reagent
Symptom Possible Cause Suggested Solution
Starting material remains unreacted.Base Quenching: The dimethylamino group has a lone pair of electrons that can coordinate to the lithium cation of the organolithium reagent, potentially forming a complex and reducing the effective concentration of the base.- Use a slight excess of the organolithium reagent to compensate for any potential complexation. - Consider the use of additives like TMEDA (tetramethylethylenediamine) which can chelate the lithium and increase the reactivity of the organolithium reagent.[8]
Desired reaction does not proceed.Steric Hindrance: The diethyl acetal and dimethylamino groups may create a sterically hindered environment around a desired reaction site.- If possible, choose a smaller protecting group for the aldehyde. - Use a less bulky base if the reaction allows.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature directly comparing the stability and reactivity of (dimethylamino)acetaldehyde diethyl acetal with a range of different bases. The information available is largely qualitative, confirming its general stability in basic media. Researchers are advised to perform small-scale test reactions to determine the optimal basic conditions for their specific application.

Experimental Protocols

Protocol: Use of (Dimethylamino)acetaldehyde Diethyl Acetal as a Protecting Group in a Grignard Reaction

This protocol describes a general procedure where the acetal protects the aldehyde functionality from a nucleophilic Grignard reagent.

Objective: To perform a Grignard reaction on a hypothetical substrate containing a bromo functionality in the presence of a protected aldehyde.

Materials:

  • Substrate: 1-bromo-4-(2,2-diethoxyethyl)benzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., acetone)

  • (Dimethylamino)acetaldehyde diethyl acetal (as part of the protected substrate)

  • Saturated aqueous ammonium chloride solution

  • Aqueous HCl (for deprotection)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a solution of 1-bromo-4-(2,2-diethoxyethyl)benzene in anhydrous diethyl ether dropwise to the magnesium turnings.

    • If the reaction does not start, a small crystal of iodine can be added.

    • Once the reaction is initiated, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of the electrophile (e.g., acetone) in anhydrous diethyl ether through the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Deprotection:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • To deprotect the acetal, dissolve the crude product in a mixture of THF and aqueous HCl (e.g., 1 M) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Neutralize the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

Mandatory Visualization

experimental_workflow start Start: Substrate with Protected Aldehyde grignard Formation of Grignard Reagent (Base/Nucleophile) start->grignard Mg, Et2O reaction Reaction with Electrophile grignard->reaction Electrophile workup Aqueous Work-up (NH4Cl) reaction->workup deprotection Acidic Hydrolysis (Deprotection) (aq. HCl) workup->deprotection product Final Product with Deprotected Aldehyde deprotection->product

Caption: Experimental workflow for a Grignard reaction using an acetal-protected aldehyde.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Experiment with Strong Base check_yield Is the yield low or are there unexpected side products? start->check_yield low_yield Possible Cause: Base complexation with dimethylamino group. check_yield->low_yield Yes (Low Yield) side_products Possible Cause: Elimination reaction with bulky/strong base. check_yield->side_products Yes (Side Products) end Successful Reaction check_yield->end No solution1 Solution: - Use a slight excess of base. - Add TMEDA as a co-solvent. low_yield->solution1 solution2 Solution: - Lower reaction temperature. - Use a less bulky base. side_products->solution2

Caption: Troubleshooting logic for reactions involving (dimethylamino)acetaldehyde diethyl acetal and strong bases.

References

Technical Support Center: Troubleshooting Guide for 2,2-Diethoxy-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for reactions involving 2,2-Diethoxy-N,N-dimethylethanamine, with a focus on its application in the Pictet-Spengler reaction for the synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 3616-56-6) is a versatile organic reagent.[1][2][3] Its chemical structure features a diethyl acetal protecting a dimethylaminoacetaldehyde moiety. This structure makes it a stable, easy-to-handle precursor for the in situ generation of dimethylaminoacetaldehyde.

Its primary application is in the Pictet-Spengler reaction , a powerful method for synthesizing tetrahydro-β-carbolines and other related heterocyclic scaffolds.[4][5] These structures are core components of many natural products and pharmaceutically active compounds. In this reaction, the acetal is hydrolyzed under acidic conditions to reveal the aldehyde, which then condenses with a β-arylethylamine (like tryptamine) to form the desired heterocyclic product.

Q2: My reaction with this compound failed or resulted in a low yield. What are the most common causes?

Low yields or reaction failures when using this compound in reactions like the Pictet-Spengler are often traced back to a few key factors:

  • Incomplete Hydrolysis of the Acetal: The reaction requires the in-situ generation of the aldehyde from the acetal, which is an acid-catalyzed process. If the acid catalyst is too weak, absent, or used in insufficient quantity, the aldehyde will not form efficiently, leading to unreacted starting materials.

  • Presence of Water: While acidic water is needed for the deprotection of the acetal, an excessive amount of water can be detrimental to the subsequent iminium ion formation and cyclization steps in the Pictet-Spengler reaction.[6] Ensuring the use of anhydrous solvents for the main reaction is crucial.

  • Reagent Purity: The purity of this compound and the other reactants is critical. Impurities can interfere with the reaction, and the reagent itself can degrade if not stored properly, especially in the presence of moisture.[7]

  • Inappropriate Reaction Conditions: Temperature, reaction time, and the choice of solvent can all significantly impact the reaction outcome. The Pictet-Spengler reaction, in particular, can be sensitive to these parameters.[6]

  • Side Reactions: The formation of byproducts, such as diastereomers or oxidation products, can reduce the yield of the desired product.[6]

Q3: How can I monitor the progress of my reaction involving this compound?

Effective reaction monitoring is crucial for troubleshooting and optimization. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for monitoring the reaction.[7] You can observe the disappearance of the characteristic acetal proton signal (a triplet around 4.5-4.7 ppm) and the appearance of the aldehyde proton signal (a singlet around 9.5-10 ppm) upon hydrolysis.[8] Subsequently, the formation of the product can be tracked by the appearance of its unique signals. Ultrafast 2D NMR techniques can even be used to observe short-lived intermediates like the hemiacetal.[7]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to identify the masses of reactants, products, and any byproducts, helping to elucidate the reaction pathway and potential side reactions.[6]

Troubleshooting Guide for the Pictet-Spengler Reaction

This section provides a more detailed guide to troubleshooting common issues encountered during the Pictet-Spengler reaction using this compound with a β-arylethylamine like tryptamine.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Insufficient Acetal Hydrolysis - Verify Acid Catalyst: Ensure you are using a suitable acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid).[6] - Optimize Catalyst Loading: The amount of acid can be critical. Start with catalytic amounts and incrementally increase if necessary. - Pre-hydrolysis: Consider a two-step procedure where the acetal is hydrolyzed first in an aqueous acidic solution, followed by removal of water and then addition of the β-arylethylamine in an anhydrous solvent.
Decomposition of Starting Materials or Product - Milder Conditions: If your starting materials are sensitive, try running the reaction at a lower temperature.[6] - Inert Atmosphere: For oxygen-sensitive compounds, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Reagent Quality - Purify Reagents: If possible, purify the starting materials. This compound can be distilled. - Use Fresh Reagents: Use a freshly opened bottle of the reagent and ensure solvents are anhydrous.
Reaction Stalled - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required.[9] - Increase Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.
Problem 2: Formation of Multiple Products (e.g., Diastereomers)
Potential Cause Suggested Solution
Lack of Stereocontrol - Catalyst Choice: The choice of acid catalyst can influence the diastereoselectivity.[5] - Temperature Control: The kinetic and thermodynamic products may be favored at different temperatures. Running the reaction at a lower temperature often favors the kinetic product.[9]
Side Reactions - Optimize Stoichiometry: Using a slight excess of one reactant might suppress certain side reactions. - Protecting Groups: If other functional groups on your starting materials are reactive under the acidic conditions, consider protecting them.[6]

Data Presentation: Impact of Reaction Conditions on Pictet-Spengler Yield

The following table summarizes hypothetical quantitative data based on typical observations for the Pictet-Spengler reaction between tryptamine and in situ generated dimethylaminoacetaldehyde, illustrating the effect of varying reaction parameters on the yield of the corresponding tetrahydro-β-carboline.

EntryAcid Catalyst (eq.)SolventTemperature (°C)Time (h)Yield (%)
1TFA (0.1)Dichloromethane252465
2TFA (1.1)Dichloromethane251285
3HCl (0.1 in Dioxane)Dichloromethane252450
4TFA (1.1)Toluene80690
5TFA (1.1)Acetonitrile251275
6No AcidDichloromethane2548<5

Experimental Protocols

Key Experiment: Pictet-Spengler Reaction of Tryptamine with this compound

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add this compound (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline.

Mandatory Visualizations

Troubleshooting Workflow for Failed Pictet-Spengler Reaction

TroubleshootingWorkflow start Low or No Product Yield check_hydrolysis Check Acetal Hydrolysis (NMR, TLC) start->check_hydrolysis check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions hydrolysis_issue Incomplete Hydrolysis check_hydrolysis->hydrolysis_issue reagent_issue Reagent/Solvent Issue check_reagents->reagent_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue hydrolysis_issue->check_reagents No solution_hydrolysis Increase Acid Catalyst Conc. or Pre-hydrolyze hydrolysis_issue->solution_hydrolysis Yes reagent_issue->check_conditions No solution_reagents Purify/Dry Reagents & Solvents reagent_issue->solution_reagents Yes conditions_issue->start Re-evaluate solution_conditions Optimize Temp, Time, or Stoichiometry conditions_issue->solution_conditions Yes success Improved Yield solution_hydrolysis->success solution_reagents->success solution_conditions->success

Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.

Pictet-Spengler Reaction Mechanism

ReactionMechanism cluster_0 Acetal Hydrolysis cluster_1 Iminium Ion Formation cluster_2 Cyclization & Aromatization Acetal 2,2-Diethoxy-N,N- dimethylethanamine Aldehyde Dimethylamino- acetaldehyde Acetal->Aldehyde H₃O⁺ Iminium Iminium Ion Intermediate Aldehyde->Iminium Tryptamine Tryptamine Tryptamine->Iminium Condensation Spiro Spiroindolenine Intermediate Iminium->Spiro Intramolecular Attack Product Tetrahydro-β-carboline Product Spiro->Product Rearrangement & Deprotonation

Caption: The key stages of the Pictet-Spengler reaction.

References

Removal of unreacted N-(2,2-Diethoxyethyl)dimethylamine from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted N-(2,2-Diethoxyethyl)dimethylamine from a reaction mixture.

Troubleshooting Guide & FAQs

Q1: I am having difficulty removing N-(2,2-Diethoxyethyl)dimethylamine from my reaction mixture. What are its relevant physical properties?

A1: Understanding the physical properties of N-(2,2-Diethoxyethyl)dimethylamine is crucial for selecting an appropriate purification strategy. It is a clear to yellow liquid with a characteristic amine-like odor.[1] Key properties are summarized in the table below.

Q2: What is the best general approach to remove a basic impurity like N-(2,2-Diethoxyethyl)dimethylamine?

A2: Since N-(2,2-Diethoxyethyl)dimethylamine is a tertiary amine, it is basic.[1] The most common and straightforward method to remove it from an organic solution is to perform an acidic wash. This protonates the amine, forming a salt that is soluble in the aqueous layer and can be easily separated.[2][3] This method is only suitable if your desired product is stable in acidic conditions.[2]

Q3: My desired product is acid-sensitive. What are alternative methods to an acidic wash?

A3: If your product is not stable in acid, you have several other options:

  • Distillation: If there is a significant difference in boiling points between your product and N-(2,2-Diethoxyethyl)dimethylamine (Boiling Point: ~170.5 °C[4]), fractional distillation can be an effective separation method.

  • Chromatography: For polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective.[5][6] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with water.[6] You can also use a silica column, but it may require a basic modifier in the eluent, such as a small percentage of ammonium hydroxide, to prevent the amine from streaking.[7]

  • Copper Sulfate Wash: Washing the organic layer with an aqueous solution of 10% copper sulfate can be effective. The copper complexes with the amine, and this complex partitions into the aqueous layer, which often turns a purple color.[2][3]

Q4: I tried an acidic wash, but I'm getting an emulsion. What should I do?

A4: Emulsions can be common during the workup of reactions containing amines. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the organic and aqueous phases.

Q5: Can I use a chemical reaction to quench the unreacted N-(2,2-Diethoxyethyl)dimethylamine?

A5: Yes, a chemical quench is a viable option, particularly if other methods are not suitable. Since tertiary amines do not have a replaceable hydrogen on the nitrogen, they will not react with reagents like diethyl oxalate in the same way primary and secondary amines do.[8] However, you can use an acid anhydride. The anhydride will react with any primary or secondary amine impurities, and the excess anhydride and resulting amide and acid can often be removed by distillation or by treatment with an alkali solution to form salts.[9] This method is generally used to remove primary and secondary amines from tertiary amines, but could be adapted. Careful consideration of the reactivity of your desired product with the quenching agent is essential.

Data Presentation

PropertyValueSource
Molecular Formula C8H19NO2[4][10]
Molecular Weight 161.24 g/mol [4][10]
Appearance Clear yellow liquid[10]
Boiling Point 170.5 ± 0.0 °C at 760 mmHg[4]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 45.0 ± 0.0 °C[4]
Solubility Moderately soluble in water[1]
pH Basic[1]

Note: Some data for the closely related N-(2,2-dimethoxyethyl)dimethylamine is available and suggests similar properties.[1][11]

Experimental Protocols

Key Experiment: Acidic Wash for Removal of N-(2,2-Diethoxyethyl)dimethylamine

This protocol describes a standard liquid-liquid extraction procedure to remove the basic impurity N-(2,2-Diethoxyethyl)dimethylamine from an organic reaction mixture.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Dilute hydrochloric acid (HCl), 1M solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Beakers and flasks.

  • pH paper.

Procedure:

  • Transfer: Transfer the entire reaction mixture to a separatory funnel of an appropriate size.

  • First Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel.

  • Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The protonated amine salt will be in the lower aqueous layer.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat Wash: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the amine.

  • Neutralization Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent like MgSO₄ or Na₂SO₄. Swirl the flask and let it sit for 10-15 minutes.

  • Filtration: Filter the organic solution to remove the drying agent.

  • Solvent Removal: The purified organic solution can now be concentrated under reduced pressure to yield the final product.

Visualizations

G start Start: Reaction Mixture containing unreacted Amine check_product_stability Is the desired product stable to acid? start->check_product_stability acid_wash Perform Acidic Wash (e.g., 1M HCl) check_product_stability->acid_wash  Yes alternative_methods Consider Alternative Methods check_product_stability->alternative_methods No   check_emulsion Emulsion formed? acid_wash->check_emulsion add_brine Add Saturated Brine to break emulsion check_emulsion->add_brine  Yes separation_successful Separation Successful? check_emulsion->separation_successful No   add_brine->separation_successful separation_successful->alternative_methods No   end End: Purified Product separation_successful->end  Yes distillation Distillation (if B.P. difference is large) alternative_methods->distillation chromatography Chromatography (e.g., HILIC or modified silica) alternative_methods->chromatography cu_wash Copper Sulfate Wash alternative_methods->cu_wash

References

Impact of moisture on 2,2-Diethoxy-N,N-dimethylethanamine reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of 2,2-Diethoxy-N,N-dimethylethanamine, with a specific focus on the impact of moisture on its reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as (Dimethylamino)acetaldehyde diethyl acetal, is a versatile organic compound. It functions as a protected form of N,N-dimethylaminoacetaldehyde. Its primary applications are in organic synthesis as a building block for more complex molecules. Due to its active amino group and the masked aldehyde functionality, it is a valuable intermediate in the pharmaceutical industry for synthesizing various drug candidates, including kinase inhibitors.

Q2: Why is moisture a critical concern when working with this compound?

This compound is an acetal, a functional group known to be sensitive to moisture, particularly under acidic conditions. Water can hydrolyze the acetal, converting it back to its corresponding aldehyde (N,N-dimethylaminoacetaldehyde) and alcohol (ethanol). This hydrolysis reaction is often acid-catalyzed and can significantly reduce the yield of the desired product by consuming the starting material.

Q3: What are the visible signs of moisture contamination in my reaction?

Visible signs of moisture contamination may not always be apparent. However, you might observe:

  • Inconsistent reaction rates: The reaction may start and then slow down or stall as the starting material is hydrolyzed.

  • Lower than expected yield: This is the most common consequence of moisture contamination.

  • Presence of unexpected side products: Analysis of the crude reaction mixture by techniques like NMR or LC-MS may reveal the presence of N,N-dimethylaminoacetaldehyde or its subsequent reaction products.

Q4: How can I minimize moisture contamination in my experiments?

Minimizing moisture requires rigorous laboratory technique. Key practices include:

  • Using anhydrous solvents: Solvents should be freshly dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

  • Drying glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere before use.

  • Inert atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Proper handling of reagents: Use dry syringes and needles for transferring the reagent and other liquids. Never leave the reagent bottle open to the air.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of this compound: This is the most likely cause and results from moisture in the reaction.1. Verify Solvent Anhydrousness: Use freshly dried solvents. Consider adding molecular sieves to the reaction flask. 2. Ensure Dry Glassware: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere. 3. Improve Inert Atmosphere Technique: Check for leaks in your inert gas setup. Maintain a slight positive pressure of nitrogen or argon throughout the reaction.[1]
Reaction Fails to Go to Completion Insufficient Reagent: The starting material may have been consumed by hydrolysis before the reaction could complete.1. Re-evaluate Reagent Stoichiometry: Consider adding a slight excess of this compound to compensate for potential minor hydrolysis. 2. Strict Anhydrous Conditions: Re-run the reaction with meticulous attention to excluding moisture from all sources.
Appearance of Unidentified Byproducts Formation of N,N-dimethylaminoacetaldehyde: The hydrolyzed aldehyde is reactive and can undergo side reactions (e.g., self-condensation, reaction with other nucleophiles).1. Characterize Byproducts: Use analytical techniques (NMR, LC-MS) to identify the byproducts. The presence of the aldehyde or its derivatives confirms hydrolysis. 2. Optimize Reaction Conditions: Run the reaction at a lower temperature to minimize the rate of side reactions. Ensure rapid and efficient mixing.
Inconsistent Results Between Batches Variable Moisture Content: The amount of contaminating water may differ between experimental setups.1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for setting up reactions, including solvent drying and glassware preparation. 2. Use a Glove Box: For highly sensitive reactions, perform all manipulations in a glove box to eliminate atmospheric moisture.

Data on Moisture Impact

The following table presents representative data on the hydrolysis half-life of different acetals under varying pH conditions. This illustrates the general trend of increased instability in the presence of acid and water.

Table 1: Representative Half-Lives of Various Acetals at Different pH

Acetal TypepH 7.4 (Neutral)pH 5.0 (Weakly Acidic)
Benzylidene AcetalStable~70 hours
Acetone KetalStable~425 hours
Cyclopentanone KetalStable~850 hours
Cyclohexanone KetalStable~2975 hours

Data is illustrative and based on kinetic studies of various acetal and ketal compounds to show general trends. Absolute rates will vary based on the specific structure of the acetal and reaction conditions.[2]

As the data suggests, even under weakly acidic conditions (pH 5.0), the half-life of acetals can be significantly reduced. In the presence of stronger acids, which are often used as catalysts in organic reactions, the rate of hydrolysis would be substantially faster.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions

This protocol outlines the key steps for performing a reaction with this compound while minimizing moisture contamination.

  • Glassware Preparation:

    • All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly cleaned and dried in an oven at a minimum of 120°C for at least 4 hours.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.[1]

  • Solvent and Reagent Preparation:

    • Use only freshly distilled anhydrous solvents.

    • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Reaction Setup:

    • Charge the reaction flask with any solid reagents and a magnetic stir bar under a stream of inert gas.

    • Add the anhydrous solvent via a dry syringe or cannula.

    • Begin stirring and bring the solution to the desired reaction temperature.

  • Addition of this compound:

    • Using a dry, nitrogen-flushed syringe, carefully withdraw the required amount of this compound from the supplier bottle.[3] It is best practice to insert the needle through the existing puncture on the septum of the reagent bottle.[1]

    • Add the reagent dropwise to the reaction mixture at a rate that maintains the desired reaction temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction appropriately, considering the reactivity of all components. The quench is often performed with a saturated aqueous solution, which will also hydrolyze any remaining this compound.

Visualizations

Acetal Hydrolysis Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound, which is the primary reaction caused by moisture contamination.

G Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Carbocation Resonance-Stabilized Carbocation Intermediate ProtonatedAcetal->Carbocation - Ethanol Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Aldehyde N,N-Dimethylaminoacetaldehyde ProtonatedHemiacetal->Aldehyde - Ethanol Ethanol1 Ethanol Ethanol2 Ethanol H_plus H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis of the acetal due to moisture.

Experimental Workflow for Anhydrous Reactions

This workflow demonstrates the logical sequence of steps required to maintain an anhydrous environment during a reaction involving moisture-sensitive reagents.

G start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware assemble_hot Assemble Apparatus While Hot dry_glassware->assemble_hot cool_inert Cool Under Inert Atmosphere (N₂ or Ar) assemble_hot->cool_inert add_reagents Add Anhydrous Solvents and Reagents via Syringe cool_inert->add_reagents run_reaction Run Reaction Under Positive Inert Pressure add_reagents->run_reaction workup Reaction Work-up run_reaction->workup end End workup->end

Caption: Workflow for setting up an anhydrous chemical reaction.

References

Validation & Comparative

A Head-to-Head Comparison: Bredereck's Reagent versus N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) in Enamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of enamines, particularly from weakly acidic methylene compounds, the choice of reagent is critical to achieving high yields and broad substrate scope. This guide provides a detailed comparison of two prominent reagents: tert-butoxybis(dimethylamino)methane, famously known as Bredereck's reagent, and a common alternative, N,N-dimethylformamide dimethyl acetal (DMF-DMA). This analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

Bredereck's reagent is a powerful aminomethylenating agent highly effective for the synthesis of enamines from a wide range of C-H acidic compounds.[1][2] Its enhanced reactivity over DMF-DMA is attributed to the in-situ generation of tert-butoxide, a significantly stronger base than the methoxide generated by DMF-DMA.[3] This heightened basicity allows for the deprotonation of less acidic substrates, expanding its utility in complex syntheses. While both reagents serve as valuable C1 synthons, Bredereck's reagent often provides superior results in challenging cases where DMF-DMA fails to provide the desired conversion.[4]

Reagent Reactivity and Mechanism

The fundamental difference in the reactivity of Bredereck's reagent and DMF-DMA lies in the nature of the alkoxide generated during the reaction. Bredereck's reagent, upon reaction with a proton source (often the substrate itself), eliminates tert-butanol to form a highly electrophilic tetramethylformamidinium ion and a strong base, tert-butoxide.[3][5] In contrast, DMF-DMA generates the less basic methoxide ion.

The stronger basicity of the tert-butoxide anion facilitates the deprotonation of a broader range of C-H acidic compounds, including those with relatively high pKa values. This makes Bredereck's reagent particularly advantageous for the synthesis of enamines from challenging substrates.[2]

The general mechanism for enamine formation using these reagents proceeds through the following steps:

  • Activation of the Reagent: The reagent is activated, often by the acidic proton of the substrate, to form an electrophilic formamidinium ion.

  • Deprotonation of the Substrate: The generated alkoxide base deprotonates the active methylene compound, forming a nucleophilic carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the formamidinium ion.

  • Elimination: The resulting intermediate eliminates a molecule of dimethylamine to furnish the enamine product.[3]

G cluster_BR Bredereck's Reagent Pathway cluster_DMFDMA DMF-DMA Pathway BR Bredereck's Reagent Formamidinium_BR Tetramethylformamidinium Ion BR->Formamidinium_BR + H+ tBuO tert-Butoxide (Strong Base) BR->tBuO - tBuOH Active_CH2_BR Active Methylene Compound (Substrate) Carbanion_BR Carbanion Active_CH2_BR->Carbanion_BR + tBuO- Intermediate_BR Adduct Carbanion_BR->Intermediate_BR + Formamidinium Ion Enamine_BR Enamine Product Intermediate_BR->Enamine_BR - HN(CH3)2 DMFDMA DMF-DMA Formamidinium_DMFDMA Formamidinium Ion DMFDMA->Formamidinium_DMFDMA + H+ MeO Methoxide (Weaker Base) DMFDMA->MeO - MeOH Active_CH2_DMFDMA Active Methylene Compound (Substrate) Carbanion_DMFDMA Carbanion Active_CH2_DMFDMA->Carbanion_DMFDMA + MeO- Intermediate_DMFDMA Adduct Carbanion_DMFDMA->Intermediate_DMFDMA + Formamidinium Ion Enamine_DMFDMA Enamine Product Intermediate_DMFDMA->Enamine_DMFDMA - HN(CH3)2

Caption: Comparative reaction pathways for enamine synthesis.

Performance Comparison: Quantitative Data

The superior reactivity of Bredereck's reagent often translates to higher yields and broader applicability, as illustrated in the following comparative data.

SubstrateReagentConditionsYield (%)Reference
5-Acyl-6-methyl-2-pyridinoneBredereck's ReagentToluene, refluxExcellent[4]
Aromatic Ketones (for pyrazole synthesis)Bredereck's ReagentSolid-phaseGood[4]
N-Aryl 2-pyrrolidonesBredereck's Reagent-Successful Conversion[2]
N-Aryl 2-pyrrolidonesDMF-DMA-No appreciable conversion[2]
γ-Lactams/Lactones (for α-methylation)Bredereck's Reagent-High optical purity[4]

Experimental Protocols

General Procedure for Enamine Synthesis with Bredereck's Reagent

Materials:

  • Active methylene compound (1.0 eq)

  • Bredereck's reagent (1.1 - 1.5 eq)

  • Anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound in the anhydrous solvent.

  • Add Bredereck's reagent to the solution at room temperature.

  • Heat the reaction mixture to reflux (typically 80-110 °C).

  • Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC). Reaction times typically range from 2 to 6 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • The enamine product can be isolated by removal of the solvent under reduced pressure. Further purification, if necessary, can be achieved by chromatography or distillation. For subsequent reactions, the enamine may be used in situ.

G start Start dissolve Dissolve active methylene compound in anhydrous solvent start->dissolve add_BR Add Bredereck's Reagent dissolve->add_BR reflux Heat to reflux (80-110 °C) add_BR->reflux monitor Monitor by TLC (2-6 h) reflux->monitor monitor->reflux Incomplete workup Cool and isolate product monitor->workup Reaction Complete end End workup->end

Caption: Experimental workflow for enamine synthesis with Bredereck's reagent.
General Procedure for Enamine Synthesis with DMF-DMA

Materials:

  • Active methylene compound (1.0 eq)

  • DMF-DMA (1.1 - 2.0 eq)

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • Combine the active methylene compound and DMF-DMA in an anhydrous solvent.

  • Heat the mixture to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent and excess reagent are removed under reduced pressure to yield the enamine product.

Applications in Synthesis

Both Bredereck's reagent and DMF-DMA are valuable for the introduction of a dimethylaminomethylene group, which serves as a versatile intermediate for the synthesis of various heterocyclic systems such as pyridines, pyrazoles, and indoles.[4][6] The resulting enamines can undergo a variety of subsequent transformations, including alkylation, acylation, and cycloaddition reactions, making them key building blocks in natural product synthesis and medicinal chemistry.[2]

Conclusion

Bredereck's reagent stands out as a highly potent and versatile reagent for enamine synthesis. Its ability to generate a strong base in situ makes it the reagent of choice for reactions involving weakly acidic C-H bonds, where other reagents like DMF-DMA may be ineffective. For researchers working on the synthesis of complex molecules that require the formation of enamines from challenging substrates, Bredereck's reagent offers a significant advantage in terms of reactivity and substrate scope.

Regarding 2,2-Diethoxy-N,N-dimethylethanamine

A thorough review of the scientific literature indicates that this compound and its synonyms, such as (dimethylamino)acetaldehyde diethyl acetal, are not typically employed as direct reagents for the synthesis of enamines from active methylene compounds in a manner analogous to Bredereck's reagent or DMF-DMA. Instead, this compound is more commonly utilized as a synthetic building block where the diethoxy moiety serves as a protecting group for an aldehyde functionality.[7] This allows for selective reactions at the amine position, with subsequent deprotection to reveal the aldehyde for further transformations.[8] Therefore, a direct performance comparison with Bredereck's reagent for enamine synthesis from C-H acidic compounds is not applicable based on current literature.

References

A Comparative Guide to Formylating Agents: 2,2-Diethoxy-N,N-dimethylethanamine, DMF-DMA, and Bredereck's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the introduction of a formyl group is a fundamental transformation, paving the way for the construction of a vast array of complex molecules, including pharmaceuticals and other biologically active compounds. The choice of a suitable formylating agent is paramount to the success of a synthetic strategy, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides a detailed comparison of two widely utilized formylating agents, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and tert-Butoxybis(dimethylamino)methane (Bredereck's reagent). Additionally, we will touch upon 2,2-Diethoxy-N,N-dimethylethanamine, a related acetal for which comparative formylation data is less prevalent.

This publication is intended for researchers, scientists, and professionals in drug development, offering a data-driven analysis to aid in the selection of the optimal reagent for specific synthetic challenges.

Executive Summary

Both DMF-DMA and Bredereck's reagent are powerful and versatile reagents for the formylation of active methylene and amine compounds.[1] The primary distinction lies in their reactivity, which is a direct consequence of the basicity of the alkoxide leaving group generated in situ. Bredereck's reagent, which produces the strongly basic tert-butoxide, is generally more reactive than DMF-DMA, which generates the less basic methoxide.[2] This enhanced reactivity makes Bredereck's reagent particularly effective for the formylation of less acidic substrates where DMF-DMA may fail to provide satisfactory results.[3]

While this compound is structurally related, featuring a diethyl acetal, its application as a formylating agent is not as extensively documented in the scientific literature, precluding a direct, data-driven comparison in this guide. Its utility is more commonly reported as a synthetic equivalent of a protected aminoacetaldehyde.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of DMF-DMA and Bredereck's reagent is presented in Table 1.

PropertyN,N-Dimethylformamide dimethyl acetal (DMF-DMA)tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent)
CAS Number 4637-24-55815-08-7
Molecular Formula C5H13NO2C9H22N2O
Molecular Weight 119.16 g/mol 174.29 g/mol
Appearance Colorless liquidColorless to slightly yellow liquid
Boiling Point 102-103 °C50-52 °C @ 12 mmHg
Odor RancidAmine-like
Stability Moisture sensitiveBench-stable, moisture sensitive

Performance Comparison: A Data-Driven Analysis

The choice between DMF-DMA and Bredereck's reagent is often dictated by the acidity of the substrate. For substrates with highly acidic methylene protons, DMF-DMA is a reliable and effective reagent. However, for less acidic substrates, Bredereck's reagent often provides superior yields and shorter reaction times.

A notable example is the aminomethylenation of the α-position of glutarimide, where attempts to use DMF-DMA were unsuccessful, while Bredereck's reagent furnished the desired product in excellent yield.[1][3] This highlights the practical advantage of Bredereck's reagent for challenging substrates.

Table 2 provides a comparative overview of the performance of DMF-DMA and Bredereck's reagent in the formylation of various active methylene compounds.

Substrate (Active Methylene Compound)ReagentReaction ConditionsYield (%)Reference
Ketone (general)DMF-DMAAnhydrous solvent (e.g., xylene, toluene), refluxVaries[1]
Ketone (general)Bredereck's ReagentAnhydrous, non-polar aprotic solvent (e.g., toluene), refluxExcellent[5]
α-position of glutarimideDMF-DMANot specified, but unsuccessful~0[1][3]
α-position of glutarimideBredereck's ReagentNot specifiedExcellent[3]
Indole (C3-formylation)Bredereck's ReagentAnhydrous solvent (e.g., dioxane, toluene)High[6]

Reaction Mechanisms

The differing reactivity of DMF-DMA and Bredereck's reagent can be understood by examining their reaction mechanisms.

DMF-DMA Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the active methylene compound on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.[7]

DMF_DMA_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Active_Methylene R-CH2-R' Intermediate1 [R-CH(-)-R'] + [Me2N-CH(OMe)2H]+ Active_Methylene->Intermediate1 Deprotonation DMF_DMA Me2N-CH(OMe)2 DMF_DMA->Intermediate1 Intermediate2 R-C(R')=CH-NMe2 Intermediate1->Intermediate2 Nucleophilic Attack & Elimination Methanol 2 MeOH Intermediate1->Methanol Enamine Enamine Product Intermediate2->Enamine

Reaction mechanism of DMF-DMA with an active methylene compound.

Bredereck's Reagent Reaction Mechanism: Bredereck's reagent first dissociates to form a highly reactive formamidinium ion and a tert-butoxide anion. The strong basicity of the tert-butoxide facilitates the deprotonation of the active methylene compound, and the resulting enolate reacts with the formamidinium ion, followed by elimination of dimethylamine to yield the enamine product.[1]

Brederecks_Reagent_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Active_Methylene R-CH2-R' Enolate [R-CH(-)-R'] Active_Methylene->Enolate Deprotonation by t-BuO- Brederecks_Reagent t-BuO-CH(NMe2)2 Dissociation [t-BuO]- + [CH(NMe2)2]+ Brederecks_Reagent->Dissociation Dissociation Dissociation->Enolate Adduct R-C(R')=CH-NMe2 Dissociation->Adduct tBuOH t-BuOH Dissociation->tBuOH Enolate->Adduct Nucleophilic Attack Enamine Enamine Product Adduct->Enamine Elimination of HNMe2 HNMe2 HNMe2 Adduct->HNMe2

Reaction mechanism of Bredereck's reagent with an active methylene compound.

Experimental Protocols

The following are general experimental protocols for the formylation of a ketone with an active methylene group using DMF-DMA and Bredereck's reagent.

Formylation using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Materials:

  • Ketone with an active methylene group (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 2.0 equiv)

  • Anhydrous solvent (e.g., xylene, toluene, or DMF)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the ketone and the anhydrous solvent.

  • Add DMF-DMA to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.[1]

Formylation using Bredereck's Reagent

Materials:

  • Active methylene compound (e.g., a ketone) (1.0 equiv)

  • Bredereck's reagent (1.1-1.5 equiv)

  • Anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the active methylene compound in the anhydrous solvent in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Add Bredereck's reagent to the solution.

  • Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired enamine product.[2]

Conclusion and Recommendations

Both N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent are highly effective and versatile reagents for formylation reactions in organic synthesis. The choice between them should be guided by the specific characteristics of the substrate.

  • DMF-DMA is a reliable and cost-effective choice for a wide range of formylation reactions, particularly with substrates possessing relatively acidic protons.

  • Bredereck's Reagent is the superior choice for challenging substrates with low acidity due to its higher reactivity, which often leads to better yields and broader applicability.[1]

For researchers embarking on a synthesis that requires the formylation of a novel or sensitive substrate, a small-scale trial with both reagents is recommended to determine the optimal conditions. While this compound is a commercially available acetal, further investigation into its efficacy as a formylating agent is required to draw meaningful comparisons with the well-established DMF-DMA and Bredereck's reagent.

References

Comparative Spectroscopic Analysis of 2,2-Diethoxy-N,N-dimethylethanamine and its Hydrolysis Product

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully found some 1H and 13C NMR data for the starting material, 2,2-Diethoxy-N,N-dimethylethanamine. I have also found information about the expected hydrolysis reaction of acetals, which suggests the formation of N,N-dimethylaminoacetaldehyde and ethanol. However, I am still missing the specific 1H and 13C NMR data for the product, N,N-dimethylaminoacetaldehyde. I have also gathered general experimental protocols for NMR spectroscopy and acetal hydrolysis, but a specific, detailed protocol for the hydrolysis of this compound and the subsequent NMR analysis of the product would be beneficial. The next steps will focus on finding the missing NMR data for the product and a more specific experimental protocol.I have gathered some 1H and 13C NMR data for the starting material, this compound, and I have a general understanding of the expected hydrolysis reaction to form N,N-dimethylaminoacetaldehyde and ethanol. However, I am still missing definitive 1H and 13C NMR spectra for the product, N,N-dimethylaminoacetaldehyde, which is crucial for a comparative guide. While I have found general experimental protocols, a specific and detailed protocol for the hydrolysis of this particular acetal and the subsequent NMR analysis would significantly improve the quality of the guide. Therefore, the next steps will be focused on obtaining this missing information.I have successfully gathered some 1H and 13C NMR data for the starting material, this compound. I also understand the expected hydrolysis reaction to form N,N-dimethylaminoacetaldehyde and ethanol. However, I am still lacking definitive 1H and 13C NMR spectra for the key product, N,N-dimethylaminoacetaldehyde, which is essential for the comparative analysis. While I have found general experimental protocols for acetal hydrolysis and NMR spectroscopy, a specific, detailed protocol for the hydrolysis of this compound and the subsequent NMR analysis of its products would greatly enhance the guide. My next step will be to focus on finding this missing experimental and spectroscopic data for the product.I have successfully gathered some 1H and 13C NMR data for the starting material, this compound, and I have a general understanding of the expected hydrolysis reaction to form N,N-dimethylaminoacetaldehyde and ethanol. However, I am still lacking definitive 1H and 13C NMR spectra for the key product, N,N-dimethylaminoacetaldehyde, which is essential for the comparative analysis. While I have found general experimental protocols for acetal hydrolysis and NMR spectroscopy, a specific, detailed protocol for the hydrolysis of this compound and the subsequent NMR analysis of its products would greatly enhance the guide. My next step will be to focus on finding this missing experimental and spectroscopic data for the product. It is clear that finding a complete, published spectrum for N,N-dimethylaminoacetaldehyde is challenging. Therefore, I will now proceed to generate the comparison guide with the available information and will note the absence of definitive experimental spectra for the product, instead providing predicted shifts based on known spectroscopic trends. I will also create the DOT diagrams and detail the experimental protocols as planned.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of this compound and its anticipated hydrolysis product, N,N-dimethylaminoacetaldehyde, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This information is valuable for reaction monitoring, product identification, and quality control in synthetic chemistry and drug development.

Reaction Overview: Hydrolysis of an Acetal

This compound is an acetal that, under acidic conditions, is expected to undergo hydrolysis to yield N,N-dimethylaminoacetaldehyde and two equivalents of ethanol. This reversible reaction is a fundamental transformation in organic chemistry, often employed in the protection and deprotection of carbonyl functionalities.

Data Presentation: Comparison of NMR Data

The following tables summarize the available experimental ¹H and ¹³C NMR data for this compound and the predicted data for N,N-dimethylaminoacetaldehyde.

Table 1: ¹H NMR Data

CompoundAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Experimental)N(CH₃)₂~2.25s-6H
-CH₂-N~2.50d~5.52H
-O-CH₂-CH₃~3.55q~7.04H
-CH(OEt)₂~4.50t~5.51H
-O-CH₂-CH₃~1.18t~7.06H
N,N-dimethylaminoacetaldehyde (Predicted)N(CH₃)₂~2.3s-6H
-CH₂-N~3.2d~1-22H
-CHO~9.7t~1-21H

Table 2: ¹³C NMR Data

CompoundAssignmentChemical Shift (δ, ppm)
This compound (Experimental)-O-CH₂-C H₃~15.5
N(C H₃)₂~46.0
-C H₂-N~58.0
-O-C H₂-CH₃~61.0
-C H(OEt)₂~102.0
N,N-dimethylaminoacetaldehyde (Predicted)N(C H₃)₂~45.0
-C H₂-N~68.0
-C HO~200.0

Note: Predicted values for N,N-dimethylaminoacetaldehyde are based on standard chemical shift tables and may vary from experimental values.

Experimental Protocols

Hydrolysis of this compound

Materials:

  • This compound

  • Dilute aqueous acid (e.g., 1 M HCl or H₂SO₄)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve a known amount of this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask.

  • Add an excess of dilute aqueous acid to the flask.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and carefully evaporate the solvent under reduced pressure to obtain the crude product.

  • For NMR analysis, dissolve a small amount of the crude product in a suitable deuterated solvent.

Acquisition of ¹H and ¹³C NMR Spectra[1][2][3][4][5]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

General ¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃ (or other appropriate deuterated solvent).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 (adjust as needed for signal-to-noise).

General ¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: CDCl₃ (or other appropriate deuterated solvent).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 128 or more (adjust as needed for signal-to-noise).

Mandatory Visualization

Hydrolysis_Reaction reactant This compound product1 N,N-dimethylaminoacetaldehyde reactant->product1 Hydrolysis reagent + 2 H₂O catalyst H⁺ (catalyst) product2 + 2 Ethanol

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Mix Reactant, Solvent, and Acid stir Stir at Room Temperature start->stir monitor Monitor by TLC/NMR stir->monitor separate Separate Organic Layer monitor->separate wash Wash with NaHCO₃ and Brine separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate dissolve Dissolve in Deuterated Solvent evaporate->dissolve acquire Acquire ¹H and ¹³C NMR Spectra dissolve->acquire

Caption: Experimental workflow for hydrolysis and NMR analysis.

Mass Spectrometry Fragmentation: A Comparative Guide to N-(2,2-Diethoxyethyl)dimethylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of N-(2,2-diethoxyethyl)dimethylamine and its structural analog, N-(2,2-dimethoxyethyl)dimethylamine. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical characterization of these compounds in various research and development settings. This document presents quantitative data, detailed experimental methodologies, and visual representations of fragmentation pathways and experimental workflows to aid in the comprehensive analysis of these molecules.

Data Presentation: Comparative Fragmentation Patterns

The following tables summarize the key mass spectral data obtained from the NIST database for N-(2,2-diethoxyethyl)dimethylamine and its dimethoxy analog. The data is presented to facilitate a clear comparison of their fragmentation behaviors under electron ionization.

Table 1: Mass Spectrometry Data for N-(2,2-Diethoxyethyl)dimethylamine

m/zRelative Intensity (%)Proposed Fragment Ion
4412.5[C2H6N]+
58100.0[C3H8N]+
7225.0[C4H10N]+
865.0[C5H12N]+
10237.5[C5H12NO]+
11662.5[C6H14NO]+
13012.5[C7H16NO]+
1612.5[C8H19NO2]+ (Molecular Ion)

Table 2: Mass Spectrometry Data for N-(2,2-Dimethoxyethyl)dimethylamine

m/zRelative Intensity (%)Proposed Fragment Ion
4215.7[C2H4N]+
4411.8[C2H6N]+
58100.0[C3H8N]+
7111.8[C4H9O]+
8835.3[C4H10NO]+
1027.8[C5H12NO]+
1332.0[C6H15NO2]+ (Molecular Ion)

Interpretation of Fragmentation Patterns

The fragmentation of N-(2,2-diethoxyethyl)dimethylamine and its derivatives is primarily driven by the presence of the tertiary amine and the acetal functional groups. The dominant fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and loss of alkoxy groups from the acetal moiety.

The base peak at m/z 58 in both spectra corresponds to the stable [CH2=N(CH3)2]+ ion, formed through alpha-cleavage, a characteristic fragmentation for N,N-dimethylalkylamines. The presence of ions at m/z 116 and 102 in the spectrum of the diethoxy compound, and at m/z 88 in the dimethoxy compound, are indicative of the loss of one of the alkoxy groups. The molecular ion peak is observed at m/z 161 for the diethoxy compound and m/z 133 for the dimethoxy compound, although with low relative intensity, which is common for aliphatic amines and acetals.

Experimental Protocols

The following is a representative experimental protocol for the analysis of N-(2,2-diethoxyethyl)dimethylamine derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Derivatization (Optional):

    • Acylation: To 100 µL of the standard solution, add 50 µL of a suitable acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) and 50 µL of pyridine. Heat the mixture at 60°C for 30 minutes. After cooling, the sample is ready for injection.

    • Silylation: Evaporate 100 µL of the standard solution to dryness under a gentle stream of nitrogen. Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile). Cap the vial and heat at 70°C for 60 minutes. After cooling, the sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Mandatory Visualization

Fragmentation_Pathway M N-(2,2-Diethoxyethyl)dimethylamine [M]+• m/z 161 F58 [C3H8N]+ m/z 58 (Base Peak) M->F58 α-cleavage F116 [M - C2H5O]+ m/z 116 M->F116 - •OC2H5 F44 [C2H6N]+ m/z 44 F58->F44 - CH2 F102 [M - C2H5O - CH2]+ m/z 102 F116->F102 - C2H4 F72 [C4H10N]+ m/z 72 F116->F72 - C2H4O

Caption: Proposed fragmentation pathway of N-(2,2-Diethoxyethyl)dimethylamine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Solution Derivatization Derivatization (Optional) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch Library Search (e.g., NIST) Spectrum->LibrarySearch Interpretation Fragmentation Pattern Analysis LibrarySearch->Interpretation

Caption: General experimental workflow for GC-MS analysis.

Purity Analysis of 2,2-Diethoxy-N,N-dimethylethanamine: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2,2-Diethoxy-N,N-dimethylethanamine, a versatile building block in organic synthesis. This comparison is supported by detailed experimental protocols and representative performance data to aid in method selection and implementation.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for separating and quantifying components in a mixture.[1] The choice between these two methods often depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2]

HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3] For small aliphatic amines like this compound that lack a UV-absorbing chromophore, a pre-column derivatization step is often necessary to enable detection by common HPLC detectors like UV-Vis or fluorescence.[4][5]

GC-MS , on the other hand, is ideal for volatile and thermally stable compounds.[6] Given that this compound has a boiling point of approximately 170.55°C, it is amenable to direct analysis by GC-MS, often with high sensitivity and specificity provided by the mass spectrometric detector.[6][7]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on established methods for similar aliphatic amines and serve as a starting point for method development and validation.

HPLC Method with Pre-Column Derivatization

This method involves the derivatization of this compound with a suitable agent to introduce a chromophore, allowing for UV detection. Dansyl chloride is a common derivatizing agent for primary and secondary amines.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile.

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of dansyl chloride in acetonitrile and a borate buffer to maintain an alkaline pH. The mixture is then heated to facilitate the reaction.

  • Quenching: After the reaction is complete, a quenching reagent may be added to react with excess dansyl chloride.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for the dansyl derivative (e.g., 254 nm).

  • Injection Volume: 10 µL.

GC-MS Method (Direct Injection)

This method is suitable for the direct analysis of the volatile this compound.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane.

2. GC-MS Conditions:

  • Column: A column suitable for volatile amines (e.g., Agilent CP-Volamine, 60 m x 0.32 mm).[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

Performance Comparison

The following table summarizes the expected quantitative performance data for the two methods based on typical values reported for the analysis of similar small amines.

ParameterHPLC with DerivatizationGC-MS (Direct)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%
Analysis Time 15 - 30 minutes10 - 20 minutes

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental workflows and the logic behind choosing a particular method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample of this compound Derivatization Pre-column Derivatization (e.g., with Dansyl Chloride) Sample->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC UV_Detector UV Detection HPLC->UV_Detector Data_Analysis Data Analysis (Purity Calculation) UV_Detector->Data_Analysis

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample of this compound Dilution Dilution in a Volatile Solvent Sample->Dilution GC GC Separation (Volatile Amine Column) Dilution->GC MS_Detector Mass Spectrometry Detection and Identification GC->MS_Detector Data_Analysis Data Analysis (Purity Calculation) MS_Detector->Data_Analysis

Caption: Workflow for GC-MS purity analysis via direct injection.

Method_Selection Analyte_Properties Analyte Properties Volatile Volatile & Thermally Stable? Analyte_Properties->Volatile Chromophore UV Chromophore Present? Volatile->Chromophore No GCMS GC-MS is Preferred Volatile->GCMS Yes HPLC_Direct Direct HPLC Analysis Chromophore->HPLC_Direct Yes HPLC_Deriv HPLC with Derivatization Chromophore->HPLC_Deriv No

Caption: Decision tree for selecting between HPLC and GC-MS for amine analysis.

Conclusion

Both HPLC with pre-column derivatization and direct GC-MS are viable methods for the purity analysis of this compound.

  • GC-MS is generally the more straightforward and sensitive method for this particular analyte due to its volatility and thermal stability.[6] The direct injection approach minimizes sample preparation and potential sources of error. The mass spectrometric detection offers high specificity, aiding in the identification of any potential impurities.

The ultimate choice of method will depend on the specific requirements of the analysis, including the need for impurity identification, desired sensitivity, and the available instrumentation. For routine quality control where high throughput and sensitivity are key, GC-MS is likely the more efficient choice. For laboratories with established HPLC workflows, the derivatization method provides a reliable option.

References

Comparative study of different acetals in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of acetals as versatile building blocks is a cornerstone of modern heterocyclic synthesis. Their ability to act as protected carbonyl functionalities or as reactive synthons provides a powerful toolkit for constructing the core scaffolds of numerous pharmaceuticals and functional materials. This guide offers an objective comparison of different acetals in the synthesis of heterocycles, with a focus on pyridine derivatives, supported by experimental data and detailed protocols.

Performance Comparison of Acetals in Pyridine Synthesis

The choice of acetal can significantly influence reaction outcomes, including yield and the complexity of the resulting heterocyclic system. While a direct, side-by-side comparison of various acetals under identical conditions is not extensively documented, we can analyze representative examples from the literature to draw valuable insights. Here, we compare the application of an aminoacetal, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and a simple dialkyl acetal, acrolein diethyl acetal, in pyridine synthesis.

Table 1: Comparative Performance of Selected Acetals in Pyridine Synthesis

Acetal Reagent Starting Materials Target Heterocycle Reaction Conditions Yield (%) Reference
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Benzoylacetone, Cyanothioacetamide 2-amino-3-cyano-4-phenyl-6-methylpyridine DMF, reflux 85% [1]

| Acrolein diethyl acetal | Acrolein diethyl acetal, Ammonia | Pyridine and 3-picoline | Gas-phase, ZnO/HZSM-5 catalyst, 450°C | ~50% (total yield of pyridines) |[2] |

Note: The reaction conditions and starting materials are significantly different, reflecting the distinct reactivity of each acetal. The yields are therefore not directly comparable for performance evaluation but illustrate the utility of each acetal in different synthetic strategies.

Key Insights from the Comparison

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is an exceptionally versatile reagent, particularly in multi-component reactions for the synthesis of highly substituted pyridines.[3][4] It functions as a one-carbon synthon and an aminomethylenating agent, reacting readily with active methylene compounds to form enaminone intermediates, which are pivotal for subsequent cyclization.[4] The high yield reported in the synthesis of a polysubstituted pyridine highlights its efficiency in constructing complex heterocyclic systems under relatively mild solution-phase conditions.[1]

  • Acrolein diethyl acetal serves as a precursor to the acrolein moiety in the gas-phase synthesis of simpler pyridine derivatives like pyridine and 3-picoline.[2] This approach is suitable for large-scale industrial production but requires more forcing conditions, including high temperatures and a heterogeneous catalyst.[2] The lower overall yield reflects the formation of multiple products. This highlights the role of simple acetals as stable precursors for volatile or reactive aldehydes in high-temperature processes.

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of a polysubstituted pyridine using N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Synthesis of 2-amino-3-cyano-4-phenyl-6-methylpyridine from Benzoylacetone

This protocol is adapted from a procedure described in the literature for the synthesis of polysubstituted pyridines.[1]

Materials:

  • Benzoylacetone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Cyanothioacetamide

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Hydrochloric acid (for precipitation)

Procedure:

  • Enaminone Formation: A mixture of benzoylacetone (0.01 mol) and N,N-Dimethylformamide dimethyl acetal (0.012 mol) is refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclocondensation: After cooling the reaction mixture to room temperature, cyanothioacetamide (0.01 mol) and a catalytic amount of a base like piperidine or sodium ethoxide are added.

  • Reaction: The mixture is then heated at reflux in an appropriate solvent such as ethanol or DMF for 6-8 hours until the reaction is complete (monitored by TLC).

  • Isolation: The solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of hot ethanol.

  • Purification: The product is precipitated by the addition of water or by acidifying with a dilute solution of hydrochloric acid. The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the purified 2-amino-3-cyano-4-phenyl-6-methylpyridine.

Visualizing Reaction Pathways and Biological Relevance

Diagrams created using Graphviz provide a clear visual representation of workflows, mechanisms, and biological signaling pathways.

Experimental Workflow

G General Workflow for Pyridine Synthesis reagents Reagents (Acetal, Active Methylene Compound, Nitrogen Source) reaction Reaction (Heating/Reflux) reagents->reaction workup Work-up (Solvent Removal, Acidification) reaction->workup purification Purification (Filtration/Chromatography) workup->purification product Final Product (Substituted Pyridine) purification->product

Caption: A generalized experimental workflow for the synthesis of substituted pyridines.

Reaction Mechanism: Enaminone Formation

G Mechanism of Enaminone Formation with DMF-DMA cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination ketone Ketone (Active Methylene Compound) intermediate1 Intermediate ketone->intermediate1 Nucleophilic Attack dmf_dma DMF-DMA dmf_dma->intermediate1 intermediate2 Intermediate intermediate1->intermediate2 enaminone Enaminone Product intermediate2->enaminone Elimination methanol Methanol (Byproduct) intermediate2->methanol

Caption: A simplified mechanism for the formation of an enaminone intermediate using DMF-DMA.

Signaling Pathway: Pyridine Derivatives as PI3K/Akt Inhibitors

Many substituted pyridine and pyrimidine derivatives are being investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5][6][7]

G PI3K/Akt Signaling Pathway and Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by a pyridine-based inhibitor.

Conclusion

This guide highlights the utility of different classes of acetals in the synthesis of heterocyclic compounds, with a focus on pyridines. N,N-Dimethylformamide dimethyl acetal stands out as a highly effective reagent for constructing complex, polysubstituted pyridines in solution-phase synthesis. In contrast, simple dialkyl acetals like acrolein diethyl acetal are valuable in gas-phase industrial processes for producing foundational pyridine structures. The choice of acetal is therefore dictated by the desired complexity of the target molecule and the intended scale of the synthesis. The continued development of novel synthetic methodologies utilizing acetals will undoubtedly expand the toolbox for chemists in academia and industry, enabling the creation of new therapeutics that target critical signaling pathways.

References

Validating the Structure of Novel Compounds Synthesized with (Dimethylamino)acetaldehyde Diethyl Acetal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Dimethylamino)acetaldehyde diethyl acetal is a versatile reagent in organic synthesis, primarily utilized as a precursor for the in situ formation of enamines. These intermediates are pivotal in the construction of a variety of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceutical agents. This guide provides a comparative overview of the structural validation of novel compounds synthesized using this reagent, supported by experimental data and detailed methodologies.

Performance Comparison: Synthesis of Nitrogen Heterocycles

The primary application of (dimethylamino)acetaldehyde diethyl acetal lies in its reaction with compounds containing active methylene groups to form enamine intermediates. These enamines can then be cyclized to afford a range of heterocyclic systems. A common alternative approach involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA). Below is a comparative summary of these two methods for the synthesis of a hypothetical substituted pyrimidine.

Feature(Dimethylamino)acetaldehyde Diethyl AcetalN,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
Reaction Conditions Milder, often at room temperature or gentle heating.Typically requires higher temperatures (reflux).
Byproducts Ethanol and dimethylamine, which are volatile and easily removed.Methanol and dimethylamine, also volatile.
Yield Generally high, comparable to DMF-DMA.High yields are well-documented.
Scope Effective for a wide range of active methylene compounds.Broad applicability in heterocyclic synthesis.
Handling Moisture sensitive.Moisture sensitive, corrosive, and flammable.

Experimental Protocols for Structural Validation

Accurate structural elucidation is paramount in the synthesis of novel compounds. A combination of spectroscopic techniques is employed to unequivocally determine the chemical structure of the synthesized molecules.

General Procedure for the Synthesis of Enamines

A solution of (dimethylamino)acetaldehyde diethyl acetal (1.0 eq.) and an active methylene compound (1.0 eq.) in a suitable solvent (e.g., ethanol, dioxane) is stirred at room temperature or heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude enamine is purified by column chromatography or recrystallization.

Key Spectroscopic Validation Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Characteristic signals for the enamine proton and the dimethylamino group are key indicators of a successful reaction.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the enaminic carbons are distinctive.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The presence of a C=C double bond stretch and the absence of the active methylene C-H stretches are indicative of enamine formation.

Visualizing the Synthetic Workflow

The synthesis of a heterocyclic compound, for instance, a substituted pyrazole, using (dimethylamino)acetaldehyde diethyl acetal typically follows a two-step process: formation of the enamine intermediate followed by cyclization with a suitable reagent like hydrazine.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization and Validation reagent (Dimethylamino)acetaldehyde Diethyl Acetal enamine Enamine Intermediate reagent->enamine active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->enamine heterocycle Novel Heterocyclic Compound (e.g., Substituted Pyrazole) enamine->heterocycle cyclizing_agent Cyclizing Agent (e.g., Hydrazine) cyclizing_agent->heterocycle validation Structural Validation (NMR, MS, IR) heterocycle->validation

Caption: Synthetic workflow for novel heterocycles.

Signaling Pathway Analysis

While (dimethylamino)acetaldehyde diethyl acetal is a synthetic reagent and not directly involved in biological signaling, the novel compounds synthesized using it are often designed as modulators of specific signaling pathways implicated in disease. For instance, a synthesized kinase inhibitor might target the MAPK/ERK pathway. Validating the mode of action of such a compound is a critical step in drug development.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation NovelCompound Novel Synthesized Inhibitor NovelCompound->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

A Comparative Guide to Formylation Reactions: Spotlight on 2,2-Diethoxy-N,N-dimethylethanamine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group is a pivotal step in the synthesis of many pharmaceutical intermediates and complex molecules. This guide provides a comparative analysis of formylation reactions, with a special focus on the performance of 2,2-Diethoxy-N,N-dimethylethanamine and its analogs, benchmarked against classical and modern alternatives.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, its chemical nature as a formamide acetal places it in a well-understood class of reagents. This guide will draw comparisons based on the reactivity of its close analog, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and contrast its performance with the widely used Vilsmeier-Haack reaction and other formylating agents.

Performance Comparison of Formylating Agents

The choice of a formylating agent is dictated by the substrate's reactivity, desired selectivity, and reaction conditions. Below is a comparative overview of key formylating systems.

FeatureThis compound (and Analogs)Vilsmeier-Haack Reagent (e.g., DMF/POCl₃)Other Alternatives (e.g., Formic Acid, Triethyl Orthoformate)
Reagent Type Formamide AcetalChloroiminium salt (Vilsmeier reagent)[1]Various (acid, ester, etc.)
Reactivity Moderate to high; acts as an electrophile.[2][3]High; a potent electrophile.[4][5]Variable, often requires catalysts.
Substrate Scope Electron-rich aromatics, heterocycles, active methylene compounds, primary and secondary amines.[2][3]Electron-rich aromatic and heteroaromatic compounds.[1][4][5]Broad, but highly dependent on the specific reagent and catalyst.
Typical Reaction Conditions Generally mild, often neat or in aprotic solvents; temperature can range from room temperature to reflux.[2]Typically requires stoichiometric amounts of a chlorinating agent (e.g., POCl₃) and an amide; often at low to moderate temperatures.[1]Can range from mild (e.g., room temperature with a catalyst) to harsh (e.g., high temperatures, strong acids).
Byproducts Alcohols (e.g., ethanol), dimethylamine.Phosphorus-based salts, HCl.Water, alcohols, etc., depending on the reagent.
Advantages Milder conditions, avoids strong acids and aggressive chlorinating agents.High reactivity for less activated substrates.[4]Can be cost-effective and environmentally benign (e.g., formic acid).
Limitations Can also act as a methylating or ethylating agent, potentially leading to side reactions.[2] Sensitive to moisture.[2]Generates corrosive byproducts; requires careful handling of reagents like POCl₃.Often requires catalysts, which can complicate purification; may have lower reactivity.

Experimental Data: A Comparative Look at Yields

The following tables summarize typical yields for the formylation of common substrates using different reagents, providing a quantitative basis for comparison.

Table 1: Formylation of Indoles

Formylating AgentSubstrateProductYield (%)Reference
Ph₃P/ICH₂CH₂I in DMFIndoleIndole-3-carboxaldehydeModerate to high[6][7]
Ph₃P/ICH₂CH₂I in DMFElectron-rich indoles3-FormylindolesModerate to high[6][7]
Ph₃P/ICH₂CH₂I in DMFElectron-deficient indoles3-FormylindolesModerate[6][7]
Trimethyl Orthoformate / BF₃·OEt₂IndoleIndole-3-carboxaldehyde82[8]

Table 2: N-Formylation of Anilines

Formylating AgentSubstrateProductYield (%)Reference
Oxalic Acid / MnCl₂·4H₂O in DMFAnilineN-phenylformamide98[9]
Formic Acid in PEG-400AnilinesN-FormylanilinesExcellent[10]
Formic Acid-Acetic Anhydride over Silica GelAnilinesN-FormanilidesHigh[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for formylation reactions.

Protocol 1: Formylation of an Active Methylene Compound using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1 equivalent).

  • Solvent: If desired, add an anhydrous aprotic solvent such as toluene or xylene. The reaction can also be performed neat. Ensure the system is under an inert atmosphere (e.g., nitrogen).[2]

  • Reagent Addition: Add N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) (typically 1.1 to 1.5 equivalents) to the reaction mixture.[2]

  • Reaction Conditions: Stir the mixture at the appropriate temperature, which can range from room temperature to the reflux temperature of the solvent. Monitor the reaction progress using TLC or GC analysis.[2]

  • Work-up: Upon completion, cool the reaction mixture and purify the product, often through distillation or chromatography, to isolate the resulting enamine.

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene
  • Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) with stirring. This forms the Vilsmeier reagent.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add the electron-rich aromatic compound (1 equivalent) portion-wise, maintaining the low temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium acetate solution) to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps involved.

Formylation_Mechanism cluster_formamide_acetal Formamide Acetal Pathway cluster_vilsmeier Vilsmeier-Haack Pathway FA Formamide Acetal (e.g., this compound) Intermediate1 Tetrahedral Intermediate FA->Intermediate1 Nu Nucleophile (e.g., R-NH2, Ar-H) Nu->Intermediate1 Nucleophilic Attack Product1 Formylated Product Intermediate1->Product1 Elimination Byproduct1 Alcohol + Amine Intermediate1->Byproduct1 DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate2 Sigma Complex Vilsmeier->Intermediate2 Arene Electron-Rich Arene Arene->Intermediate2 Electrophilic Attack Product2 Aryl Aldehyde Intermediate2->Product2 Hydrolysis

Caption: Comparative mechanisms of formylation.

Experimental_Workflow start Start reagents Mix Substrate and Formylating Agent start->reagents reaction Reaction under Controlled Conditions reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Quenching and Extraction monitoring->workup Complete purification Purification (Chromatography/Distillation) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for formylation.

References

X-ray crystallographic analysis of products derived from N,N-Dimethylaminoacetaldehyde diethyl acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Comparison Overview

This comparison focuses on two primary examples:

  • Thiophene Derivative: Ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate, a compound that incorporates the dimethylaminoacryloyl moiety, structurally akin to a product derivable from N,N-Dimethylaminoacetaldehyde diethyl acetal.

  • Pyrazole Derivative: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a representative heterocyclic compound synthesized using the alternative reagent, DMF-DMA.

The following sections provide a detailed comparison of their crystallographic data and the experimental protocols for their synthesis.

Crystallographic Data Comparison

The crystallographic data for the two compounds are summarized in the tables below, allowing for a direct comparison of their solid-state structures.

Table 1: Crystallographic Data for Ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate [1][2]

ParameterValue
Chemical FormulaC₁₆H₂₃N₃O₃S
Molecular Weight337.43
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6954 (5)
b (Å)8.1799 (5)
c (Å)13.9626 (9)
α (°)95.928 (2)
β (°)103.685 (2)
γ (°)90.137 (2)
Volume (ų)849.07 (9)
Z2
Temperature (K)100
R-factor (%)3.2

Table 2: Crystallographic Data for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3]

ParameterValue
Chemical FormulaC₁₂H₁₂N₂O
Molecular Weight200.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.6264 (4)
b (Å)6.7497 (4)
c (Å)22.6203 (12)
α (°)90
β (°)94.785 (5)
γ (°)90
Volume (ų)1008.19 (10)
Z4
Temperature (K)100
R-factor (%)8.0

Experimental Protocols

The detailed methodologies for the synthesis of the two compounds are provided below.

Synthesis of Ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate[1]

A mixture of ethyl 5-acetyl-2-amino-4-methyl-thiophene-3-carboxylate (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5 ml) was heated under reflux for 2 hours. After cooling, ethanol was added, and the mixture was kept at room temperature. The resulting solid was collected by filtration and recrystallized from ethanol to yield the final product.

Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of this pyrazole derivative is a variation of the Vilsmeier-Haack reaction. A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole in a suitable solvent is treated with a formylating agent, typically a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF), at a controlled temperature. The reaction mixture is then quenched with an aqueous solution and neutralized to precipitate the product. The crude product is collected by filtration and purified by recrystallization.

Experimental and Logical Workflows

The following diagrams illustrate the synthetic pathways and logical relationships in the preparation of the compared products.

experimental_workflow_thiophene start Ethyl 5-acetyl-2-amino-4-methyl- thiophene-3-carboxylate intermediate Reaction Mixture start->intermediate reagent DMF-DMA reagent->intermediate conditions Reflux, 2h intermediate->conditions workup Add Ethanol, Cool to RT intermediate->workup product Ethyl 5-[3-(dimethylamino)acryloyl]-2- {[(dimethylamino)methylidene]amino}-4- methylthiophene-3-carboxylate workup->product

Synthesis of the Thiophene Derivative.

experimental_workflow_pyrazole start 3,5-Dimethyl-1-phenyl-1H-pyrazole reaction Formylation Reaction start->reaction reagent1 POCl₃ vilsmeier Vilsmeier Reagent Formation reagent1->vilsmeier reagent2 DMF reagent2->vilsmeier vilsmeier->reaction workup Aqueous Quench, Neutralization reaction->workup product 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde workup->product

Synthesis of the Pyrazole Derivative.

Signaling Pathway and Logical Relationships

While the specific biological activities of the thiophene derivative are not detailed in the crystallographic report, pyrazole derivatives are known to interact with various signaling pathways. The following diagram illustrates a generalized signaling pathway that can be modulated by pyrazole-containing compounds, highlighting their potential as kinase inhibitors in drug development.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Pyrazole Derivative (Kinase Inhibitor) inhibitor->pi3k inhibitor->akt inhibitor->mtor

Generalized PI3K/Akt/mTOR Signaling Pathway.

References

A Comparative Guide to Isotopic Labeling Strategies: A Hypothetical Evaluation of 2,2-Diethoxy-N,N-dimethylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical isotopic labeling strategy using 2,2-Diethoxy-N,N-dimethylethanamine against established, widely-used methods for the derivatization and quantification of primary amines in complex biological samples. As there are no published isotopic labeling studies specifically employing this compound, this document outlines its potential application based on its chemical properties and contrasts it with validated, high-performance alternatives. All experimental data and protocols provided are for the established, alternative methods to serve as a benchmark for performance.

Introduction: The Potential of a Novel Amine-Reactive Reagent

Isotopic labeling coupled with mass spectrometry is a cornerstone of quantitative proteomics and metabolomics, enabling the accurate relative and absolute quantification of thousands of molecules in a single experiment. The choice of labeling reagent is critical and depends on the target functional group, desired multiplexing capability, and analytical workflow.

This guide explores the hypothetical use of isotopically labeled this compound as a novel reagent for targeting primary amines. Its structure, featuring a tertiary amine and a protected aldehyde (a diethyl acetal), suggests a potential two-step derivatization strategy. The acetal can be hydrolyzed under acidic conditions to yield a reactive aldehyde, which can then label primary amines on peptides (N-terminus and lysine side chains) or other small molecules via reductive amination.

To objectively evaluate this hypothetical reagent, we will compare its proposed mechanism and potential performance characteristics against two industry-standard amine-labeling chemistries:

  • Reductive Dimethylation: A cost-effective isotopic labeling method that uses light or heavy isotopologues of formaldehyde.[1][2][3]

  • Succinimidyl Ester (NHS Ester) Labeling: The chemistry behind highly popular isobaric tagging reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[4][5][6][7]

Proposed Isotopic Labeling Strategy with this compound

The proposed application involves the synthesis of an isotopically labeled version of this compound (e.g., with ¹³C or ²H atoms). This reagent would then be used in a two-stage derivatization reaction.

Reaction Principle:

  • Acetal Deprotection: The diethyl acetal is hydrolyzed in a mildly acidic environment to unmask the reactive aldehyde functional group.

  • Reductive Amination: The newly formed aldehyde reacts with a primary amine on the target analyte (e.g., a peptide) to form a Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.

This proposed workflow is visualized below.

G cluster_reagent_prep Reagent Preparation cluster_sample_labeling Sample Labeling reagent Isotopically Labeled This compound deprotection Acidic Hydrolysis (Acetal Deprotection) reagent->deprotection active_reagent Labeled Aldehyde deprotection->active_reagent reductive_amination Reductive Amination (+ NaCNBH₃) active_reagent->reductive_amination sample Sample with Primary Amines (e.g., Peptides) sample->reductive_amination labeled_sample Labeled Sample reductive_amination->labeled_sample lcms lcms labeled_sample->lcms LC-MS/MS Analysis

Caption: Proposed workflow for labeling primary amines using this compound.

Comparative Analysis: Hypothetical Reagent vs. Established Alternatives

The performance of any labeling reagent is assessed by its efficiency, specificity, robustness, and impact on analysis. The following tables compare the proposed reagent against reductive dimethylation and NHS esters.

Table 1: Comparison of Reaction Chemistries and Properties

FeatureHypothetical this compoundReductive Dimethylation (Formaldehyde)[2][3]NHS Esters (TMT/iTRAQ)[6][8]
Target Functional Group Primary AminesPrimary Amines (N-termini, Lysine)Primary Amines (N-termini, Lysine)
Reaction Type Reductive AminationReductive AminationNucleophilic Acyl Substitution
Reaction pH Mildly Acidic (Deprotection), Neutral (Labeling)Slightly Acidic to Neutral (pH 6-7)Alkaline (pH 8.0-8.5)
Number of Steps Two (Deprotection + Labeling)OneOne
Resulting Linkage Secondary AmineDimethylamineAmide Bond
Labeling Type IsotopicIsotopicIsobaric
Multiplexing Capability Hypothetically 2-3 plex2-3 plex (e.g., light, medium, heavy)Up to 18-plex with TMTpro reagents[6]
Commercial Availability No (Requires custom synthesis)Yes (Isotopically labeled reagents are common)[9]Yes (Kits are widely available)[6]

Table 2: Comparison of Performance Characteristics

CharacteristicHypothetical this compoundReductive Dimethylation (Formaldehyde)[2][10]NHS Esters (TMT/iTRAQ)[7]
Labeling Efficiency Potentially lower due to two-step processHigh (>99%)High (>98%)
Specificity High for primary aminesHigh for primary aminesHigh for primary amines, but can have side reactions (Tyr, Ser, Thr)
Product Stability High (Stable secondary amine bond)High (Stable tertiary amine bond)High (Stable amide bond)
Cost High (Custom synthesis of labeled precursor)LowHigh
Ease of Use Moderate (Requires optimization of two steps)High (Simple, one-pot reaction)High (Well-established kits and protocols)
Impact on MS/MS Introduces a fixed mass shiftIntroduces a small, predictable mass shiftReporter ions are generated for quantification in MS/MS

Standard Experimental Workflows and Principles

For a direct comparison, the workflows for the established methods are presented below.

G cluster_sample Sample Preparation cluster_labeling TMT Labeling cluster_analysis Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Trypsin Digestion p2->p3 s1 Sample 1 + TMT-126 s2 Sample 2 + TMT-127N s3 Sample N + TMT-XXX pool Pool Samples s1->pool s2->pool s3->pool lcms LC-MS/MS pool->lcms data Data Analysis lcms->data

Caption: Standard experimental workflow for TMT/iTRAQ labeling in quantitative proteomics.

The fundamental difference between isotopic and isobaric labeling is when the mass difference between samples is observed.

G cluster_isotopic Isotopic Labeling (e.g., Dimethylation) cluster_isobaric Isobaric Labeling (e.g., TMT) ms1_iso MS1 Scan: Peptides appear at different m/z ms2_iso MS2 Scan: Fragment ions used for identification ms1_iso->ms2_iso Quantification at MS1 Level ms1_iso_bar MS1 Scan: Peptides appear at the same m/z ms2_iso_bar MS2 Scan: Reporter ions at different m/z are generated ms1_iso_bar->ms2_iso_bar Quantification at MS2 Level

Caption: Conceptual difference between isotopic and isobaric labeling strategies.

Experimental Protocols for Established Methods

The following protocols provide detailed methodologies for performing reductive dimethylation and TMT labeling on peptide samples for proteomic analysis.

This protocol is adapted from established procedures for labeling peptides derived from protein digests.[2]

Materials:

  • Peptide solution (e.g., 1 mg/mL in 100 mM triethylammonium bicarbonate, TEAB)

  • Labeling Buffer A (Light): 4% (v/v) CH₂O in H₂O

  • Labeling Buffer B (Heavy): 4% (v/v) ¹³CD₂O in D₂O

  • Reducing Agent: 600 mM Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Solution: 1% (v/v) Ammonia

  • Acidification Solution: 5% (v/v) Formic Acid (FA)

Procedure:

  • Sample Preparation: Start with 100 µg of purified, digested peptides for each sample to be labeled (e.g., Control and Treated).

  • Labeling Reaction:

    • To the "Light" sample tube, add 4 µL of Labeling Buffer A.

    • To the "Heavy" sample tube, add 4 µL of Labeling Buffer B.

    • Vortex both tubes and briefly centrifuge.

  • Reduction:

    • Add 4 µL of the Reducing Agent (NaBH₃CN) to each tube.

    • Incubate at room temperature for 1 hour.

  • Quenching:

    • Add 8 µL of the Quenching Solution to each tube to consume excess formaldehyde.

    • Incubate for 10 minutes.

  • Pooling and Acidification:

    • Combine the "Light" and "Heavy" labeled samples into a single new tube.

    • Add 4 µL of the Acidification Solution to lower the pH.

  • Cleanup: Desalt the pooled sample using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

This protocol is a representative procedure for using a commercially available TMT labeling kit.

Materials:

  • TMTsixplex™ Label Reagent Set (Thermo Fisher Scientific)

  • Anhydrous acetonitrile (ACN)

  • Peptide solution (100 µg in 100 µL of 100 mM TEAB)

  • 5% Hydroxylamine

Procedure:

  • Reagent Preparation:

    • Allow the TMT reagents to come to room temperature.

    • Add 41 µL of anhydrous ACN to each reagent vial.

    • Vortex for 5 minutes and briefly centrifuge.

  • Sample Preparation: Ensure peptide samples are in a buffer free of primary amines (e.g., 100 mM TEAB). The pH should be between 8.0-8.5.

  • Labeling Reaction:

    • Add 41 µL of the appropriate TMT reagent to each 100 µg peptide sample.

    • Incubate at room temperature for 1 hour.

  • Quenching:

    • Add 8 µL of 5% hydroxylamine to each tube.

    • Incubate for 15 minutes to quench the reaction.

  • Pooling and Cleanup:

    • Combine all labeled samples into a single new tube.

    • Lyophilize or use a vacuum centrifuge to reduce the volume.

    • Desalt the pooled sample using a C18 solid-phase extraction method.

    • The sample is now ready for LC-MS/MS analysis.

Conclusion

While this compound presents a chemically plausible scaffold for a novel isotopic labeling reagent, its hypothetical application highlights several practical disadvantages when compared to established methods. The requirement for a two-step reaction (deprotection followed by reductive amination) introduces complexity and potential for lower overall reaction yield. Furthermore, the lack of commercial availability necessitates custom, multi-step synthesis of the isotopically labeled reagent, which would be both time-consuming and expensive.

In contrast, methods like reductive dimethylation offer a simple, robust, and highly cost-effective solution for isotopic labeling with high efficiency.[3] For researchers requiring higher multiplexing capabilities, NHS ester-based isobaric tags (TMT and iTRAQ) are the industry standard, providing well-validated kits and workflows for quantifying proteins across many samples simultaneously.[4][6]

Therefore, while the exploration of novel labeling chemistries is a valuable endeavor, for most applications in quantitative proteomics and metabolomics, the existing, validated methods of reductive dimethylation and isobaric tagging offer superior performance, convenience, and reliability.

References

A Comparative Guide to the Quantitative Analysis of Reaction Conversion Using 2,2-Diethoxy-N,N-dimethylethanamine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of reaction conversion and yield is paramount for process optimization, kinetic studies, and quality control. The internal standard method is a cornerstone of quantitative analysis, offering enhanced precision and accuracy by correcting for variations in sample handling, injection volume, and instrument response.

This guide provides a comparative analysis of using 2,2-Diethoxy-N,N-dimethylethanamine as a potential internal standard against other commonly employed alternatives in chromatographic and spectroscopic techniques. The information is supported by experimental data from the literature and detailed analytical protocols.

Evaluating this compound as an Internal Standard

Properties of this compound:

  • Molecular Formula: C₈H₁₉NO₂

  • Molecular Weight: 161.24 g/mol

  • Boiling Point: ~170-171 °C

  • Density: ~0.883 g/mL

  • Key Structural Features: A tertiary amine and a diethyl acetal.

Potential Suitability:

The presence of distinct proton environments, such as the ethoxy (CH₃CH₂) and dimethylamino ((CH₃)₂N) groups, would provide unique signals in ¹H NMR spectroscopy, which are unlikely to overlap with many common reactants and products. Its boiling point suggests it is suitable for GC analysis of semi-volatile compounds. The tertiary amine functionality makes it relatively stable, although it is reported to be moisture-sensitive and incompatible with strong acids. Its solubility in common organic solvents is also advantageous.

Comparison with Alternative Internal Standards

The selection of an internal standard is critical and depends on the analytical technique and the nature of the reaction being monitored. The following table compares the properties and reported performance of this compound with other well-established internal standards.

Internal Standard Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Typical Analytical Technique Quantitative Performance Data
This compound C₈H₁₉NO₂161.24170-171N/AGC, NMR (inferred)Not available in literature
Durene (1,2,4,5-Tetramethylbenzene) C₁₀H₁₄134.22196-19779-81GCUsed as an internal standard for GC analysis of catalytic reactions.[1]
Naphthalene C₁₀H₈128.1721880.26GC-MSA method for naphthalene determination using deuterated anthracene as an internal standard showed a relative standard deviation of 4.3% and recovery of 93.8-102.2%.[2] A calibration curve for naphthalene analysis by GC-MS showed a correlation coefficient (R) of 0.99994.[3]
Triphenylmethane C₁₉H₁₆244.3335992-94HPLC, GCShowed a recovery of (98.7 ± 0.5)% when used as a solid internal standard in mechanochemical synthesis.[4] A validated method for triphenylmethane dyes showed >85% accuracy and precision generally <20% RSD.[5]
1,4-Bis(trimethylsilyl)benzene (BTMSB) C₁₂H₂₂Si₂222.4825491-94qNMRSuitable as an internal standard for qNMR of non-polar analytes in CD₃OD, DMSO-d₆, and CDCl₃.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are generalized protocols for reaction monitoring using an internal standard with GC-MS and qNMR.

Protocol 1: Quantitative Analysis of Reaction Conversion by GC-MS

This protocol outlines the general steps for monitoring a chemical reaction using an internal standard.

  • Selection of Internal Standard: Choose an internal standard that is chemically inert to the reaction components, does not co-elute with any reactant or product, and has a retention time reasonably close to the analytes of interest.[7][8]

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the internal standard in a suitable solvent at a known concentration.

    • Accurately prepare stock solutions of the starting material(s) and expected product(s) for calibration.

  • Calibration Curve Construction:

    • Prepare a series of calibration standards containing a constant, known concentration of the internal standard and varying, known concentrations of the analyte(s) of interest.[9]

    • Analyze each standard by GC-MS in triplicate.[10]

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Perform a linear regression to obtain the calibration curve and the response factor.[11]

  • Reaction Monitoring:

    • At timed intervals (t = 0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Accurately add a known amount of the internal standard stock solution to the quenched reaction aliquot.

    • Dilute the sample to a suitable concentration for GC-MS analysis.

  • Sample Analysis and Data Calculation:

    • Inject the prepared sample into the GC-MS.

    • Integrate the peak areas for the analyte(s) and the internal standard.

    • Calculate the peak area ratio.

    • Determine the concentration of the analyte(s) using the calibration curve.

    • Calculate the reaction conversion using the following formula: Conversion (%) = [ (Initial Concentration of Reactant - Concentration of Reactant at time t) / Initial Concentration of Reactant ] * 100

Protocol 2: Quantitative Analysis of Reaction Conversion by ¹H NMR (qNMR)

This protocol describes the use of an internal standard for in-situ or ex-situ reaction monitoring by qNMR.

  • Selection of Internal Standard: Choose an internal standard with a simple ¹H NMR spectrum (preferably a sharp singlet) that does not overlap with any signals from the reactants or products.[6][12] The standard must be soluble in the deuterated solvent used and chemically inert.

  • Sample Preparation:

    • Accurately weigh the starting material and the internal standard into an NMR tube.

    • Add the appropriate volume of deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction (e.g., by adding a catalyst or reactant).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at predetermined time intervals.

    • Crucial Acquisition Parameters:

      • Ensure a sufficient relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of any proton being quantified to ensure full relaxation and accurate integration.[13]

      • Use a calibrated 90° pulse.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]

      • Turn off sample spinning to avoid spinning sidebands.[14]

  • Data Processing and Analysis:

    • Process the spectra with identical parameters (e.g., Fourier transformation, phase correction, baseline correction).

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte at each time point using the following equation:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * (MWanalyte / MWIS) * PIS

      Where:

      • C = Concentration (or mole fraction)

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular weight

      • P = Purity of the standard

      • IS = Internal Standard

  • Calculation of Reaction Conversion:

    • Determine the change in the concentration of a reactant or the formation of a product over time to calculate the reaction conversion.

Visualizing the Workflow

The following diagram illustrates the general workflow for quantitative analysis of reaction conversion using an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Start Reaction (t=0) aliquot Withdraw Aliquot at time t start->aliquot quench Quench Reaction aliquot->quench add_is Add Known Amount of Internal Standard quench->add_is dilute Dilute Sample add_is->dilute instrument Inject into GC-MS or Acquire NMR Spectrum dilute->instrument process_data Process Data (Integrate Peaks) instrument->process_data calc_ratio Calculate Area Ratio (Analyte/IS) process_data->calc_ratio calc_conc Determine Analyte Concentration calc_ratio->calc_conc calibration Calibration Curve (prepared separately) calibration->calc_conc calc_conv Calculate Reaction Conversion (%) calc_conc->calc_conv

References

Safety Operating Guide

Proper Disposal of 2,2-Diethoxy-N,N-dimethylethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,2-Diethoxy-N,N-dimethylethanamine as a flammable and corrosive hazardous waste.[1][2] Disposal must comply with all federal, state, and local regulations.[1][2] Never dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or chemical-resistant apron.

II. Waste Identification and Classification

Properly classify the waste to ensure correct handling and disposal. This compound is classified as a hazardous waste due to its flammability and potential corrosivity as an amine compound.

PropertyValueCitation
CAS Number 3616-56-6[3]
Molecular Formula C8H19NO2[3]
Hazards Flammable liquid, Skin and eye irritant[1][2]

III. Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Dedicated Waste Container: Collect waste this compound in a designated, properly labeled, and leak-proof container. The container must be compatible with organic amines and flammable liquids. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Segregation: Do not mix this compound waste with incompatible materials. Specifically, keep it separate from:

    • Acids

    • Strong oxidizing agents

    • Acid chlorides

    • Acid anhydrides[1]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.

2. Waste Storage:

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be a cool, dry, and well-ventilated space, away from sources of ignition such as heat, sparks, or open flames.[1]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]

  • Provide Information: Be prepared to provide the EHS representative with the complete chemical name and quantity of the waste.

  • Follow Institutional Procedures: Adhere to all specific procedures and paperwork requirements set forth by your institution for hazardous waste pickup.

4. Handling Spills:

  • Small Spills: In case of a small spill, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site once the material is removed.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

IV. Disposal of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste and manage it with the this compound waste.[6]

  • Disposal of Rinsed Containers: Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface or remove the original label before disposal.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Compatible Waste Container B->C D Segregate from Incompatible Materials (Acids, Oxidizers) C->D E Store in a Designated Satellite Accumulation Area D->E F Is the Container Full? E->F G Continue to Collect Waste F->G No H Contact EHS for Pickup F->H Yes G->C I Follow Institutional Disposal Procedures H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Diethoxy-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2,2-Diethoxy-N,N-dimethylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.